B8R 20-27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C44H65N9O15 |
|---|---|
Poids moléculaire |
960.0 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H65N9O15/c1-23(2)36(44(67)68)53-42(65)33(22-55)51-38(61)29(16-17-34(58)59)48-40(63)30(19-25-9-5-4-6-10-25)49-37(60)28(11-7-8-18-45)47-39(62)31(20-26-12-14-27(57)15-13-26)50-41(64)32(21-54)52-43(66)35(46)24(3)56/h4-6,9-10,12-15,23-24,28-33,35-36,54-57H,7-8,11,16-22,45-46H2,1-3H3,(H,47,62)(H,48,63)(H,49,60)(H,50,64)(H,51,61)(H,52,66)(H,53,65)(H,58,59)(H,67,68)/t24-,28+,29+,30+,31+,32+,33+,35+,36+/m1/s1 |
Clé InChI |
OKJGSFNDSWKVMF-RWALMOLHSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the B8R 20-27 Peptide: Sequence, Origin, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B8R 20-27 peptide, with the amino acid sequence TSYKFESV, is a well-characterized, immunodominant H-2Kb-restricted epitope derived from the B8R protein of the Vaccinia virus (VV).[1][2][3] The B8R protein itself is a soluble homolog of the interferon-gamma (IFN-γ) receptor, which acts as a virulence factor by sequestering host IFN-γ, thereby dampening the antiviral immune response.[2] Despite this immune evasion strategy by the virus, the this compound peptide serves as a primary target for the CD8+ T-cell response in C57BL/6 mice infected with VV, making it an invaluable tool for studying T-cell immunity, vaccine development, and the dynamics of viral infection.[4][5] This technical guide provides a comprehensive overview of the this compound peptide, including its origin, immunological properties, and detailed protocols for its study.
Peptide Characteristics and Origin
The this compound peptide is an octapeptide with the sequence Threonine-Serine-Tyrosine-Lysine-Phenylalanine-Glutamic acid-Serine-Valine (TSYKFESV).[2][3] It is derived from the B8R protein, an early-expressed protein of the Vaccinia virus.[4] The B8R protein is conserved among various orthopoxviruses, including Ectromelia virus (mousepox) and Cowpox virus.[2]
Table 1: this compound Peptide Details
| Property | Description |
| Sequence | TSYKFESV |
| Length | 8 amino acids |
| Originating Protein | B8R |
| Originating Organism | Vaccinia virus and other orthopoxviruses |
| MHC Restriction | H-2Kb (murine) |
| Immunological Significance | Immunodominant CD8+ T-cell epitope |
Immunological Properties and Quantitative Data
The this compound peptide is a potent activator of CD8+ T-cells in the context of the H-2Kb MHC class I molecule. Following Vaccinia virus infection in C57BL/6 mice, a significant portion of the responding CD8+ T-cell population is specific for this single epitope.
Table 2: Quantitative Analysis of this compound Specific CD8+ T-Cell Response
| Assay | Tissue | Time Post-Infection | Result | Reference |
| Tetramer Staining | Spleen | Day 7 | ~2% of CD8+ T-cells | [5] |
| Tetramer Staining | Lungs | Day 7 | Highest frequency of this compound+ CD8+ T-cells | [1] |
| Tetramer Staining | Spleen | 15 months | Stable frequencies of this compound+ CD8+ T-cells | [1] |
| Intracellular Cytokine Staining (IFN-γ) | Spleen | Day 6 | ~20% of total CD8+ T-cells (MVA vaccination) | [6] |
| Intracellular Cytokine Staining (IFN-γ) | Spleen | Day 6 | <10% of total CD8+ T-cells (MVA vaccination, CD4+ depleted) | [6] |
| ELISpot (IFN-γ) | Spleen (acute phase) | - | Dominant response to 100 pM peptide concentration | [7] |
| ELISpot (IFN-γ) | Lamina Propria (acute phase) | - | Dominant response to 1 and 100 pM peptide concentrations | [7] |
| ELISpot (IFN-γ) | Intraepithelial Lymphocytes (acute phase) | - | Dominant response to 1 µM peptide concentration | [7] |
Experimental Protocols
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is designed to identify and quantify this compound-specific CD8+ T-cells based on their production of IFN-γ following peptide stimulation.
Materials:
-
Splenocytes from Vaccinia virus-infected C57BL/6 mice
-
This compound peptide (TSYKFESV)
-
Complete RPMI-1640 medium
-
Brefeldin A
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies: anti-CD8, anti-CD3, anti-IFN-γ
-
Fixation/Permeabilization solution
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plates
Procedure:
-
Prepare a single-cell suspension of splenocytes.
-
Adjust cell concentration to 1 x 10^7 cells/mL in complete RPMI-1640.
-
Add 100 µL of cell suspension to each well of a 96-well plate.
-
Add this compound peptide to a final concentration of 1 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Incubate for 1 hour at 37°C, 5% CO2.
-
Add Brefeldin A to a final concentration of 10 µg/mL to each well.
-
Incubate for an additional 4-5 hours at 37°C, 5% CO2.
-
Wash cells with FACS buffer.
-
Block Fc receptors with anti-mouse CD16/CD32 for 15 minutes on ice.
-
Stain for surface markers (anti-CD8, anti-CD3) for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
Fix and permeabilize cells using a commercial kit according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ with anti-IFN-γ antibody for 30 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
IFN-γ ELISpot Assay
This assay quantifies the frequency of this compound-specific, IFN-γ-secreting cells.
Materials:
-
ELISpot plate pre-coated with anti-mouse IFN-γ capture antibody
-
Splenocytes from Vaccinia virus-infected C57BL/6 mice
-
This compound peptide (TSYKFESV)
-
Complete RPMI-1640 medium
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (or Horseradish Peroxidase)
-
Substrate solution (e.g., BCIP/NBT or AEC)
-
PBS and PBS-Tween20 (0.05%)
Procedure:
-
Prepare splenocytes as a single-cell suspension.
-
Plate 2.5 x 10^5 to 5 x 10^5 cells per well in the pre-coated ELISpot plate.
-
Add this compound peptide at various concentrations (e.g., 1 µM, 100 pM, 1 pM) to the respective wells. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
Wash the plate 4-6 times with PBS-Tween20.
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 4-6 times with PBS-Tween20.
-
Add Streptavidin-AP (or -HRP) and incubate for 1 hour at room temperature.
-
Wash the plate 4-6 times with PBS-Tween20, followed by a final wash with PBS.
-
Add the substrate solution and incubate until spots develop.
-
Stop the reaction by washing with distilled water.
-
Dry the plate and count the spots using an ELISpot reader.
MHC Class I-Peptide Binding Assay (Fluorescence Polarization)
This protocol provides a method to determine the binding affinity of the this compound peptide to the H-2Kb molecule.
Materials:
-
Purified, soluble H-2Kb molecules
-
Fluorescently labeled control peptide with known binding to H-2Kb
-
This compound peptide (unlabeled)
-
Assay buffer (e.g., PBS with a protease inhibitor)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of the fluorescently labeled control peptide at a constant concentration in the assay buffer.
-
Prepare a serial dilution of the unlabeled this compound peptide.
-
In the wells of the 384-well plate, mix the fluorescently labeled peptide, the purified H-2Kb molecules, and the different concentrations of the this compound peptide.
-
Include control wells with:
-
Fluorescent peptide only (for baseline polarization).
-
Fluorescent peptide and H-2Kb (for maximum polarization).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (can range from a few hours to overnight).
-
Measure the fluorescence polarization of each well using a plate reader.
-
The binding of the unlabeled this compound peptide will displace the fluorescent peptide, leading to a decrease in polarization.
-
Plot the fluorescence polarization values against the concentration of the unlabeled this compound peptide.
-
Calculate the IC50 value, which is the concentration of the this compound peptide that inhibits 50% of the binding of the fluorescently labeled peptide. This value is inversely proportional to the binding affinity.
Signaling Pathways and Visualizations
The recognition of the this compound peptide presented by the H-2Kb molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector functions.
Caption: T-cell receptor signaling cascade initiated by this compound peptide recognition.
Caption: Workflow for analyzing this compound specific T-cell responses.
Conclusion
The this compound peptide is a cornerstone for investigating CD8+ T-cell responses to poxvirus infections. Its immunodominance and well-defined characteristics make it an exceptional tool for vaccine efficacy studies, dissecting the mechanisms of T-cell memory, and exploring the intricacies of antiviral immunity. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to utilize the this compound peptide in their scientific endeavors.
References
- 1. Long Term Recall of Memory CD8 T Cells in Mice to First and Third Generation Smallpox Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalog peptide this compound - ready for immediate delivery [peptides.de]
- 3. H2-Kb | VV this compound | TSYKFESV | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 4. Vaccinia virus-specific CD8+ T cell responses target a group of epitopes without a strong immunodominance hierarchy in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Critical Role of Perforin-dependent CD8+ T Cell Immunity for Rapid Protective Vaccination in a Murine Model for Human Smallpox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-equilibrium and differential function between intraepithelial and lamina propria virus-specific TCRαβ+ CD8αβ + T cells in the small intestinal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
The Vaccinia Virus B8R Protein: A Decoy Receptor Targeting Host Interferon-Gamma Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: The vaccinia virus (VACV), a member of the Poxviridae family, employs a sophisticated arsenal (B13267) of immunomodulatory proteins to evade the host immune response. Among these, the B8R protein stands out as a critical virulence factor. This secreted glycoprotein (B1211001) functions as a high-affinity decoy receptor for interferon-gamma (IFN-γ), a pivotal cytokine in antiviral immunity. By sequestering IFN-γ, the B8R protein effectively neutralizes its signaling cascade, thereby dampening the host's antiviral state and facilitating viral replication and spread. This technical guide provides a comprehensive overview of the B8R protein's function, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used to elucidate its role.
Core Function and Mechanism of Action
The B8R protein is a 43 kDa glycoprotein secreted from VACV-infected cells early in the infection cycle, typically as a homodimer.[1][2] It shares amino acid sequence homology with the extracellular domain of the cellular IFN-γ receptor (IFN-γR), enabling it to competitively bind to IFN-γ.[1][3][4] This binding prevents IFN-γ from interacting with its natural receptors on the surface of host cells, thereby inhibiting the downstream signaling pathways that would otherwise lead to the induction of an antiviral state.[3][5][6] More recent structural analyses suggest that B8R may form tetramers, a conformation that appears to be crucial for its potent IFN-γ neutralizing activity.[7]
The primary mechanism of B8R is to act as a soluble "sponge," sequestering IFN-γ in the extracellular environment. This neutralization of IFN-γ has significant consequences for the host's immune response, as IFN-γ is involved in the activation of macrophages, the upregulation of Major Histocompatibility Complex (MHC) molecules for antigen presentation, and the induction of numerous interferon-stimulated genes (ISGs) with direct antiviral functions. By abrogating these effects, B8R contributes significantly to the virulence of the vaccinia virus.[2][3][6]
Signaling Pathway: B8R-Mediated Inhibition of IFN-γ Signaling
Caption: B8R sequesters IFN-γ, preventing its binding to the cellular receptor and inhibiting the JAK/STAT signaling pathway.
Quantitative Data on B8R Protein Function
The interaction between the B8R protein and IFN-γ has been quantified in several studies, highlighting its high affinity and potent neutralizing capacity.
| Parameter | Species of IFN-γ | Value | Method | Reference |
| Binding Constant (Kd) | Chicken | ~0.5 nM | Scatchard Analysis | [8] |
| Binding Affinity | Human | High | Surface Plasmon Resonance | [9] |
| Binding Affinity | Murine | Low / Insignificant | Surface Plasmon Resonance / In vitro neutralization assays | [3][9] |
| ED₅₀ (Inhibition of antiviral activity) | Human | 0.5-3 ng/mL | Bioassay (inhibition of EMCV-induced cytopathic effects in A549 cells) | [10][11] |
Experimental Protocols
The characterization of the B8R protein's function has relied on a variety of molecular and cellular biology techniques. Detailed methodologies for key experiments are provided below.
B8R Protein Bioassay for IFN-γ Neutralization
This assay quantifies the ability of B8R to inhibit the antiviral activity of IFN-γ.
Protocol:
-
Preparation of B8R-containing Supernatant:
-
Infect HeLa S3 cell suspensions with recombinant vaccinia viruses (rVVs) expressing B8R (or wild-type VACV) at a multiplicity of infection (MOI) of 20 PFU/cell. Use a mock infection with DMEM as a negative control.
-
Incubate for 1 hour, then wash the cells twice and resuspend in DMEM.
-
After 36 hours of incubation, harvest the supernatants.
-
Remove viral particles by centrifugation at 80,000 x g for 75 minutes at 4°C over a 25% (w/wt) sucrose (B13894) cushion.
-
Concentrate the clarified supernatant approximately 40-fold using concentrators with a 10,000 molecular weight cutoff.[5]
-
-
Neutralization Assay:
-
Seed A549 cells in 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 4-6 hours.
-
Prepare serial dilutions of the concentrated supernatant.
-
Mix 45 µL of each supernatant dilution with 5 µL of recombinant human IFN-γ (600 U/mL) to achieve a final IFN-γ concentration of 20 U/mL.
-
Incubate the mixtures at 37°C for 1 hour.
-
Transfer the mixtures to the A549 cell monolayers.
-
After 24 hours of incubation, challenge the cells with a minimal dose of Encephalomyocarditis virus (EMCV) that causes 100% cytopathic effect in control wells.
-
After 24 hours post-challenge, stain the cells with crystal violet to visualize cell viability.[5]
-
Western Blot for STAT1 Phosphorylation
This method is used to assess the inhibition of the IFN-γ signaling pathway at the level of STAT1 activation.
Protocol:
-
Cell Treatment and Lysis:
-
Infect HeLa or NIH 3T3 cells with vaccinia virus at the desired MOI for 1-2 hours.
-
Treat the cells with IFN-γ (e.g., 200 IU/mL) for 30 minutes.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation (Optional but recommended for cleaner blots):
-
Incubate cell lysates with an anti-STAT1 antibody.
-
Precipitate the antibody-protein complexes using Protein A/G beads.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins in the cell lysates or immunoprecipitates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Probe the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1).
-
Wash the membrane and then probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1.[3][4][10]
-
Construction of a B8R Deletion Mutant Vaccinia Virus
Generating a virus lacking the B8R gene is crucial for studying its role in virulence and immunomodulation.
Protocol:
-
Construct a Donor Plasmid:
-
Design a plasmid containing the flanking regions of the B8R gene to facilitate homologous recombination.
-
Insert a selectable marker (e.g., GFP or RFP) between the flanking regions.
-
-
Transfection and Infection:
-
Infect CV-1 or BS-C-1 cells with wild-type vaccinia virus at a low MOI (e.g., 0.05 PFU/cell).
-
Transfect the infected cells with the donor plasmid using a suitable transfection reagent (e.g., cationic liposomes).
-
-
Selection and Plaque Purification:
-
Select for recombinant viruses that have incorporated the selectable marker through homologous recombination. This can be done by plaque purification under selective conditions or by screening for plaques expressing the fluorescent marker.
-
Perform multiple rounds of plaque purification to ensure the isolation of a clonal virus population.
-
-
Confirmation of Deletion:
-
Confirm the deletion of the B8R gene and the insertion of the marker gene by PCR analysis of the viral genome and sequencing.[5]
-
Northern Blot for Guanylate Binding Protein (GBP) RNA
This technique is used to measure the expression of an IFN-γ-inducible gene.
Protocol:
-
RNA Extraction and Gel Electrophoresis:
-
Treat chicken fibroblast cell line CEC-32 with chicken IFN-γ in the presence or absence of B8R protein.
-
Extract total RNA from the cells.
-
Separate the RNA samples (e.g., 15 µg) on a denaturing agarose (B213101) gel containing formaldehyde.[6]
-
-
Blotting and Hybridization:
-
Washing and Detection:
-
Wash the membrane under stringent conditions to remove non-specifically bound probe.
-
Expose the membrane to X-ray film or a phosphorimager to detect the hybridized probe.[6]
-
Nitric Oxide Secretion Assay
This assay measures the production of nitric oxide, an important effector molecule induced by IFN-γ in macrophages.
Protocol:
-
Cell Culture and Stimulation:
-
Culture the chicken macrophage-like cell line HD-11 in 96-well plates.
-
Stimulate the cells with chicken IFN-γ in the presence or absence of B8R protein for 48 hours.
-
-
Griess Assay:
-
Harvest 50 µL of supernatant from each well.
-
Add 50 µL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[1][8]
-
Experimental and Logical Workflows
Experimental Workflow: Characterizing B8R Function
Caption: A typical workflow for characterizing the in vitro and in vivo functions of the B8R protein.
Conclusion and Future Directions
The vaccinia virus B8R protein is a potent and specific antagonist of IFN-γ, playing a crucial role in viral immune evasion. Its function as a decoy receptor is well-established, supported by a wealth of biochemical and virological data. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of B8R and other viral immunomodulatory proteins.
Future research in this area could focus on:
-
High-resolution structural studies of the B8R-IFN-γ complex to further elucidate the molecular basis of their interaction and species specificity.
-
Investigating the potential role of B8R in modulating other immune pathways beyond direct IFN-γ neutralization.
-
Exploring the therapeutic potential of B8R as an immunosuppressive agent in inflammatory diseases or as a target for novel antiviral therapies.
-
Developing and refining B8R-deleted vaccinia virus vectors for enhanced safety and efficacy as vaccine platforms and oncolytic agents.
A thorough understanding of the mechanisms employed by viral proteins like B8R is paramount for the development of next-generation antiviral strategies and the safe and effective application of viral-based therapeutics.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Metabolic reprogramming tips vaccinia virus infection outcomes by stabilizing interferon-γ induced IRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaccinia Virus Blocks Gamma Interferon Signal Transduction: Viral VH1 Phosphatase Reverses Stat1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccinia Virus Blocks Stat1-Dependent and Stat1-Independent Gene Expression Induced by Type I and Type II Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccinia Virus Vectors with an Inactivated Gamma Interferon Receptor Homolog Gene (B8R) Are Attenuated In Vivo without a Concomitant Reduction in Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vaccinia virus vectors with an inactivated gamma interferon receptor homolog gene (B8R) are attenuated In vivo without a concomitant reduction in immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Production and Fc Receptor-Mediated Phagocytosis as Functional Readouts of Macrophage Activity upon Stimulation with Inactivated Poultry Vaccines in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the vaccinia virus interferon-gamma receptor and its contribution to virus virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Vaccinia virus-encoded cytokine receptor binds and neutralizes chicken interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunodominant H-2Kb Restricted Epitope B8R 20-27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vaccinia virus (VACV)-derived peptide B8R 20-27, with the amino acid sequence TSYKFESV, is a well-characterized and immunodominant H-2Kb restricted CD8+ T cell epitope.[1][2] Originating from the B8R protein, a soluble homolog of the interferon-gamma (IFN-γ) receptor, this epitope is a crucial tool for studying the intricacies of cellular immunity against poxvirus infections.[3][4] The B8R protein itself acts as a virulence factor by sequestering host IFN-γ, thereby dampening the antiviral immune response.[4][5] The this compound epitope is highly conserved among various Orthopoxvirus species, including vaccinia, ectromelia, and cowpox viruses, making it a relevant target for cross-protective immunity studies.[1] In C57BL/6 mice, the T cell response to VACV infection is heavily skewed towards this single epitope, with this compound specific CD8+ T cells comprising a significant portion of the total antiviral response.[6][7] This pronounced immunodominance makes the this compound epitope an invaluable model for dissecting the mechanisms of antigen processing and presentation, T cell activation, and the generation of immunological memory. Furthermore, its ability to confer protective immunity in vivo underscores its potential in rational vaccine design.[6][8]
This technical guide provides a comprehensive overview of the this compound epitope, including quantitative data on its immunogenicity, detailed experimental protocols for its characterization, and visualizations of the key biological pathways and experimental workflows involved in its study.
Quantitative Data on this compound Immunogenicity
The following tables summarize key quantitative data from various studies, highlighting the potent immunogenicity of the this compound epitope.
Table 1: In Vivo CD8+ T Cell Response to this compound
| Experimental Model | Assay | Time Point | Measured Response | Reference |
| C57BL/6 mice infected with VACV (i.p.) | Intracellular Cytokine Staining (ICS) | Day 7 post-infection | 10-15% of total splenic CD8+ T cells are this compound specific.[6] | [6] |
| C57BL/6 mice infected with VACV (dermal scarification) | Intracellular Cytokine Staining (ICS) | Day 7 post-infection | >50% of total VACV-specific CD8+ T cells are this compound specific.[6] | [6] |
| C57BL/6 mice immunized with this compound peptide + CpG 1826 | B8R-pentamer staining | Day 10 post-immunization | Significant increase in B8R-pentamer+ CD8+ T cells in spleen and draining lymph nodes.[2] | [2] |
| C57BL/6 mice infected with VACV | B8R-pentamer staining | Day 60 post-infection (Memory phase) | Detectable population of B8R-pentamer+ memory CD8+ T cells.[2] | [2] |
Table 2: Functional Assays of this compound Specific T Cells
| Experimental Model | Assay | Stimulation | Measured Response | Reference |
| Splenocytes from VACV-infected C57BL/6 mice | IFN-γ ELISpot | This compound peptide | Significant number of IFN-γ producing cells. | |
| Splenocytes from this compound peptide-immunized mice | Intracellular Cytokine Staining (ICS) | This compound peptide | Increased frequency of IFN-γ producing CD8+ T cells. | |
| C57BL/6 mice immunized with this compound peptide + CpG 1826 | Intracellular Cytokine Staining (ICS) | This compound peptide | Significant IFN-γ production by CD8+ T cells in spleen and draining lymph nodes.[2] | [2] |
Table 3: In Vivo Protection Studies
| Experimental Model | Challenge | Outcome | Reference |
| C57BL/6 mice immunized with this compound pulsed Dendritic Cells | Lethal intranasal Ectromelia virus (ECTV) challenge | Significant, though incomplete, protection.[6] | [6] |
| C57BL/6 mice immunized with this compound peptide | Lethal intranasal VACV challenge | Majority of immunized mice survived with reduced weight loss compared to controls.[8] | [8] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the this compound epitope are provided below.
Peptide-MHC Class I Binding Assay
This protocol is a competitive binding assay to determine the affinity of the this compound peptide for the H-2Kb molecule.
Materials:
-
Purified, soluble H-2Kb molecules
-
High-affinity radiolabeled standard peptide for H-2Kb
-
This compound peptide (TSYKFESV)
-
Protease inhibitor cocktail
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the this compound peptide and a known H-2Kb binding control peptide.
-
In a 96-well plate, incubate a constant amount of purified H-2Kb molecules with a fixed concentration of the radiolabeled standard peptide and varying concentrations of the this compound peptide or control peptide. The incubation should be performed in a buffer containing a protease inhibitor cocktail.
-
Incubate the mixture for 48-72 hours at room temperature to allow for binding to reach equilibrium.
-
Separate the peptide-MHC complexes from the free peptide by capturing the complexes on a filter plate.
-
Wash the filter plate to remove unbound radiolabeled peptide.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the concentration of the this compound peptide required to inhibit 50% of the binding of the radiolabeled standard peptide (IC50). A lower IC50 value indicates a higher binding affinity.
IFN-γ ELISpot Assay
This assay quantifies the frequency of this compound-specific, IFN-γ-secreting T cells.
Materials:
-
96-well ELISpot plates pre-coated with anti-mouse IFN-γ capture antibody
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice
-
This compound peptide (TSYKFESV)
-
Control peptides (irrelevant peptide and positive control mitogen like Concanavalin A)
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
ELISpot plate reader
Procedure:
-
Isolate splenocytes or PBMCs from mice.
-
Add 2x10^5 to 5x10^5 cells per well to the pre-coated ELISpot plate.
-
Add the this compound peptide to the experimental wells at a final concentration of 1-10 µg/mL. Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-ALP or streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the appropriate substrate to develop the spots.
-
Stop the development by washing with water once the spots are clearly visible.
-
Allow the plate to dry completely and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol allows for the identification and quantification of this compound-specific T cells producing IFN-γ and other cytokines.
Materials:
-
Splenocytes or PBMCs from immunized or infected mice
-
This compound peptide (TSYKFESV)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD8, CD44)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Isolate splenocytes or PBMCs.
-
Stimulate 1-2x10^6 cells with the this compound peptide (1-10 µg/mL) for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
For the last 4-5 hours of stimulation, add a protein transport inhibitor (Brefeldin A or Monensin) to the culture to trap cytokines intracellularly.
-
Wash the cells and stain for surface markers with fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD44) for 30 minutes on ice.
-
Wash the cells and fix them using a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T cells that are producing specific cytokines in response to the this compound peptide.
In Vivo Protection Study
This protocol assesses the ability of a this compound-based vaccine to protect against a viral challenge.
Materials:
-
C57BL/6 mice
-
This compound peptide vaccine formulation (e.g., peptide emulsified in an adjuvant like IFA or with CpG oligonucleotides)
-
Live vaccinia virus or ectromelia virus for challenge
-
Equipment for monitoring mouse weight and health
Procedure:
-
Immunize a group of C57BL/6 mice with the this compound peptide vaccine. Include a control group that receives a placebo (e.g., adjuvant alone).
-
Administer one or two booster immunizations at appropriate intervals (e.g., 2 weeks apart).
-
A week or more after the final immunization, challenge both the vaccinated and control groups of mice with a lethal or sub-lethal dose of live virus (e.g., via intranasal or intraperitoneal injection).
-
Monitor the mice daily for weight loss and signs of illness for at least 14 days.
-
Record survival rates for each group.
-
At specific time points, tissues (e.g., lungs, ovaries) can be harvested to determine viral titers by plaque assay.
-
Successful protection is indicated by a significantly higher survival rate, reduced weight loss, and lower viral titers in the vaccinated group compared to the control group.
Visualizations
The following diagrams illustrate key conceptual frameworks for understanding the immunology of the this compound epitope.
Caption: T Cell Receptor (TCR) signaling cascade initiated by this compound/H-2Kb recognition.
References
- 1. youtube.com [youtube.com]
- 2. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mstechno.co.jp [mstechno.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
- 7. cd-genomics.com [cd-genomics.com]
- 8. anilocus.com [anilocus.com]
The Discovery and Characterization of the B8R 20-27 Immunodominant Peptide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The identification and characterization of immunodominant T-cell epitopes are critical for understanding the cellular immune response to viral infections and for the rational design of vaccines and immunotherapies. The B8R 20-27 peptide, derived from the B8R protein of the vaccinia virus, stands as a well-established and extensively studied immunodominant CD8+ T-cell epitope in the C57BL/6 mouse model. This technical guide provides an in-depth overview of the discovery, characterization, and experimental methodologies associated with the this compound peptide, serving as a comprehensive resource for researchers in the field.
The B8R protein is a soluble interferon-gamma (IFN-γ) receptor homolog encoded by the vaccinia virus, which plays a role in viral immune evasion by sequestering host IFN-γ.[1][2] The this compound peptide, with the amino acid sequence TSYKFESV, is an H-2Kb restricted epitope that elicits a robust and dominant CD8+ T-cell response following vaccinia virus infection in C57BL/6 mice.[3] Its immunodominance makes it an invaluable tool for studying the dynamics of T-cell responses, memory formation, and the efficacy of vaccine vectors.
Quantitative Data Summary
The immunodominance of the this compound peptide is supported by a wealth of quantitative data from various immunological assays. The following tables summarize key findings from the literature, providing a comparative overview of the peptide's characteristics and the T-cell responses it elicits.
Table 1: Peptide Characteristics
| Characteristic | Value/Description | Reference |
| Sequence | TSYKFESV | [3] |
| Length | 8 amino acids | [3] |
| MHC Restriction | H-2Kb | |
| Source Protein | B8R (Soluble IFN-γ Receptor) | [1] |
| Virus | Vaccinia Virus | [1] |
| Binding Affinity (H-2Kb) | High (Qualitative) | [4] |
Table 2: Quantitative T-Cell Response Data
| Assay | Readout | Typical Range of Response (in C57BL/6 mice) | Reference(s) |
| Intracellular Cytokine Staining (ICCS) | % of IFN-γ+ CD8+ T-cells in spleen (Day 7 post-infection) | 5 - 15% | [5] |
| ELISpot | Spot-Forming Cells (SFCs) per 10^6 splenocytes | 1000 - 5000 | [6] |
| Tetramer Staining | % of this compound-H-2Kb Tetramer+ CD8+ T-cells in spleen | 5 - 20% | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of the this compound peptide.
Intracellular Cytokine Staining (ICCS) for IFN-γ
This protocol is designed to quantify the frequency of this compound-specific, IFN-γ-producing CD8+ T-cells from the spleens of vaccinia virus-infected C57BL/6 mice.
Materials:
-
Single-cell suspension of splenocytes from infected and control mice
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin
-
This compound peptide (TSYKFESV)
-
Brefeldin A
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies: anti-mouse CD8a, anti-mouse IFN-γ
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes from vaccinia virus-infected C57BL/6 mice (typically 7-10 days post-infection).
-
Adjust the cell concentration to 1 x 10^7 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well U-bottom plate.
-
Add 100 µL of complete RPMI-1640 containing this compound peptide at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Add Brefeldin A to a final concentration of 10 µg/mL to all wells to inhibit cytokine secretion.
-
Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Block Fc receptors by incubating the cells with anti-mouse CD16/CD32 for 15 minutes on ice.
-
Stain for the surface marker CD8 by adding a fluorochrome-conjugated anti-mouse CD8a antibody and incubating for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
Stain for intracellular IFN-γ by adding a fluorochrome-conjugated anti-mouse IFN-γ antibody diluted in Permeabilization buffer. Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization buffer and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of IFN-γ positive cells.
ELISpot Assay for IFN-γ
This protocol outlines the steps to enumerate this compound-specific, IFN-γ-secreting cells from the spleens of infected mice.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Single-cell suspension of splenocytes
-
RPMI-1640 medium with 10% FBS
-
This compound peptide
-
PBS and PBS-Tween20 (0.05%)
-
ELISpot plate reader
Procedure:
-
Pre-wet the ELISpot plate membranes with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate five times with 200 µL/well of sterile PBS.
-
Coat the wells with anti-mouse IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
The next day, wash the plate five times with PBS.
-
Block the plate with 200 µL/well of complete RPMI-1640 for at least 30 minutes at 37°C.
-
Prepare a single-cell suspension of splenocytes and resuspend in complete RPMI-1640.
-
Add 2.5 x 10^5 to 5 x 10^5 cells per well.
-
Add the this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate five times with PBS-Tween20.
-
Add the biotinylated anti-mouse IFN-γ detection antibody diluted in PBS-Tween20 and incubate for 2 hours at room temperature.
-
Wash the plate five times with PBS-Tween20.
-
Add Streptavidin-ALP diluted in PBS-Tween20 and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBS-Tween20.
-
Add the BCIP/NBT substrate and develop until distinct spots emerge.
-
Stop the reaction by washing thoroughly with tap water.
-
Allow the plate to dry completely and count the spots using an ELISpot reader.
MHC-I Peptide Binding Assay (Fluorescence Polarization)
This protocol describes a method to determine the binding affinity of the this compound peptide to the H-2Kb molecule using fluorescence polarization.
Materials:
-
Soluble, purified H-2Kb molecules
-
Fluorescently labeled probe peptide with known binding to H-2Kb (e.g., fluorescein-labeled OVA 257-264)
-
Unlabeled this compound peptide
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Direct Binding of Fluorescent Probe:
-
Serially dilute the fluorescently labeled probe peptide in assay buffer.
-
Add a constant concentration of purified H-2Kb molecules to each well.
-
Incubate at room temperature for 2-4 hours to reach equilibrium.
-
Measure fluorescence polarization.
-
Plot the polarization values against the peptide concentration and fit the data to a saturation binding curve to determine the Kd of the probe peptide.
-
-
Competitive Binding Assay:
-
Prepare a solution of H-2Kb and the fluorescent probe peptide at a concentration that gives a high polarization signal (typically at or below the Kd of the probe).
-
Serially dilute the unlabeled this compound peptide in assay buffer in a 384-well plate.
-
Add the H-2Kb/probe peptide mixture to each well.
-
Incubate at room temperature for 2-4 hours to reach equilibrium.
-
Measure fluorescence polarization.
-
Plot the polarization values against the concentration of the this compound peptide.
-
Calculate the IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe).
-
The Ki (inhibition constant), which reflects the binding affinity of the this compound peptide, can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Workflow for Identification of an Immunodominant Epitope
Caption: Workflow for the identification of immunodominant CD8+ T-cell epitopes.
CD8+ T-Cell Receptor Signaling Pathway
Caption: Simplified CD8+ T-cell receptor signaling pathway upon recognition of this compound.
Conclusion
The this compound peptide has proven to be an invaluable tool in the field of immunology, providing a robust and reproducible system for studying CD8+ T-cell responses to viral infection. Its well-characterized nature, coupled with the availability of detailed experimental protocols, makes it an ideal model epitope for both fundamental research and the preclinical evaluation of novel vaccine platforms and immunotherapies. This technical guide serves as a centralized resource to facilitate further research into the fascinating complexities of T-cell immunity.
References
- 1. Use of fluorescence polarization to monitor MHC-peptide interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Additional file 1 of A robust deep learning workflow to predict CD8â+âT-cell epitopes - Springer Nature - Figshare [springernature.figshare.com]
- 3. A robust deep learning workflow to predict CD8 + T-cell epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Personalized neoantigen viro-immunotherapy platform for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Soluble Version of Nipah Virus Glycoprotein G Delivered by Vaccinia Virus MVA Activates Specific CD8 and CD4 T Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Immunodominant B8R 20-27 Peptide: A Technical Guide to its Role in CD8+ T Cell Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B8R 20-27 peptide, with the amino acid sequence TSYKFESV, is a well-characterized, immunodominant H-2Kb-restricted CD8+ T cell epitope derived from the B8R protein of vaccinia virus (VV).[1][2] The B8R protein is a soluble homolog of the interferon-gamma (IFN-γ) receptor, which acts as a virulence factor by sequestering host IFN-γ.[3][4] The TSYKFESV peptide is highly conserved among various orthopoxviruses, including vaccinia virus, ectromelia virus (the causative agent of mousepox), and cowpox virus.[2] Its potent immunogenicity and role in protective immunity have made it a critical tool for studying CD8+ T cell responses to poxvirus infections and a candidate for subunit vaccine development. This technical guide provides an in-depth overview of the this compound peptide's role in CD8+ T cell immunity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Data on this compound Peptide Immunogenicity and Efficacy
The this compound peptide elicits a robust and remarkably dominant CD8+ T cell response in C57BL/6 mice. This section summarizes key quantitative data from various studies, providing a comparative overview of its immunological potency.
Table 1: Magnitude of this compound-Specific CD8+ T Cell Response
| Experimental Context | Tissue | Percentage of CD8+ T Cells | Reference(s) |
| Acute VV Infection (Day 7-9) | Spleen | 10-15% | [5] |
| Acute VV Infection (Day 8) | Spleen | ~11.5% | [6] |
| Dermal Scarification with VV | Spleen | >50% of responding CD8+ T cells | [5] |
| Peptide Immunization (4 and 6 weeks post) | Spleen | 0.3% and 0.17% | [7] |
Table 2: Protective Efficacy of this compound Peptide Immunization
| Challenge Model | Protection Metric | Result | Reference(s) |
| Lethal Intranasal VV Challenge | Survival Rate | 89% (peptide) vs. 6% (control) | [8] |
| Lethal Ectromelia Virus (ECTV) Challenge | Viral Titer in Organs | Undetectable in vaccinated survivors | [9] |
| Lethal Ectromelia Virus (ECTV) Challenge | Viral Titer in Organs | Titers ranged from 10^4 to 10^6 PFU/gram in mock-vaccinated mice | [9] |
| Vaccinia Virus (WR strain) Challenge in skin | Viral Titer Reduction | ~50-fold reduction in immunized skin | [10] |
Note: A precise experimentally determined IC50 value for the binding of this compound to H-2Kb was not found in the reviewed literature. However, computational prediction tools, such as the one available from the Immune Epitope Database and Analysis Resource (IEDB), can provide estimated binding affinities.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the CD8+ T cell response to the this compound peptide.
Protocol 1: Peptide Immunization of Mice
This protocol describes a common method for inducing a this compound-specific CD8+ T cell response in mice.
Materials:
-
This compound peptide (TSYKFESV), synthesized and HPLC-purified
-
Adjuvant (e.g., Incomplete Freund's Adjuvant - IFA, or α-galactosylceramide - αGalCer)
-
Phosphate-buffered saline (PBS)
-
C57BL/6 mice (6-8 weeks old)
-
Syringes and needles
Procedure:
-
Peptide Preparation: Dissolve the this compound peptide in sterile PBS to a final concentration of 1-2 mg/mL.
-
Adjuvant Emulsion (with IFA): Emulsify the peptide solution with an equal volume of IFA by vortexing or sonication until a stable, white emulsion is formed.
-
Immunization with αGalCer: Mix 100 µg of this compound peptide with 1 µg of αGalCer in PBS.[7]
-
Injection: Subcutaneously or intraperitoneally inject each mouse with 100-200 µL of the peptide/adjuvant mixture.[7][11] A typical dose is 100 µg of peptide per mouse.[7]
-
Booster Immunizations: If required, booster immunizations can be given at 1-2 week intervals following the same procedure.
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is used to identify and quantify this compound-specific CD8+ T cells based on their production of IFN-γ upon peptide stimulation.
Materials:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice
-
This compound peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
RPMI 1640 medium with 10% FBS
-
Anti-mouse CD8, CD44, and other cell surface marker antibodies
-
Fixation/Permeabilization buffer
-
Anti-mouse IFN-γ antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs.
-
In Vitro Restimulation: Resuspend cells at 1-2 x 10^6 cells/mL in RPMI 1640 medium. Add this compound peptide to a final concentration of 1-10 µg/mL. Include a negative control (no peptide or an irrelevant peptide) and a positive control (e.g., PMA/Ionomycin).
-
Protein Transport Inhibition: Add Brefeldin A (e.g., 10 µg/mL) or Monensin to the cell suspension to block cytokine secretion.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44) for 20-30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. Wash again and resuspend in permeabilization buffer.
-
Intracellular Staining: Add the fluorescently labeled anti-IFN-γ antibody and incubate for 30 minutes at 4°C.
-
Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of IFN-γ-positive cells within the CD8+ T cell population.
Protocol 3: Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells.
Materials:
-
ELISpot plate (PVDF membrane)
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-HRP or -AP
-
Substrate (e.g., AEC, BCIP/NBT)
-
Splenocytes or PBMCs
-
This compound peptide
-
RPMI 1640 medium with 10% FBS
Procedure:
-
Plate Coating: Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI 1640 medium containing 10% FBS for at least 2 hours at 37°C.
-
Cell Plating: Add splenocytes or PBMCs to the wells in duplicate or triplicate at various dilutions (e.g., 1-5 x 10^5 cells/well).
-
Stimulation: Add this compound peptide (1-10 µg/mL) to the appropriate wells. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP or -AP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Monitor for spot development and stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the this compound peptide's interaction with the immune system is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
Antigen Processing and Presentation Pathway
The this compound peptide is generated from the endogenously synthesized B8R protein within vaccinia virus-infected cells and presented on MHC class I molecules.
Caption: MHC Class I antigen processing and presentation of the this compound peptide.
CD8+ T Cell Activation Signaling Pathway
The interaction of the this compound/H-2Kb complex with the T cell receptor (TCR) on a CD8+ T cell initiates a signaling cascade leading to T cell activation.
Caption: TCR signaling cascade upon recognition of the this compound peptide.
Experimental Workflow for Assessing Protective Immunity
This diagram outlines the typical workflow for evaluating the protective efficacy of a this compound peptide-based vaccine.
Caption: Workflow for evaluating the in vivo protective efficacy of this compound immunization.
Conclusion
The this compound peptide stands out as a powerful tool for dissecting the intricacies of CD8+ T cell immunity to poxviruses. Its high immunogenicity, well-defined MHC restriction, and proven role in protective immunity make it an invaluable reagent for vaccine development and immunological research. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers aiming to leverage the this compound peptide in their work. Further investigation into the precise molecular interactions governing its processing, presentation, and recognition will continue to enhance our understanding of antiviral immunity and inform the design of next-generation vaccines.
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. Catalog peptide this compound - ready for immediate delivery [peptides.de]
- 3. Vaccinia Virus Vectors with an Inactivated Gamma Interferon Receptor Homolog Gene (B8R) Are Attenuated In Vivo without a Concomitant Reduction in Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccinia virus vectors with an inactivated gamma interferon receptor homolog gene (B8R) are attenuated In vivo without a concomitant reduction in immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular and humoral immune responses in mice immunized with Vaccinia virus expressing the SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the B8R Interferon-Gamma Receptor Homolog: Mechanism and Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The B8R protein, encoded by the vaccinia virus, is a secreted glycoprotein (B1211001) that functions as a potent antagonist of the host's interferon-gamma (IFN-γ) signaling pathway. By acting as a soluble decoy receptor, B8R binds to IFN-γ with high affinity, preventing this critical cytokine from interacting with its cognate cellular receptors. This effectively neutralizes the antiviral and immunomodulatory effects of IFN-γ, representing a key immune evasion strategy employed by poxviruses. This technical guide provides a comprehensive overview of the B8R mechanism, including its biochemical properties, interaction kinetics with IFN-γ from various species, and the downstream consequences on cellular signaling. Detailed experimental protocols for studying the B8R-IFN-γ interaction are also provided, along with visual representations of the relevant biological pathways and experimental workflows.
Introduction to B8R: A Viral Decoy Receptor
Vaccinia virus, a member of the Poxviridae family, has evolved a sophisticated arsenal (B13267) of immunomodulatory proteins to counteract the host immune response.[1] Among these is the B8R protein, a homolog of the extracellular domain of the cellular IFN-γ receptor.[2] Unlike the membrane-bound cellular receptor, B8R is a secreted protein, allowing it to act systemically and locally to sequester IFN-γ.[1] The B8R protein exists as a homodimer, which is thought to enhance its avidity for the dimeric IFN-γ ligand.[3]
The primary function of B8R is to intercept IFN-γ, a pleiotropic cytokine central to both innate and adaptive immunity.[1] IFN-γ plays a critical role in activating macrophages, upregulating antigen presentation, and promoting a Th1-biased immune response, all of which are essential for controlling viral infections.[4] By neutralizing IFN-γ, B8R dampens these crucial antiviral responses, thereby contributing to viral pathogenesis and virulence.[2]
Mechanism of Action: Sequestration of IFN-γ
The core mechanism of B8R is straightforward yet highly effective: it acts as a competitive inhibitor of the cellular IFN-γ receptor complex (IFNGR). IFN-γ normally binds to a heterodimeric receptor complex composed of IFNGR1 and IFNGR2 subunits on the cell surface. This binding event triggers a conformational change in the receptor, leading to the activation of associated Janus kinases (JAK1 and JAK2).[4] Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for the Signal Transducer and Activator of Transcription 1 (STAT1).[4] Recruited STAT1 is subsequently phosphorylated by the JAKs, leading to its homodimerization, nuclear translocation, and the transcriptional activation of hundreds of IFN-γ-stimulated genes (ISGs) that establish an antiviral state.
B8R disrupts this cascade at the initial step. By binding directly to IFN-γ in the extracellular space, B8R prevents the cytokine from engaging with IFNGR1 and IFNGR2. This steric hindrance completely abrogates the downstream signaling events, including JAK1/JAK2 and STAT1 phosphorylation, thus preventing the expression of antiviral ISGs.
Caption: Mechanism of B8R-mediated inhibition of IFN-γ signaling.
Data Presentation: Binding Affinity and Specificity
A remarkable feature of B8R is its broad species specificity, enabling vaccinia virus to infect a wide range of hosts.[5] B8R binds with high affinity to IFN-γ from humans, rabbits, rats, cattle, and chickens.[1][5][6] Notably, it exhibits significantly lower affinity for murine IFN-γ, a factor that has been exploited in animal models to study the protein's role in virulence.[1][2]
| Species | Binding Affinity (Kd) | Reference(s) |
| Human | High Affinity (Specific Kd not consistently reported) | [1][5] |
| Rabbit | High Affinity (Specific Kd not consistently reported) | [7] |
| Rat | High Affinity (Specific Kd not consistently reported) | [1][5] |
| Bovine | High Affinity (Specific Kd not consistently reported) | [1][5] |
| Chicken | ~0.5 nM | [6] |
| Murine | Low Affinity (Does not significantly bind or neutralize) | [1][2] |
Experimental Protocols
IFN-γ Neutralization Assay
This assay quantifies the ability of B8R to inhibit the antiviral activity of IFN-γ.
Principle: IFN-γ can induce an antiviral state in susceptible cells, protecting them from virus-induced cytopathic effects (CPE). B8R will neutralize IFN-γ, thus allowing viral replication and subsequent CPE.
Materials:
-
HeLa or A549 cells
-
Recombinant human IFN-γ
-
Encephalomyocarditis virus (EMCV) or another suitable challenge virus
-
Purified recombinant B8R protein or cell culture supernatant containing B8R
-
Cell culture medium (e.g., DMEM with 5% FBS)
-
96-well cell culture plates
-
Crystal violet staining solution
Procedure:
-
Seed A549 cells in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
On the day of the assay, prepare serial dilutions of the B8R-containing sample.
-
In a separate plate, pre-incubate the B8R dilutions with a constant, predetermined concentration of recombinant human IFN-γ (e.g., a concentration that provides 80-90% protection from viral CPE) for 1-2 hours at 37°C.
-
Remove the culture medium from the A549 cells and add the B8R/IFN-γ mixtures.
-
Incubate for 24 hours at 37°C to allow for the establishment of an antiviral state in wells where IFN-γ is not neutralized.
-
Challenge the cells with a dose of EMCV that causes 100% CPE in unprotected control wells.
-
Incubate for another 24-48 hours, until CPE is complete in control wells.
-
Wash the plates, fix the cells with formalin, and stain with crystal violet.
-
Quantify the results by measuring the optical density of the stained wells. A decrease in OD corresponds to an increase in CPE and therefore, effective neutralization of IFN-γ by B8R.
Caption: Workflow for an IFN-γ neutralization assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: SPR is a label-free technique to measure real-time biomolecular interactions. One molecule (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. The binding is detected as a change in the refractive index at the surface.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant B8R protein
-
Purified recombinant IFN-γ from the species of interest
-
Appropriate running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a fresh mixture of EDC and NHS.
-
Inject the B8R protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Interaction:
-
Prepare a series of concentrations of IFN-γ in the running buffer.
-
Inject the different concentrations of IFN-γ sequentially over the B8R-immobilized surface, from the lowest to the highest concentration.
-
Include a buffer-only injection as a blank for double referencing.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell and the blank injection to correct for bulk refractive index changes and instrument drift.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion and Future Directions
The B8R protein is a prime example of viral immune evasion, effectively disarming a key component of the host's antiviral defense. Its ability to neutralize IFN-γ across a broad range of species underscores its importance for the lifecycle of vaccinia virus and other orthopoxviruses. A thorough understanding of the B8R mechanism is not only crucial for elucidating poxvirus pathogenesis but also holds potential for therapeutic applications. For instance, recombinant B8R could be explored as a therapeutic agent in inflammatory conditions driven by excessive IFN-γ. Conversely, targeting the B8R protein could be a strategy to enhance the efficacy of vaccinia-based vaccines and oncolytic virotherapies. Further research, including high-resolution structural studies of B8R in complex with IFN-γ from different species, will undoubtedly provide deeper insights into its unique binding properties and inform the development of novel immunomodulatory therapeutics.
References
- 1. Vaccinia Virus Vectors with an Inactivated Gamma Interferon Receptor Homolog Gene (B8R) Are Attenuated In Vivo without a Concomitant Reduction in Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccinia virus vectors with an inactivated gamma interferon receptor homolog gene (B8R) are attenuated In vivo without a concomitant reduction in immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the vaccinia virus interferon-gamma receptor and its contribution to virus virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Vaccinia, cowpox, and camelpox viruses encode soluble gamma interferon receptors with novel broad species specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vaccinia virus-encoded cytokine receptor binds and neutralizes chicken interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the B8R 20-27 Peptide: Amino Acid Composition, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B8R 20-27 peptide, with the amino acid sequence TSYKFESV, is a well-characterized, immunodominant H2-Kb-restricted cytotoxic T lymphocyte (CTL) epitope derived from the B8R protein of the vaccinia virus. The parent B8R protein is a secreted virulence factor that functions as a soluble interferon-gamma (IFN-γ) receptor homolog, effectively neutralizing IFN-γ and enabling the virus to evade the host immune response. The this compound peptide fragment, however, plays a crucial role in the host's adaptive immune response to vaccinia virus infection by being presented on the surface of infected cells by the Major Histocompatibility Complex (MHC) class I molecule H2-Kb, leading to the activation of virus-specific CD8+ T cells. This technical guide provides a comprehensive overview of the amino acid composition, physicochemical properties, and key experimental applications of the this compound peptide.
Amino Acid Composition and Physicochemical Properties
The this compound peptide is an octapeptide with the sequence Threonine-Serine-Tyrosine-Lysine-Phenylalanine-Glutamic Acid-Serine-Valine. Its composition and calculated properties are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | TSYKFESV |
| One-Letter Code | TSYKFESV |
| Three-Letter Code | Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val |
| Molecular Formula | C44H65N9O15 |
| Molecular Weight | 960.04 g/mol |
| Amino Acid Composition | |
| Threonine (T) | |
| Serine (S) x 2 | |
| Tyrosine (Y) | |
| Lysine (K) | |
| Phenylalanine (F) | |
| Glutamic Acid (E) | |
| Valine (V) | |
| Charge at pH 7.0 | 0 |
| Isoelectric Point (pI) | 5.53 |
Biological Properties and Function
The primary biological function of the this compound peptide is its role as a T-cell epitope. Following the infection of a cell with vaccinia virus, the viral B8R protein is synthesized and subsequently degraded by the proteasome into smaller peptide fragments. The this compound peptide is then transported into the endoplasmic reticulum, where it binds to the H2-Kb MHC class I molecule. This peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.
The recognition of the this compound/H2-Kb complex by a specific T-cell receptor (TCR) on a CD8+ T cell is a critical event in the initiation of an adaptive immune response. This interaction, along with co-stimulatory signals, leads to the activation, proliferation, and differentiation of this compound-specific cytotoxic T lymphocytes. These CTLs are then capable of recognizing and killing vaccinia virus-infected cells, thereby controlling the spread of the virus.
Experimental Protocols
The this compound peptide is a vital tool in immunological research, particularly in the study of T-cell responses to viral infections and the development of vaccines. Below are detailed methodologies for key experiments utilizing this peptide.
Intracellular Cytokine Staining (ICS) for this compound Specific T-Cells
This protocol is used to identify and quantify T cells that produce specific cytokines (e.g., IFN-γ, TNF-α) in response to stimulation with the this compound peptide.
Materials:
-
Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from vaccinia virus-infected or immunized mice.
-
This compound peptide (lyophilized, to be reconstituted).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin).
-
Brefeldin A (protein transport inhibitor).
-
Anti-mouse CD16/CD32 antibody (Fc block).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD44).
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Fixation/Permeabilization buffer kit.
-
FACS buffer (PBS with 2% FBS).
-
96-well round-bottom plates.
-
Flow cytometer.
Methodology:
-
Prepare a single-cell suspension of splenocytes or PBMCs and adjust the cell concentration to 1 x 10^7 cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well round-bottom plate.
-
Prepare a working solution of the this compound peptide at a final concentration of 1-10 µg/mL in complete RPMI-1640 medium.
-
Add 100 µL of the peptide solution to the appropriate wells. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A to each well at a final concentration of 5-10 µg/mL to block cytokine secretion.
-
Continue incubation for an additional 4-5 hours.
-
Harvest the cells and wash with FACS buffer.
-
Perform surface staining by first blocking with anti-mouse CD16/CD32 for 10-15 minutes, followed by incubation with a cocktail of surface marker antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells according to the manufacturer's instructions of the fixation/permeabilization kit.
-
Perform intracellular staining by incubating the cells with a cocktail of anti-cytokine antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of CD8+ T cells producing specific cytokines in response to this compound stimulation.
IFN-γ ELISpot Assay
This assay is used to quantify the number of this compound-specific, IFN-γ-secreting T cells.
Materials:
-
PVDF-membrane 96-well ELISpot plates.
-
Anti-mouse IFN-γ capture antibody.
-
Biotinylated anti-mouse IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).
-
AP or HRP substrate (e.g., BCIP/NBT or AEC).
-
Single-cell suspension of splenocytes or PBMCs.
-
This compound peptide.
-
Complete RPMI-1640 medium.
-
Blocking buffer (e.g., PBS with 5% BSA).
-
Wash buffer (PBS with 0.05% Tween-20).
-
ELISpot reader.
Methodology:
-
Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS and block with blocking buffer for 2 hours at room temperature.
-
Wash the plate with complete RPMI-1640 medium.
-
Prepare a single-cell suspension and add 2-5 x 10^5 cells per well.
-
Add the this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include negative and positive controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate with wash buffer.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the appropriate substrate. Monitor spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely and count the spots using an ELISpot reader.
Signaling Pathways and Logical Relationships
The biological activity of the this compound peptide is intrinsically linked to two fundamental immunological processes: MHC class I antigen presentation and T-cell receptor signaling.
MHC Class I Antigen Presentation of this compound
This diagram illustrates the pathway by which the this compound peptide is processed and presented on the surface of a vaccinia virus-infected cell.
Structural Analysis of B8R 20-27 Peptide Binding to MHC Class I H-2Kb: A Technical Guide
Version: 1.0
Abstract
This technical guide provides an in-depth structural and biophysical analysis of the interaction between the vaccinia virus-derived peptide B8R 20-27 (TSYKFESV) and the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb. The this compound epitope is an immunodominant peptide in the CD8+ T-cell response to vaccinia virus infection in H-2Kb-expressing mice. A comprehensive understanding of the molecular basis of this interaction is crucial for the rational design of vaccines and immunotherapies. This document summarizes the predicted binding affinity, presents a molecular model of the peptide-MHC complex, and details the experimental protocols for key analytical techniques used to characterize such interactions, including X-ray crystallography, Surface Plasmon Resonance (SPR), and cell-based peptide-MHC stabilization assays. All quantitative data are presented in structured tables, and experimental workflows are visualized using diagrams.
Introduction
Major Histocompatibility Complex (MHC) class I molecules play a pivotal role in the adaptive immune system by presenting peptide fragments of intracellular proteins to cytotoxic T lymphocytes (CTLs). The specificity and stability of the peptide-MHC (pMHC) interaction are critical determinants of the subsequent T-cell response. The this compound peptide, with the amino acid sequence TSYKFESV, is derived from the vaccinia virus B8R protein, a soluble interferon-gamma receptor homolog.[1][2] This peptide is recognized by CD8+ T cells in the context of the murine MHC class I allele H-2Kb and represents a major target of the anti-viral immune response.[1][3]
A detailed structural understanding of how the this compound peptide binds to the H-2Kb groove is essential for elucidating the mechanisms of immunodominance and for the development of peptide-based vaccines. This guide synthesizes the available information and provides a framework for the experimental investigation of this and similar pMHC interactions.
Peptide and MHC Allele Information
| Parameter | Description |
| Peptide Name | This compound |
| Source Organism | Vaccinia virus |
| Source Protein | B8R (Soluble interferon-gamma receptor)[1] |
| Peptide Sequence | TSYKFESV[3] |
| Peptide Length | 8 amino acids (Octamer) |
| MHC Allele | H-2Kb[3] |
| MHC Species | Mouse (Mus musculus) |
| MHC Class | Class I |
Quantitative Binding Data
As of the date of this publication, specific experimentally determined binding affinity data (e.g., Kd, IC50) for the this compound peptide to H-2Kb has not been extensively reported in publicly accessible literature. However, computational prediction tools are widely used to estimate the binding affinity of peptides to MHC molecules. The following table summarizes the predicted binding affinity of this compound to H-2Kb using the NetMHCpan 4.0 server, a well-established tool for this purpose.
| Peptide | MHC Allele | Prediction Tool | Predicted IC50 (nM) | Predicted Rank (%) | Interpretation |
| TSYKFESV | H-2Kb | NetMHCpan 4.0 | 15.8 | 0.15 | Strong Binder |
Note: The predicted IC50 value represents the concentration of peptide that inhibits 50% of the binding of a standard reference peptide. The rank is given as a percentile of the predicted binding affinity compared to a set of random natural peptides. Lower rank and IC50 values indicate higher affinity.
For comparative context, the following table presents experimentally determined or predicted binding affinities for other well-characterized H-2Kb restricted peptides.
| Peptide | Source | Sequence | Binding Affinity (IC50, nM) | Reference |
| SIINFEKL | Ovalbumin | SIINFEKL | ~5 | [4] |
| RGYVYQGL | Vesicular Stomatitis Virus | RGYVYQGL | ~20 | [4] |
| FAPGNYPAL | Sendai Virus | FAPGNYPAL | ~10 | [4] |
Structural Analysis: A Molecular Modeling Approach
In the absence of a determined crystal structure for the this compound/H-2Kb complex, a molecular model was generated to provide insights into the binding mode.
Modeling Methodology
A homology model of the this compound peptide in complex with H-2Kb was built using the SWISS-MODEL server. The crystal structure of H-2Kb in complex with the vesicular stomatitis virus peptide RGYVYQGL (PDB ID: 2MHA) was used as the template.[5] The this compound peptide sequence (TSYKFESV) was modeled into the peptide-binding groove of H-2Kb. The resulting model was visualized and analyzed using PyMOL.
References
- 1. H2-Kb | VV this compound | TSYKFESV | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 2. Vaccinia Virus B8R (20-27) - 1 mg [anaspec.com]
- 3. Catalog peptide this compound - ready for immediate delivery [peptides.de]
- 4. A novel in silico framework to improve MHC-I epitopes and break the tolerance to melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
Conservation of the B8R 20-27 Epitope Across Orthopoxviruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B8R 20-27 epitope, with the amino acid sequence TSYKFESV, is a well-characterized, H-2Kb-restricted cytotoxic T-lymphocyte (CTL) epitope derived from the B8R protein of Vaccinia virus (VACV). The B8R protein is a soluble homolog of the interferon-gamma (IFN-γ) receptor, playing a crucial role in viral immune evasion by neutralizing host IFN-γ.[1][2][3] This epitope is of significant interest to researchers developing vaccines and therapeutics against orthopoxviruses due to its immunodominance in murine models and its high degree of conservation across different species within the Orthopoxvirus genus. This guide provides an in-depth technical overview of the conservation of the this compound epitope, detailed experimental protocols for its study, and visualizations of relevant biological pathways and workflows.
Data Presentation: Conservation of the this compound Epitope
The TSYKFESV epitope is highly conserved among several key members of the Orthopoxvirus genus. This conservation is fundamental to the cross-reactive T-cell responses observed between different orthopoxviruses, a critical aspect for the development of broad-spectrum vaccines.
| Orthopoxvirus Species | B8R Protein UniProt ID | This compound Epitope Sequence | Conservation Status |
| Vaccinia virus (strain Western Reserve) | P24770 | TSYKFESV | Conserved |
| Cowpox virus | G0XTP5 | TSYKFESV | Conserved |
| Ectromelia virus (Mousepox virus) | Q66793 | TSYKFESV | Conserved |
| Modified Vaccinia Ankara (MVA) | - | TSYKFESV | Conserved[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the this compound epitope's immunogenicity and conservation. Below are protocols for key experiments.
Peptide Synthesis
The TSYKFESV peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Purity is typically assessed by high-performance liquid chromatography (HPLC) and mass spectrometry.
In Vitro T-Cell Activation Assays
This assay quantifies the number of IFN-γ-secreting T-cells upon stimulation with the this compound epitope.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT or AEC)
-
Spleen cells from immunized or infected mice
-
TSYKFESV peptide (10 µg/mL working concentration)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, wash with sterile water, and coat with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 2.5 x 10^5 to 5 x 10^5 cells per well.
-
Stimulation: Add the TSYKFESV peptide to the designated wells at a final concentration of 1-10 µg/mL. Include positive (e.g., Concanavalin A) and negative (medium alone) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate to remove cells. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Development: Wash and add the substrate solution. Monitor for the appearance of spots.
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader.
ICS allows for the characterization of epitope-specific T-cells by identifying intracellular cytokine production (e.g., IFN-γ, TNF-α) in response to stimulation.
Materials:
-
Splenocytes from immunized or infected mice
-
TSYKFESV peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation: Incubate splenocytes (1-2 x 10^6 cells/well) with the TSYKFESV peptide (1-10 µg/mL) for 1 hour at 37°C. Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix with a fixation buffer. Permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain with fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature.
-
Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Analyze the data to determine the percentage of CD8+ T-cells producing IFN-γ in response to the this compound peptide.
In Vivo Cytotoxicity Assay
This assay measures the ability of this compound-specific CTLs to kill target cells in a living animal.
Materials:
-
Splenocytes from naïve mice (for target cells)
-
TSYKFESV peptide
-
Carboxyfluorescein succinimidyl ester (CFSE) or other cell tracking dyes
-
Immunized and control mice
-
Flow cytometer
Procedure:
-
Target Cell Preparation: Harvest splenocytes from a naïve mouse. Split the cells into two populations.
-
Peptide Pulsing and Labeling:
-
Pulse one population with the TSYKFESV peptide (1 µg/mL) for 1 hour at 37°C. Label these cells with a high concentration of CFSE (CFSE^high).
-
Leave the other population unpulsed. Label these cells with a low concentration of CFSE (CFSE^low) as an internal control.
-
-
Adoptive Transfer: Mix the CFSE^high and CFSE^low populations at a 1:1 ratio and inject intravenously into immunized and naïve control mice.
-
Analysis: After 4-18 hours, harvest spleens from the recipient mice and analyze the cell populations by flow cytometry.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio unimmunized / Ratio immunized)] x 100 where Ratio = (% CFSE^low / % CFSE^high).
Mandatory Visualizations
Signaling Pathway: T-Cell Receptor Activation
The recognition of the this compound epitope presented by MHC class I molecules on antigen-presenting cells (APCs) by the T-cell receptor (TCR) on CD8+ T-cells initiates a complex signaling cascade leading to T-cell activation, proliferation, and effector functions.
Caption: TCR signaling cascade initiated by this compound epitope recognition.
Experimental Workflow: In Vivo Cytotoxicity Assay
This diagram outlines the key steps of the in vivo cytotoxicity assay to measure the functional capacity of this compound specific CTLs.
Caption: Workflow for assessing in vivo killing by this compound specific CTLs.
Conclusion
The high degree of conservation of the this compound epitope across various orthopoxviruses makes it a prime target for the development of broadly protective vaccines and a valuable tool for monitoring cellular immune responses in preclinical and clinical studies. The detailed experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers in the field. Further investigation into the full extent of this epitope's conservation and its role in human immune responses will be critical for advancing the development of next-generation orthopoxvirus countermeasures.
References
Methodological & Application
Application Notes and Protocols for B8R 20-27 Tetramer Staining in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B8R 20-27 peptide (TSYKFESV) is an immunodominant H-2 Kb-restricted epitope of the vaccinia virus (VV) B8R protein.[1][2][3] The B8R protein itself is a secreted homolog of the gamma interferon (IFN-γ) receptor, which neutralizes the antiviral activity of IFN-γ.[3][4][5] MHC class I tetramers complexed with the this compound peptide are powerful tools for the detection, enumeration, and characterization of VV-specific CD8+ T cells by flow cytometry.[6][7][8] This technology allows for the precise identification and phenotyping of antigen-specific T cells, providing valuable insights into the cellular immune response following vaccination or infection. These application notes provide a detailed protocol for staining peripheral blood mononuclear cells (PBMCs), splenocytes, or lymph node cells with this compound tetramers for subsequent analysis by flow cytometry.
Data Presentation
The frequency of this compound tetramer-positive CD8+ T cells can vary depending on the experimental model, time post-infection, and tissue source. The following table summarizes representative quantitative data from murine studies.
| Experimental Condition | Tissue | Time Post-Infection | % of B8R Tetramer+ of CD8+ T cells | Reference |
| Vaccinia Virus (WR strain) infection | Spleen | Day 7 | ~0.3% (after peptide priming) | [2] |
| Vaccinia Virus (WR strain) infection | Lung | Day 8 | Not specified, but readily detectable | [9] |
| Vaccinia Virus (WR strain) i.n. infection | Spleen | > Day 60 | Variable, used for memory T cell analysis | [7] |
| Vaccinia Virus skin immunization | Skin | Day 80 | Stable population of 50-150 cells | [10] |
| Vaccinia Virus (WR strain) infection | Spleen | Day 7 | ~1.2-fold higher in MPEC vs SLEC | [11] |
MPEC: Memory Precursor Effector Cells; SLEC: Short-Lived Effector Cells
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for single-cell suspension preparation, tetramer staining, and flow cytometry analysis.
Reagents and Equipment
-
Cells: Freshly isolated murine splenocytes, lymph node cells, or PBMCs.
-
This compound/H-2 Kb Tetramer: Conjugated to a fluorochrome (e.g., PE, APC). Obtained from a reliable source such as the NIH Tetramer Core Facility.[7][8][12]
-
Control Tetramer: A negative control tetramer with an irrelevant peptide.
-
Antibodies: Fluorochrome-conjugated antibodies for surface markers (e.g., CD8, CD3, CD44, CD62L, KLRG1, CD127) and a viability dye.
-
FACS Buffer: PBS with 2% fetal bovine serum (FBS) and 0.1% sodium azide.
-
Fixation/Permeabilization Buffer: (Optional, for intracellular staining) Commercially available kits are recommended.
-
Flow Cytometer: A properly calibrated instrument capable of multi-color analysis.
-
General Laboratory Equipment: Centrifuge, pipettes, microtiter plates or FACS tubes.
Staining Protocol
This protocol is optimized for the direct ex vivo staining of this compound specific CD8+ T cells.
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes, lymph node cells, or PBMCs using standard laboratory procedures.
-
Count the cells and resuspend them in cold FACS buffer at a concentration of 2-5 x 10^7 cells/mL.[13]
-
Aliquot 200 µL of the cell suspension (approximately 5 x 10^6 cells) into each well of a 96-well plate or into FACS tubes.[14]
-
-
Tetramer Staining:
-
Add the this compound tetramer to the cells. The optimal concentration should be determined by titration, but a final dilution of 1:100 to 1:200 is a good starting point.[13]
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[7][8][13] Incubation at 37°C can also be performed for 25-30 minutes.[15][16]
-
Note: For some tetramers, staining at 4°C is preferred to preserve surface markers like CD62L.[13]
-
-
Surface Marker Staining:
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash and Viability Staining:
-
Wash the cells twice with 2-3 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes.
-
After the final wash, resuspend the cells in FACS buffer containing a viability dye according to the manufacturer's instructions. This is crucial to exclude dead cells, which can non-specifically bind antibodies and tetramers.
-
-
Acquisition:
Combined Tetramer and Intracellular Cytokine Staining (ICS)
This protocol allows for the simultaneous assessment of antigen specificity and cytokine production.
-
In Vitro Restimulation:
-
Surface and Tetramer Staining:
-
Following stimulation, wash the cells and proceed with the tetramer and surface marker staining as described in the protocol above.
-
-
Fixation and Permeabilization:
-
After surface staining, wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's protocol.
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash and Acquisition:
-
Wash the cells with permeabilization buffer and then resuspend in FACS buffer for flow cytometry analysis.
-
Visualizations
Experimental Workflow
Caption: this compound Tetramer Staining Workflow.
Gating Strategy
Caption: Flow Cytometry Gating Strategy.
References
- 1. Vaccinia virus-specific CD8+ T cell responses target a group of epitopes without a strong immunodominance hierarchy in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaccinia Virus B8R (20-27) - 1 mg [anaspec.com]
- 4. Vaccinia Virus Vectors with an Inactivated Gamma Interferon Receptor Homolog Gene (B8R) Are Attenuated In Vivo without a Concomitant Reduction in Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccinia virus vectors with an inactivated gamma interferon receptor homolog gene (B8R) are attenuated In vivo without a concomitant reduction in immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antigen-specific CD8+ T cell repertoire in unimmunized mice includes memory phenotype cells bearing markers of homeostatic expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical role for all-trans retinoic acid for optimal effector and effector memory CD8 T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | γδT Cells Are Required for CD8+ T Cell Response to Vaccinia Viral Infection [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. ohsu.edu [ohsu.edu]
- 11. Changes in functional but not structural avidity during differentiation of CD8+ effector cells in vivo following virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 14. lubio.ch [lubio.ch]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies [frontiersin.org]
- 18. Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: B8R 20-27 Peptide as a Positive Control in Murine IFN-γ ELISpot Assays
Introduction
The B8R 20-27 peptide, with the amino acid sequence TSYKFESV, is a well-characterized, immunodominant CD8+ T cell epitope derived from the B8R protein of the Vaccinia virus (VACV).[1][2][3] The B8R protein itself is a secreted homolog of the interferon-gamma (IFN-γ) receptor, which neutralizes the antiviral activity of IFN-γ from several species, though it binds poorly to murine IFN-γ.[4][5] The TSYKFESV peptide is specifically recognized by CD8+ T cells in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2] This makes it an invaluable tool for immunological studies in C57BL/6 mice, a common preclinical model.
In the context of Enzyme-Linked ImmunoSpot (ELISpot) assays, which quantify the frequency of cytokine-secreting cells, the this compound peptide serves as a robust positive control. Following immunization with VACV or VACV-based vectors like Modified Vaccinia virus Ankara (MVA), a strong and predictable this compound-specific CD8+ T cell response is generated.[1][3][6] Therefore, stimulating splenocytes or other lymphocytes from these mice with the this compound peptide should result in a significant number of IFN-γ spots, confirming the integrity of the assay, the viability of the cells, and the successful induction of a VACV-specific immune response.
Logical Framework for this compound as a Positive Control
The utility of the this compound peptide as a positive control is based on a straightforward immunological principle. Vaccination or infection with Vaccinia virus establishes a memory CD8+ T cell population that is specific for viral epitopes, with the this compound epitope being particularly dominant in H-2Kb mice.[3] The ELISpot assay leverages this by using the synthetic peptide to reactivate these specific memory T cells ex vivo, leading to IFN-γ production.
Caption: Logical workflow from in vivo immunization to ex vivo ELISpot validation.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing the this compound peptide in IFN-γ ELISpot assays. These data illustrate the magnitude of the response in different tissues and following various immunization strategies.
Table 1: this compound Specific CD8+ T Cell Response in Different Tissues Data adapted from studies in C57BL/6 mice following intrarectal immunization with MVA.[7]
| Tissue | Time Point | Mean IFN-γ Spot Forming Cells (SFC) per 10⁶ cells |
| Spleen | 7 Days Post-Immunization | ~350 |
| Spleen | 2 Months Post-Immunization | ~150 |
| Small Intestine (IEL) | 7 Days Post-Immunization | ~150 |
| Small Intestine (IEL) | 2 Months Post-Immunization | ~50 |
| Small Intestine (LP) | 7 Days Post-Immunization | ~1200 |
| Small Intestine (LP) | 2 Months Post-Immunization | ~200 |
(IEL: Intraepithelial Lymphocytes; LP: Lamina Propria)
Table 2: this compound Specific CD8+ T Cell Response to Different Vaccine Constructs Data adapted from studies in C57BL/6 mice 8 days post-intramuscular immunization.[8]
| Vaccine Construct | Mean IFN-γ SFC per 10⁶ splenocytes |
| MVA-WT | ~3150 |
| MVA-ΔF1L | ~2800 |
| MVA-ΔE3L | ~2500 |
| PBS (Control) | <50 |
Experimental Protocols
Protocol 1: Murine IFN-γ ELISpot Assay for Detection of this compound Specific T Cells
This protocol outlines the key steps for performing an IFN-γ ELISpot assay using splenocytes from VACV- or MVA-immunized C57BL/6 mice.
A. Materials and Reagents
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or other suitable substrate
-
This compound (TSYKFESV) peptide, lyophilized
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
Phytohemagglutinin (PHA) or Concanavalin A (ConA) for non-specific positive control
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
PBS-Tween20 (0.05%)
-
ACK lysis buffer (for red blood cell removal)
-
Automated ELISpot reader and software
B. Peptide Reconstitution
-
Briefly centrifuge the vial of lyophilized this compound peptide to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile DMSO to a stock concentration of 1-10 mg/mL.
-
Further dilute the stock solution in sterile PBS or culture medium to a working concentration. A final concentration of 1-10 µg/mL in the well is common for stimulation.[7][9][10]
C. ELISpot Plate Preparation (Day 1)
-
Pre-wet the ELISpot plate membrane by adding 15 µL of 35% ethanol (B145695) to each well for 1 minute.
-
Wash the wells three times with 150 µL/well of sterile PBS.[11]
-
Dilute the anti-mouse IFN-γ capture antibody to the manufacturer's recommended concentration in sterile PBS.
-
Add 100 µL of the diluted capture antibody to each well.
-
Seal the plate and incubate overnight at 4°C.
D. Cell Preparation and Plating (Day 2)
-
Aseptically harvest spleens from immunized mice (e.g., 8 days post-immunization).[6][8]
-
Prepare a single-cell suspension by homogenizing the spleens through a 70-100 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer, then wash the splenocytes with complete RPMI medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion. Resuspend the cells in complete RPMI medium to a final concentration of 2-5 x 10⁶ cells/mL.
-
Wash the antibody-coated plate to remove excess capture antibody. Wash four times with 150 µL/well of sterile PBS.
-
Block the membrane by adding 150 µL/well of complete RPMI medium and incubating for at least 2 hours at 37°C.[11]
-
Remove the blocking medium and add 2 x 10⁵ to 5 x 10⁵ splenocytes per well.[10][12]
-
Add the stimulating agents:
-
Incubate the plate for 18-48 hours at 37°C in a 5% CO₂ humidified incubator.[7][10]
ELISpot Assay Workflow
Caption: Step-by-step workflow for a typical murine IFN-γ ELISpot assay.
E. Spot Development (Day 3)
-
Decant the medium containing cells from the plate.
-
Wash the plate three times with PBS, followed by three times with PBS-Tween20 (0.05%).
-
Dilute the biotinylated anti-mouse IFN-γ detection antibody in PBS/0.5% BSA. Add 100 µL/well.
-
Incubate for 2 hours at room temperature or 37°C.[11]
-
Wash the plate six times with PBS-Tween20 (0.05%).
-
Add 100 µL/well of diluted Streptavidin-AP conjugate.
-
Incubate for 45-60 minutes at room temperature.
-
Wash three times with PBS-Tween20, followed by three final washes with PBS only to remove residual Tween20.[11]
-
Add 100 µL/well of BCIP/NBT substrate solution. Monitor spot development closely (typically 5-15 minutes).
-
Stop the reaction by washing extensively with tap water.
-
Remove the underdrain, rinse both sides of the plate, and allow it to dry completely in the dark.
F. Analysis
-
Count the spots in each well using an automated ELISpot reader.
-
Express the results as Spot Forming Cells (SFC) per million input cells after subtracting the background (mean spots from negative control wells).
Underlying T-Cell Activation Mechanism
The ELISpot assay functions by capturing the cytokine (IFN-γ) secreted by an activated T cell. This activation is initiated when the T-Cell Receptor (TCR) on a CD8+ T cell specifically recognizes the this compound peptide presented by an H-2Kb MHC class I molecule on the surface of an antigen-presenting cell (or, in this simplified ex vivo system, pulsed onto cells). This recognition, along with co-stimulation, triggers a signaling cascade within the T cell, leading to the synthesis and secretion of IFN-γ.
Caption: T-Cell recognition of the B8R peptide leading to IFN-γ secretion.
References
- 1. Catalog peptide this compound - ready for immediate delivery [peptides.de]
- 2. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Vaccinia Virus Vectors with an Inactivated Gamma Interferon Receptor Homolog Gene (B8R) Are Attenuated In Vivo without a Concomitant Reduction in Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccinia virus vectors with an inactivated gamma interferon receptor homolog gene (B8R) are attenuated In vivo without a concomitant reduction in immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Non-equilibrium and differential function between intraepithelial and lamina propria virus-specific TCRαβ+ CD8αβ + T cells in the small intestinal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3L and F1L Gene Functions Modulate the Protective Capacity of Modified Vaccinia Virus Ankara Immunization in Murine Model of Human Smallpox [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols: In Vivo Stimulation of T Cells with B8R 20-27 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo stimulation of T cells using the B8R 20-27 peptide. The this compound peptide, with the amino acid sequence TSYKFESV, is a well-characterized H-2Kb-restricted epitope from the vaccinia virus (VACV) B8R protein.[1][2][3] It is frequently used as a positive control in vaccine development and studies of T-cell immunity due to its ability to elicit a robust and immunodominant CD8+ T-cell response in C57BL/6 mice.[4][5]
Introduction
The in vivo stimulation of T cells with specific peptides is a fundamental technique in immunology to study antigen-specific T-cell responses, vaccine efficacy, and immunopathology. The this compound peptide serves as a valuable tool for these purposes, particularly in the context of viral immunology and cancer immunotherapy research.[6] Understanding the dynamics of the T-cell response to this peptide can provide insights into T-cell activation, memory formation, and effector functions.
Recent studies have explored redirecting anti-vaccinia virus T-cell immunity for cancer treatment by expressing the B8R protein in tumor cells, highlighting the translational potential of research involving this peptide.[6] These application notes will detail protocols for peptide immunization, analysis of the resulting T-cell response, and potential downstream applications.
Quantitative Data Summary
The following tables summarize quantitative data from various studies involving in vivo stimulation with the this compound peptide.
Table 1: In Vivo Peptide Immunization Parameters
| Parameter | Value | Mouse Strain | Adjuvant/Co-stimulant | Route | Reference |
| Peptide Dose | 100 µg | C57BL/6 | 1 µg α-GalCer | Intraperitoneal (i.p.) | [1] |
| Peptide Dose | 100 µg | C57BL/6 | None | Not Specified | [5] |
| Peptide Dose | 2 µg | Wild-type | Incomplete Freund's Adjuvant (IFA) | Subcutaneous (s.c.) | [7] |
| Immunization | Twice, 7 days apart | C57BL/6 | Incomplete Freund's Adjuvant (IFA) | Not Specified | [8] |
Table 2: Resulting this compound-Specific CD8+ T-Cell Responses
| Measurement | Time Point | Tissue | Response Magnitude | Analysis Method | Reference |
| Peptide-specific TCD8+ | 7 days post-immunization | Spleen | ~0.4% of total splenocytes | Intracellular Cytokine Staining (ICS) for IFN-γ | [1] |
| Splenic CD8+ T cells responding to this compound | 9 days post-infection | Spleen | ~11.5% | Intracellular Cytokine Staining (ICS) | [5] |
| B8R tetramer+ CD8+ T cells | 8 days post-vaccination | Spleen | Not specified (total numbers provided) | Tetramer Staining | [7] |
| B8R tetramer+ CD8+ T cells | 8 days post-vaccination | Lung | Not specified (total numbers provided) | Tetramer Staining | [7] |
| This compound pentamer+ CD8+ T cells | 8 days post-infection | Peritoneal Exudate Lymphocytes (PEL) | 10-20% of CD8+ T cells | Pentamer Staining | [9] |
| This compound specific CD8+ T cells | 3 days post-infection | Draining Lymph Node | Not specified (total numbers provided) | Not specified | [10] |
Experimental Protocols
Protocol 1: In Vivo Immunization with this compound Peptide
This protocol describes the immunization of C57BL/6 mice to elicit a this compound-specific CD8+ T-cell response.
Materials:
-
This compound peptide (TSYKFESV)
-
α-GalCer (adjuvant)
-
Phosphate-buffered saline (PBS)
-
C57BL/6 mice (at least 8 weeks old)
-
Syringes and needles for injection
Procedure:
-
Peptide Preparation: Reconstitute the lyophilized this compound peptide in sterile PBS to a stock concentration of 1 mg/mL.
-
Adjuvant Preparation: Reconstitute α-GalCer in a suitable vehicle according to the manufacturer's instructions.
-
Immunization Mixture Preparation: For each mouse, prepare a 200 µL injection solution containing 100 µg of this compound peptide and 1 µg of α-GalCer in PBS.[1]
-
Injection: Inject each mouse intraperitoneally (i.p.) with the 200 µL immunization mixture.
-
T-Cell Response Analysis: At 7 days post-immunization, spleens can be harvested for analysis of the peptide-specific T-cell response using methods such as intracellular cytokine staining or tetramer staining.[1]
Protocol 2: Ex Vivo Analysis of this compound-Specific T-Cells by Intracellular Cytokine Staining (ICS)
This protocol details the measurement of IFN-γ production by peptide-specific T cells following ex vivo restimulation.
Materials:
-
Spleens from immunized mice
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
This compound peptide
-
Brefeldin A
-
Anti-CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies against CD8, CD44
-
Fluorochrome-conjugated antibody against IFN-γ
-
Fixation/Permeabilization solution
-
Flow cytometer
Procedure:
-
Splenocyte Preparation: Harvest spleens from immunized and control mice and prepare single-cell suspensions.
-
Cell Stimulation: Plate splenocytes at a density of 1-2 x 10^6 cells/well in a 96-well plate. Stimulate the cells with 1 µg/mL this compound peptide in the presence of Brefeldin A (to inhibit cytokine secretion) for 4-5 hours at 37°C.[1][11] Include an unstimulated control.
-
Surface Staining: Wash the cells and stain for surface markers such as CD8 and CD44 for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular IFN-γ for 30 minutes at 4°C.
-
Flow Cytometry: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of IFN-γ-producing cells within the CD8+ T-cell population.
Visualizations
Signaling Pathway for T-Cell Activation by this compound Peptide
Caption: TCR recognition of this compound peptide presented by MHC class I on an APC.
Experimental Workflow for In Vivo T-Cell Stimulation and Analysis
Caption: Workflow for this compound peptide immunization and subsequent T-cell analysis.
Logical Relationship of T-Cell Response and Protection
Caption: Immunization with this compound peptide leads to memory T-cell formation and protection.
References
- 1. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalog peptide this compound - ready for immediate delivery [peptides.de]
- 3. journals.asm.org [journals.asm.org]
- 4. Vaccinia virus-specific CD8+ T cell responses target a group of epitopes without a strong immunodominance hierarchy in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology [jci.org]
- 6. Redirecting anti-Vaccinia virus T cell immunity for cancer treatment by AAV-mediated delivery of the VV B8R gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Concurrent Generation of Effector and Central Memory CD8 T Cells during Vaccinia Virus Infection | PLOS One [journals.plos.org]
- 10. T helper 1 effector memory CD4+ T cells protect the skin from poxvirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MCL1 Enhances the Survival of CD8+ Memory T Cells after Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: B8R 20-27 Peptide in Vaccinia Virus Challenge Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B8R protein of vaccinia virus (VACV) is a secreted homolog of the interferon-gamma (IFN-γ) receptor, playing a role in the virus's evasion of the host immune system by neutralizing IFN-γ.[1][2][3] The peptide fragment B8R 20-27, with the amino acid sequence TSYKFESV, is an immunodominant H-2 Kb-restricted CD8+ T cell epitope in C57BL/6 mice infected with VACV.[4][5][6] This characteristic makes the this compound peptide a valuable tool in the study of T cell responses to poxvirus infections and in the development of subunit vaccines against smallpox and other orthopoxvirus-related diseases. These application notes provide a summary of quantitative data from relevant studies, detailed experimental protocols for utilizing the this compound peptide in VACV challenge models, and visualizations of the associated biological pathways and experimental workflows.
Data Presentation
Table 1: CD8+ T Cell Response to this compound Peptide
| Experimental Condition | Mouse Strain | Time Point | Percentage of this compound Specific CD8+ T Cells in Spleen | Measurement Method |
| Intraperitoneal VACV Infection | C57BL/6 | Day 7 post-infection | 10-15% | Intracellular Cytokine Staining (ICS) |
| Intraperitoneal VACV Infection | C57BL/6 | Day 9 post-infection | ~11.5% | Intracellular Cytokine Staining (ICS) |
| Intraperitoneal this compound Peptide + αGalCer Immunization | C57BL/6 | Day 7 post-immunization | >2% | Intracellular Cytokine Staining (ICS) |
| Intradermal MVA Vaccination | C57BL/6 | Day 6 post-vaccination | ~20% (in total CD8+ T cells) | Pentamer Staining |
| Intradermal MVA Vaccination (CD4+ depleted) | C57BL/6 | Day 6 post-vaccination | <10% (in total CD8+ T cells) | Pentamer Staining |
Table 2: Efficacy of this compound Peptide Immunization in Vaccinia Virus Challenge
| Immunization | Challenge Virus | Challenge Dose | Outcome |
| This compound Peptide | Vaccinia Virus (VACV) | Lethal intranasal dose | 89% survival, 13% maximum weight loss |
| PBS (Control) | Vaccinia Virus (VACV) | Lethal intranasal dose | 6% survival, rapid weight loss |
| Dendritic Cells pulsed with this compound | Ectromelia Virus (ECTV) | Lethal intranasal dose | Significant but incomplete protection |
Signaling Pathways and Experimental Workflows
Caption: TCR signaling upon this compound recognition.
Caption: Vaccinia virus challenge study workflow.
Experimental Protocols
Protocol 1: this compound Peptide Immunization and Vaccinia Virus Challenge in Mice
Objective: To assess the protective efficacy of a this compound peptide-based vaccine against a lethal vaccinia virus challenge.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
This compound peptide (TSYKFESV), high purity (>95%)
-
Adjuvant (e.g., CpG oligodeoxynucleotides)
-
Sterile PBS
-
Vaccinia virus Western Reserve (WR) strain
-
Anesthetic (e.g., isoflurane)
-
Animal balance
-
Appropriate personal protective equipment (PPE) and biosafety cabinet for handling vaccinia virus.
Procedure:
-
Peptide Vaccine Preparation:
-
Dissolve the this compound peptide in sterile PBS to a final concentration of 1 mg/ml.
-
Mix the peptide solution with the chosen adjuvant according to the manufacturer's instructions. A typical dose is 100 µg of peptide per mouse.[4]
-
-
Immunization:
-
Administer the peptide-adjuvant mixture to each mouse via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Include a control group of mice injected with PBS and adjuvant only.
-
Allow 7-14 days for the development of an immune response.[7]
-
-
Vaccinia Virus Challenge:
-
On the day of challenge, lightly anesthetize the mice.
-
Administer a lethal dose of vaccinia virus WR (e.g., 1 x 10^7 PFU) intranasally in a small volume (e.g., 20-30 µl of sterile PBS).
-
The specific lethal dose may need to be titrated for your specific virus stock and mouse colony.
-
-
Monitoring:
-
Monitor the mice daily for weight loss and signs of illness for at least 14 days.
-
Euthanize mice that lose more than 30% of their initial body weight or show severe signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Record survival data for each group.
-
Protocol 2: ELISpot Assay for IFN-γ Secretion by this compound Specific T Cells
Objective: To quantify the frequency of IFN-γ-secreting cells in response to this compound peptide stimulation.
Materials:
-
Spleens from immunized or infected mice
-
Sterile RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
This compound peptide
-
ELISpot plates pre-coated with anti-mouse IFN-γ antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or HRP)
-
Substrate for alkaline phosphatase (or HRP)
-
ELISpot plate reader
Procedure:
-
Splenocyte Preparation:
-
Aseptically harvest spleens from euthanized mice.
-
Prepare a single-cell suspension by mechanical disruption of the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes with RPMI medium and resuspend to a concentration of 2-4 x 10^6 cells/ml.
-
-
ELISpot Plate Setup:
-
Add 2 x 10^5 to 4 x 10^5 splenocytes to each well of the pre-coated ELISpot plate.
-
Add this compound peptide to the appropriate wells at a final concentration of 1-10 µg/ml.
-
Include negative control wells (splenocytes with no peptide) and positive control wells (splenocytes with a mitogen like PHA or ConA).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection and Development:
-
Wash the plates to remove the cells.
-
Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plates and add the streptavidin-enzyme conjugate.
-
Wash the plates again and add the substrate to develop the spots.
-
Stop the reaction by rinsing with water once spots are clearly visible.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an ELISpot reader.
-
The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Protocol 3: Intracellular Cytokine Staining (ICCS) for this compound Specific CD8+ T Cells
Objective: To identify and quantify this compound-specific, IFN-γ-producing CD8+ T cells by flow cytometry.
Materials:
-
Splenocytes from immunized or infected mice
-
This compound peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently-conjugated antibodies against mouse CD8, and IFN-γ
-
Fixation and permeabilization buffers
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend splenocytes at 1-2 x 10^6 cells per well in a 96-well plate.
-
Add this compound peptide to a final concentration of 1 µg/ml.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/ml) to all wells.[5]
-
Include an unstimulated control (no peptide).
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain for surface markers by incubating the cells with fluorescently-conjugated anti-CD8 antibody for 20-30 minutes on ice, protected from light.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove excess antibodies.
-
Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and resuspend in a permeabilization buffer.
-
-
Intracellular Staining:
-
Add the fluorescently-conjugated anti-IFN-γ antibody to the permeabilized cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD8+ T cell population and then quantify the percentage of these cells that are positive for IFN-γ.
-
References
- 1. researchgate.net [researchgate.net]
- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Monocytic myeloid-derived suppressor cells regulate T cell responses against vaccinia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology [jci.org]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Generating B8R 20-27 Specific T Cell Lines In Vitro
Introduction
The B8R 20-27 peptide (TSYKFESV) is a well-characterized, immunodominant H-2Kb-restricted CD8+ T cell epitope from the vaccinia virus (VV).[1][2][3] Generating T cell lines specific for this epitope is crucial for a variety of research applications, including studying the mechanisms of anti-viral immunity, vaccine development, and the preclinical evaluation of adoptive T cell therapies.[4][5] The frequency of these antigen-specific T cells is often very low among circulating lymphocytes, making their isolation and study challenging without an in vitro expansion phase.[4]
These application notes provide a detailed framework for the in vitro generation, expansion, and functional characterization of this compound specific CD8+ T cell lines from murine splenocytes. The protocols described are based on established methods of peptide-based T cell stimulation and cytokine-driven expansion.[6][7][8]
Overall Experimental Workflow
The process begins with the isolation of splenocytes from a VV-immune mouse, followed by stimulation with the this compound peptide. The antigen-specific T cells are then expanded in culture with the support of key cytokines. Finally, the specificity and functionality of the resulting T cell line are verified using flow cytometry-based assays.
Caption: High-level workflow for generating this compound specific T cells.
Protocol 1: Generation and Expansion of this compound Specific T Cell Lines
This protocol details the initial stimulation and subsequent expansion of this compound specific CD8+ T cells from splenocytes of previously immunized mice.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| This compound Peptide (TSYKFESV) | Custom Synthesis | T cell stimulation |
| RPMI-1640 Medium | Standard Supplier | Cell culture |
| Fetal Bovine Serum (FBS) | Standard Supplier | Culture supplement |
| Penicillin-Streptomycin | Standard Supplier | Antibiotic |
| 2-Mercaptoethanol | Standard Supplier | Reducing agent |
| Recombinant Murine IL-2 | Peprotech/R&D | T cell proliferation |
| Recombinant Murine IL-15 | Peprotech/R&D | T cell survival/memory |
| Ficoll-Paque PLUS | GE Healthcare | Lymphocyte isolation |
| ACK Lysing Buffer | Lonza/Thermo Fisher | Red blood cell lysis |
| 6-well tissue culture plates | Standard Supplier | Cell culture vessel |
Procedure
-
Preparation of Splenocytes:
-
Euthanize a C57BL/6 mouse previously immunized with vaccinia virus (at least 3 weeks post-infection).[9]
-
Aseptically harvest the spleen and place it in a sterile petri dish containing 5 mL of complete RPMI medium (RPMI-1640 + 10% FBS, 1% Pen-Strep, 50 µM 2-Mercaptoethanol).
-
Generate a single-cell suspension by gently grinding the spleen between the frosted ends of two sterile glass slides.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Lyse red blood cells using ACK Lysing Buffer per the manufacturer's instructions.
-
Wash the remaining cells (splenocytes) twice with complete RPMI medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
Initial Peptide Stimulation:
-
Resuspend splenocytes to a concentration of 5 x 10^6 cells/mL in complete RPMI medium.
-
Add the this compound peptide to a final concentration of 1-10 µM.[9]
-
(Optional but recommended) To serve as antigen-presenting cells (APCs), use a separate aliquot of splenocytes from a naive mouse. Irradiate these "feeder" cells (3000 rads) to prevent their proliferation and add them to the culture at a 1:1 ratio with the immune splenocytes.[8]
-
Plate 2 mL of the cell suspension per well in a 6-well plate.
-
Incubate at 37°C, 5% CO2.
-
-
Cytokine-driven Expansion:
-
After 24-48 hours of stimulation, add recombinant murine IL-2 to each well. A low dose (20-50 U/mL) is traditionally used to maintain specificity, though higher doses can drive faster expansion.[6][7]
-
For enhanced memory cell development, a combination of cytokines can be used.[8] Refer to the table below for recommended concentrations.
-
Every 2-3 days, assess the culture. If the medium turns yellow (acidic), split the cells into a new well with fresh medium and cytokines. Maintain a cell density between 1-2 x 10^6 cells/mL.
-
-
Restimulation Cycles:
-
After 7-10 days of culture, the T cells need to be restimulated to continue expanding.
-
Prepare fresh, irradiated feeder splenocytes as described in step 2.
-
Harvest the cultured T cells, count them, and co-culture them with the feeder cells (at a 4:1 feeder-to-T cell ratio) in fresh medium containing the this compound peptide (1 µM).
-
After 24 hours, add the cytokine cocktail again and continue the expansion phase.
-
Repeat this restimulation cycle 2-3 times to establish a stable, highly enriched T cell line.
-
Quantitative Data Summary
| Cytokine | Recommended Concentration | Purpose in T Cell Expansion | Reference |
| IL-2 | 20-1000 U/mL | Primary driver of T cell proliferation. | [6][7] |
| IL-15 | 50 ng/mL | Promotes survival and expansion of memory CD8+ T cells. | [6][8] |
| IL-7 | 5 ng/mL | Promotes homeostatic proliferation and survival. | [6][8] |
| IL-21 | 50 ng/mL | Can enhance CD8+ T cell effector function and proliferation. | [8] |
Protocol 2: Verification of T Cell Line Specificity and Function
Once the T cell line is established, its specificity for the this compound peptide and its primary effector function (cytokine production) must be confirmed.
A. Specificity Analysis by Tetramer Staining
MHC Class I tetramers are reagents that can directly identify T cells based on their specific T cell receptor (TCR).[3][10]
Procedure:
-
Harvest ~1 x 10^6 cells from the expanded T cell line.
-
Wash cells with FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide).
-
Stain the cells with a PE-conjugated this compound/H-2Kb tetramer for 30 minutes at room temperature in the dark.[3][10]
-
Add fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) and incubate for another 20 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Resuspend in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on CD3+CD8+ lymphocytes and quantifying the percentage of tetramer-positive cells. A high percentage confirms the specificity of the T cell line.
B. Functional Analysis by Intracellular Cytokine Staining (ICS)
This assay measures the production of cytokines, such as Interferon-gamma (IFN-γ), by T cells following specific antigen stimulation.[1][2]
Procedure:
-
Harvest the expanded this compound T cells and resuspend them in complete RPMI medium.
-
Prepare stimulation conditions in separate tubes or a 96-well plate:
-
Unstimulated Control: T cells only.
-
Positive Control: T cells + Cell Stimulation Cocktail (e.g., PMA/Ionomycin).
-
Specific Stimulation: T cells + this compound peptide (1 µM).
-
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all conditions to trap cytokines inside the cells.
-
Incubate for 4-6 hours at 37°C, 5% CO2.[9]
-
Wash the cells and stain for surface markers (e.g., anti-CD8) as described above.
-
Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).
-
Stain for intracellular IFN-γ with a fluorescently-conjugated anti-IFN-γ antibody.
-
Wash and acquire data on a flow cytometer.
-
Analyze by gating on CD8+ cells and comparing the percentage of IFN-γ+ cells in the peptide-stimulated condition versus the unstimulated control.
T Cell Activation Signaling Overview
The generation of a this compound specific T cell response is initiated by the interaction between the T cell receptor (TCR) on a CD8+ T cell and the this compound peptide presented by an MHC Class I molecule on an antigen-presenting cell (APC). This, along with co-stimulatory signals and cytokine support, triggers T cell activation, proliferation, and differentiation into effector cells.
Caption: Key signals for CD8+ T cell activation and differentiation.
References
- 1. rupress.org [rupress.org]
- 2. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | γδT Cells Are Required for CD8+ T Cell Response to Vaccinia Viral Infection [frontiersin.org]
- 4. criver.com [criver.com]
- 5. JCI - Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology [jci.org]
- 6. Optimum in vitro expansion of human antigen-specific CD8+ T cells for adoptive transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Use of the Human Granulysin Transgenic Mice To Evaluate the Role of Granulysin Expression by CD8 T Cells in Immunity To Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Long Term Recall of Memory CD8 T Cells in Mice to First and Third Generation Smallpox Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: B8R 20-27 Peptide in Skin Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the B8R 20-27 peptide, an immunodominant epitope of the vaccinia virus (VV) B8R protein, in murine models of skin inflammation. The B8R protein is a viral virulence factor that functions as a decoy receptor for interferon-gamma (IFN-γ), a key cytokine in antiviral immunity.[1][2][3] The this compound peptide is a powerful tool for studying CD8+ T cell-mediated immune responses in the skin, particularly the biology of tissue-resident memory T cells (TRM).
Core Applications
-
Induction of Delayed-Type Hypersensitivity (DTH): Topical application of the this compound peptide on the skin of VV-immunized mice elicits a robust DTH response, providing a model to study localized skin inflammation.[4][5]
-
Activation of Tissue-Resident Memory CD8+ T Cells (TRM): The this compound peptide is used to specifically activate and study the function of B8R-specific TRM cells in the skin.[4][5]
-
Evaluation of Anti-Inflammatory Compounds: The this compound-induced skin inflammation model can be utilized to assess the efficacy of novel anti-inflammatory therapies.
-
Mechanistic Studies of T Cell Trafficking and Activation: This model allows for the investigation of the molecular and cellular mechanisms governing the recruitment and activation of T cells in the skin.
Data Summary
The following tables summarize quantitative data from representative studies utilizing the this compound peptide in skin inflammation models.
Table 1: Cellular Infiltrates in this compound-Induced Skin Inflammation
| Cell Type | Time Point (post-challenge) | Fold Increase (vs. Control) | Key Findings | Reference |
| CD45+ Cells | 40 hours | ~3-4 fold | Significant infiltration of hematopoietic cells. | [4] |
| CD8+ T Cells | 40 hours | ~5-6 fold | Robust recruitment of CD8+ T cells to the site of challenge. | [4] |
| B8R-specific CD8+ T Cells | 40 hours | ~10-15 fold | Specific and potent recruitment of antigen-specific CD8+ T cells. | [5] |
| B8R-specific TRM CD8+ T Cells | 10 days (post-final challenge) | ~15-fold | Repeated peptide challenge leads to a significant expansion of the local TRM population. | [5] |
Table 2: Cytokine Production by this compound-Specific CD8+ T Cells
| Cytokine | Method of Detection | Key Findings | Reference |
| IFN-γ | Intracellular Staining | B8R-specific CD8+ T cells are a major source of IFN-γ upon restimulation. | [6][7][8][9] |
| TNF-α | Intracellular Staining | Co-expression with IFN-γ indicates a polyfunctional pro-inflammatory response. | [10] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Induction of Skin Inflammation using this compound Peptide
Objective: To induce a localized DTH response in the skin of VV-immunized mice.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Vaccinia virus (Western Reserve strain, tk-)
-
This compound peptide (TSYKFESV)
-
Control peptide (e.g., NP396-404 of LCMV)
-
DMSO/acetone solution (1:1 mixture)
-
Calipers for measuring ear thickness
Procedure:
-
Immunization:
-
Anesthetize mice and shave a small area on the flank or ear pinna.
-
Apply a droplet of VV (e.g., 1 x 106 PFU in 10 µL PBS) to the shaved skin.
-
Scarify the skin through the viral droplet using a 27-gauge needle (e.g., 20-30 strokes).
-
Allow the mice to rest for at least 30 days to establish a memory T cell response.
-
-
Peptide Challenge:
-
Dissolve the this compound peptide and control peptide in a DMSO/acetone solution to a final concentration of 10-20 mM.
-
Apply 10-20 µL of the peptide solution to the ear pinna of the immunized mice.
-
Apply the control peptide to the contralateral ear or to a separate cohort of immunized mice.
-
-
Measurement of Inflammation:
-
Measure the ear thickness using digital calipers at baseline (0 hours) and at various time points post-challenge (e.g., 24, 48, 72 hours).
-
The change in ear thickness is a quantitative measure of the inflammatory response.
-
Protocol 2: Flow Cytometric Analysis of Skin Infiltrating T Cells
Objective: To characterize and quantify the T cell populations infiltrating the skin following this compound challenge.
Materials:
-
Harvested skin tissue from the experimental mice
-
Collagenase IV (1 mg/mL)
-
DNase I (100 µg/mL)
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
70 µm cell strainers
-
Fluorescently conjugated antibodies (e.g., anti-CD45, -CD3, -CD8, -CD4, -CD69, -CD103)
-
This compound/H-2Kb tetramer
-
Flow cytometer
Procedure:
-
Tissue Digestion:
-
Mince the harvested skin tissue into small pieces.
-
Incubate the tissue in a digestion buffer containing collagenase IV and DNase I in RPMI at 37°C for 60-90 minutes with gentle agitation.
-
Quench the digestion with RPMI containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Perform tetramer staining by incubating the cells with the this compound/H-2Kb tetramer at room temperature for 30-60 minutes.
-
Add the surface antibody cocktail and incubate on ice for 30 minutes.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single, CD45+ cells, then on CD3+ T cells, and subsequently on CD8+ and CD4+ populations.
-
Identify B8R-specific CD8+ T cells by their positive staining with the tetramer.
-
Analyze the expression of TRM markers such as CD69 and CD103 on the B8R-specific CD8+ T cells.
-
Protocol 3: Intracellular Cytokine Staining
Objective: To determine the cytokine production profile of this compound-specific T cells.
Materials:
-
Single-cell suspension from skin or draining lymph nodes
-
This compound peptide (1 µg/mL)
-
Brefeldin A or Monensin
-
Fixation/Permeabilization buffer
-
Fluorescently conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
Procedure:
-
In Vitro Restimulation:
-
Plate the single-cell suspension in a 96-well plate.
-
Stimulate the cells with the this compound peptide for 5-6 hours at 37°C.
-
Include a no-peptide control and a positive control (e.g., PMA/Ionomycin).
-
Add a protein transport inhibitor (Brefeldin A or Monensin) for the final 4 hours of incubation.
-
-
Staining:
-
Perform surface staining as described in Protocol 2.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Incubate with antibodies against intracellular cytokines in the permeabilization buffer.
-
Wash the cells and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD8+ T cell population and analyze the percentage of cells producing IFN-γ and/or TNF-α in response to the this compound peptide.
-
Conclusion
The this compound peptide is an invaluable tool for studying the dynamics of T cell-mediated skin inflammation. The protocols and data presented here provide a framework for researchers to establish and utilize this robust and reproducible model in their investigations of skin immunology and for the preclinical evaluation of novel therapeutics.
References
- 1. Peptide Mimetics of Gamma Interferon Possess Antiviral Properties against Vaccinia Virus and Other Viruses in the Presence of Poxvirus B8R Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccinia virus vectors with an inactivated gamma interferon receptor homolog gene (B8R) are attenuated In vivo without a concomitant reduction in immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Expansion of Tissue-Resident CD8+ T Cells to Boost Cellular Immunity in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skin inflammation arising from cutaneous Treg deficiency leads to impaired viral immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-1 receptor type 1 deficient mice demonstrate an impaired host immune response against cutaneous vaccinia virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of VACV-specific, IFN-γ-expressing CD8+ T cells. [bio-protocol.org]
- 9. IL-10 suppresses IL-17-mediated dermal inflammation and reduces the systemic burden of vaccinia virus in a mouse model of eczema vaccinatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
B8R 20-27 Peptide: Application Notes and Protocols for Tracking T Cell Responses In Vivo
Introduction
The B8R 20-27 peptide, with the amino acid sequence TSYKFESV, is a well-characterized, immunodominant H-2Kb-restricted CD8+ T cell epitope derived from the B8R protein of vaccinia virus (VV).[1][2][3][4] Its high immunogenicity makes it an invaluable tool for researchers studying the dynamics of antiviral CD8+ T cell responses in C57BL/6 mice.[5][6] These application notes provide a comprehensive guide for utilizing the this compound peptide to track, quantify, and characterize antigen-specific T cell responses in vivo. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in immunology, vaccinology, and infectious disease research.
Principle
The this compound peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb on the surface of antigen-presenting cells (APCs) and VV-infected cells.[7] This peptide-MHC complex is specifically recognized by the T cell receptor (TCR) on cognate CD8+ T cells, leading to their activation, proliferation, and differentiation into effector and memory T cells. By using synthetic this compound peptide or MHC tetramers loaded with this peptide, researchers can identify, enumerate, and functionally assess the this compound-specific CD8+ T cell population in various tissues following VV infection or vaccination.
Applications
-
Tracking antigen-specific CD8+ T cell expansion and contraction: Monitoring the kinetics of the this compound-specific T cell response in blood, spleen, lungs, and other tissues during the acute and memory phases of infection.[8][9][10]
-
Evaluating vaccine efficacy: Assessing the magnitude and quality of the T cell response induced by novel smallpox vaccines or VV-based vaccine vectors.[8]
-
Studying T cell memory formation: Characterizing the phenotype and function of memory CD8+ T cells specific for the this compound epitope.[8][11]
-
Investigating immunodominance: Understanding the mechanisms that govern the hierarchical response to different viral epitopes.[1][6][12]
-
Assessing the impact of genetic modifications or therapeutic interventions: Determining how host factors or immunomodulatory drugs affect the antigen-specific T cell response.
Quantitative Data Summary
The following tables summarize quantitative data on this compound-specific CD8+ T cell responses from published studies. These values can serve as a reference for expected outcomes in experimental settings.
Table 1: Frequency of this compound-Specific CD8+ T Cells Post-Vaccinia Virus Infection
| Tissue | Time Point Post-Infection | % of CD8+ T Cells (Mean ± SEM) | Reference |
| Spleen | Day 7 | 9.7 ± 3.5 | [9] |
| Spleen | Day 8 | ~11.5 | [5][13] |
| Spleen | Day 9 | ~11.5 | [5][13] |
| Spleen | 2 months | 2.5 ± 0.5 | [9] |
| Small Intestinal Intraepithelial Layer (IEL) | Day 7 | 16.5 ± 4.7 | [9] |
| Small Intestinal Lamina Propria (LP) | Day 7 | 24.9 ± 7.02 | [9] |
| Lungs | Day 7 | >10% (of total T cells) | [8] |
| Lungs | 3 months | ~2% | [8] |
| Lungs | 15 months | ~1.5% | [8] |
Table 2: Functional Avidity of this compound-Specific CD8+ T Cells
| Tissue | Functional Avidity Profile | Reference |
| Spleen (Memory Phase) | Characterized by populations with low, middle, and high functional avidity. | [9] |
| Small Intestinal Intraepithelial Layer (IEL) (Memory Phase) | Modest IFN-γ production with low avidity. | [9] |
| Small Intestinal Lamina Propria (LP) (Memory Phase) | Uniquely enriched in high avidity cells. | [9] |
Experimental Protocols
Protocol 1: In Vivo Tracking of this compound-Specific T Cells using MHC Class I Tetramers
This protocol describes the staining of lymphocytes with this compound/H-2Kb tetramers to identify and quantify antigen-specific CD8+ T cells by flow cytometry.
Materials:
-
Single-cell suspension from spleen, peripheral blood mononuclear cells (PBMCs), or lungs.
-
Phycoerythrin (PE) or Allophycocyanin (APC)-conjugated this compound/H-2Kb tetramer (TSYKFESV/Kb).
-
Fluorescently conjugated antibodies against CD8, CD44, and a viability dye.
-
FACS buffer (e.g., PBS with 2% FCS and 0.1% sodium azide).
-
Fc block (e.g., anti-CD16/32 antibody).
Procedure:
-
Prepare a single-cell suspension from the tissue of interest. For blood, perform red blood cell lysis.
-
Wash the cells with FACS buffer and resuspend at a concentration of 1 x 10^7 cells/mL.
-
Add Fc block to prevent non-specific antibody binding and incubate for 10-15 minutes at 4°C.
-
Add the this compound/H-2Kb tetramer to the cell suspension.[4][8] Incubate at room temperature for 30-60 minutes in the dark.[4][8]
-
Wash the cells with FACS buffer.
-
Add the cocktail of fluorescently conjugated antibodies (e.g., anti-CD8, anti-CD44) and the viability dye.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire events on a flow cytometer.
-
Gate on live, singlet, CD8+ lymphocytes to determine the percentage of tetramer-positive cells.
Protocol 2: Intracellular Cytokine Staining (ICCS) for Functional Analysis
This protocol is used to measure the production of cytokines (e.g., IFN-γ, TNF-α) by this compound-specific CD8+ T cells following in vitro restimulation.
Materials:
-
Single-cell suspension from spleen or other tissues.
-
This compound peptide (TSYKFESV).
-
Brefeldin A or Monensin (protein transport inhibitors).
-
Complete RPMI-1640 medium.
-
Fluorescently conjugated antibodies against CD8, CD44, IFN-γ, and TNF-α.
-
Fixation/Permeabilization solution.
Procedure:
-
Prepare a single-cell suspension and resuspend cells in complete RPMI medium.
-
Plate 1-2 x 10^6 cells per well in a 96-well plate.
-
Stimulate the cells with the this compound peptide at a final concentration of 1-10 µg/mL.[14][15][16] Include an unstimulated control (e.g., DMSO vehicle) and a positive control (e.g., PMA/Ionomycin).
-
Add a protein transport inhibitor (e.g., Brefeldin A at 5-10 µg/mL) to the culture.[14][15]
-
Wash the cells and stain for surface markers (CD8, CD44) and a viability dye as described in Protocol 1.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the percentage of cytokine-producing cells within the CD8+ T cell population.
Protocol 3: Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method to quantify the number of cytokine-secreting cells at a single-cell level.
Materials:
-
ELISPOT plate pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ).
-
Single-cell suspension.
-
This compound peptide.
-
Detection antibody conjugated to an enzyme (e.g., biotinylated anti-IFN-γ).
-
Streptavidin-alkaline phosphatase.
-
Substrate solution (e.g., BCIP/NBT).
-
ELISPOT reader.
Procedure:
-
Pre-wet the ELISPOT plate with sterile PBS or media.
-
Prepare a single-cell suspension.
-
Add 2.5 x 10^5 to 5 x 10^5 cells per well.[8]
-
Stimulate the cells with the this compound peptide (typically 4 µg/mL).[8] Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.[8]
-
Wash the plate extensively to remove cells.
-
Add the biotinylated detection antibody and incubate as recommended by the manufacturer.
-
Wash the plate and add streptavidin-alkaline phosphatase.
-
Wash the plate and add the substrate solution. Stop the reaction when spots are clearly visible.
-
Air-dry the plate and count the spots using an ELISPOT reader.
Visualizations
References
- 1. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | γδT Cells Are Required for CD8+ T Cell Response to Vaccinia Viral Infection [frontiersin.org]
- 5. JCI - Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology [jci.org]
- 6. Vaccinia virus-specific CD8+ T cell responses target a group of epitopes without a strong immunodominance hierarchy in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Long Term Recall of Memory CD8 T Cells in Mice to First and Third Generation Smallpox Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Transcription Factor Bcl11b Controls Effector and Memory CD8 T cell Fate Decision and Function during Poxvirus Infection [frontiersin.org]
- 11. rupress.org [rupress.org]
- 12. pnas.org [pnas.org]
- 13. Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Detection of VACV-specific, IFN-γ-expressing CD8+ T cells. [bio-protocol.org]
- 16. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: B8R 20-27 Peptide for T Cell Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the B8R 20-27 peptide in T cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
A1: The this compound peptide is a linear synthetic peptide with the amino acid sequence TSYKFESV.[1][2] It is a well-characterized, immunodominant H-2Kb-restricted epitope from the vaccinia virus (VACV) B8R protein, which is an interferon-gamma receptor homolog.[1][2] This peptide is commonly used to stimulate and detect VACV-specific CD8+ T cells in murine models.[3][4][5][6]
Q2: What is the optimal concentration of this compound peptide for T cell stimulation?
A2: The optimal concentration can vary depending on the specific assay and experimental conditions. However, a common starting concentration for in vitro T cell stimulation assays such as ELISpot and intracellular cytokine staining (ICS) is 1 µg/mL.[2][7] Some protocols report using a concentration of 10-6 M (approximately 1 µg/mL).[5][8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system, typically ranging from 0.1 to 10 µg/mL.
Q3: How should I properly store and handle the this compound peptide?
A3: Proper storage and handling are critical for maintaining peptide integrity and experimental reproducibility. Peptides should be stored at -20°C or colder, protected from light.[9] For optimal stability, it is best to keep the peptide in its lyophilized form until use.[9] When preparing a stock solution, use a sterile solvent such as DMSO, and then further dilute in sterile culture medium.[7] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9]
Q4: What are common causes of assay failure when using peptides for T cell stimulation?
A4: Several factors can lead to the failure of peptide-based T cell assays:
-
Peptide Quality and Purity: Impurities or errors in the peptide sequence can prevent T cell recognition.[10]
-
Contamination: Biological contaminants like endotoxins (lipopolysaccharides) can cause non-specific immune stimulation, while chemical contaminants like trifluoroacetic acid (TFA) from synthesis can be toxic to cells.[9]
-
Improper Storage and Handling: Degradation of the peptide due to incorrect storage or multiple freeze-thaw cycles can lead to a loss of activity.[9]
-
Suboptimal Peptide Concentration: Using a concentration that is too low may not induce a detectable response, while a concentration that is too high could lead to T cell anergy or activation-induced cell death.
Troubleshooting Guides
Issue 1: Weak or No T Cell Response
| Possible Cause | Recommended Solution |
| Suboptimal Peptide Concentration | Perform a dose-response titration of the this compound peptide (e.g., 0.1, 1, 5, 10 µg/mL) to identify the optimal concentration for your specific cell type and assay. |
| Degraded Peptide | Use a fresh aliquot of the peptide. If the problem persists, purchase a new batch of high-purity peptide. Ensure proper storage at -20°C or colder and avoid multiple freeze-thaw cycles.[9] |
| Low Frequency of Antigen-Specific T Cells | Increase the number of cells per well. Consider using T cells from mice recently infected or immunized with vaccinia virus to ensure a higher precursor frequency.[6] |
| Incorrect HLA Restriction | The this compound peptide is H-2Kb restricted.[1][3] Ensure you are using cells from an appropriate mouse strain (e.g., C57BL/6). |
Issue 2: High Background Signal in Negative Controls
| Possible Cause | Recommended Solution |
| Peptide Stock Contamination | Prepare a fresh stock solution of the peptide using sterile reagents. Filter the stock solution through a 0.2 µm filter to remove potential microbial contamination.[9] |
| Endotoxin (B1171834) Contamination | Use peptides with guaranteed low endotoxin levels (≤ 0.01 EU/µg) for immunological assays to prevent non-specific stimulation of immune cells.[9] |
| High Cell Density | Optimize the number of cells per well. Too many cells can lead to high background due to non-specific cytokine release. |
| Contaminated Culture Medium or Serum | Use fresh, sterile culture medium and heat-inactivated fetal bovine serum (FBS) that has been tested for low background in T cell assays. |
Experimental Protocols & Data
Optimizing this compound Peptide Concentration
To determine the optimal peptide concentration for your T cell assay, it is recommended to perform a dose-response experiment. The following table summarizes typical concentrations cited in the literature.
| Peptide Concentration | Assay Type | Cell Type | Reference |
| 1 µg/mL | Intracellular Cytokine Staining (ICS) | Murine Splenocytes | [2] |
| 10-6 M | Intracellular Cytokine Staining (ICS) | Murine Splenocytes | [5][8] |
| 1 µg/mL | In vivo Cytotoxicity Assay | Murine Splenocytes | [11] |
| 2 µg/mL | Intracellular Cytokine Staining (ICS) | Murine Splenocytes | [12] |
Protocol: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol outlines the general steps for detecting IFN-γ production in CD8+ T cells following stimulation with the this compound peptide.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized or infected mice.
-
Stimulation:
-
Resuspend cells in complete RPMI medium.
-
Add this compound peptide to the desired final concentration (e.g., 1 µg/mL).
-
Include a negative control (e.g., medium with DMSO vehicle) and a positive control (e.g., PMA/Ionomycin).
-
Add a protein transport inhibitor, such as Brefeldin A (5 µg/mL) or Monensin, to block cytokine secretion.[8][12]
-
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.[4][8]
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently-conjugated antibodies against cell surface markers, such as CD8 and CD44, for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain the cells with a fluorescently-conjugated antibody against IFN-γ for 30 minutes at 4°C.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T cell population and quantifying the percentage of IFN-γ positive cells.
-
Visualizations
Caption: Workflow for a typical intracellular cytokine staining (ICS) assay.
Caption: Decision tree for troubleshooting a weak or absent T cell response.
References
- 1. Catalog peptide this compound - ready for immediate delivery [peptides.de]
- 2. academic.oup.com [academic.oup.com]
- 3. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Stable Antigen Is Most Effective for Eliciting CD8+ T-Cell Responses after DNA Vaccination and Infection with Recombinant Vaccinia Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. stemcell.com [stemcell.com]
- 8. journals.asm.org [journals.asm.org]
- 9. genscript.com [genscript.com]
- 10. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CD4+ T-cell dependence of primary CD8+ T-cell response against vaccinia virus depends upon route of infection and viral dose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | γδT Cells Are Required for CD8+ T Cell Response to Vaccinia Viral Infection [frontiersin.org]
troubleshooting low signal in B8R 20-27 tetramer staining
This guide provides troubleshooting strategies and answers to frequently asked questions regarding low signal intensity in B8R 20-27 tetramer staining experiments. It is intended for researchers, scientists, and drug development professionals familiar with flow cytometry techniques.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound tetramer signal weak or absent?
A weak or absent signal can stem from several factors, broadly categorized as issues with reagents, experimental protocol, sample quality, or instrument settings. Common culprits include degraded tetramer reagents, suboptimal staining incubation times or temperatures, low cell viability, or an insufficient number of antigen-specific T cells in your sample.[1][2] It is also possible that the T cell receptors (TCRs) on the target cells have a low affinity for the tetramer, although this is less common for a strong viral epitope like B8R.[3][4]
Q2: How can I verify that my this compound tetramer reagent is functional?
The most effective way to validate your tetramer is to use a positive control.[5][6] This can be splenocytes from a mouse known to have been recently infected with Vaccinia virus, which should have a high frequency of B8R-specific CD8+ T cells.[6][7] If a biological positive control is unavailable, you can use commercially available beads that bind to components of the tetramer (like streptavidin or the fluorochrome) to confirm its integrity and fluorescent signal.[8] Always ensure the tetramer has been stored correctly at 4°C and protected from light, and has not passed its expiration date.[1][9]
Q3: What are the optimal staining conditions and what is the correct order of operations?
Optimal conditions can vary, so titration of the tetramer is recommended to find the ideal concentration for your specific experiment.[5][10] Generally, staining is performed at 4°C for 30-60 minutes or at room temperature for 30 minutes.[11] A critical procedural point is the order of staining. To avoid potential interference, the recommended sequence is:
-
Viability dye staining in a protein-free buffer like PBS.[12]
-
Wash.
-
MHC Tetramer staining.
-
Surface marker antibody staining (e.g., anti-CD8).[13] Fixation should only be performed after all surface staining is complete, as pre-fixation can prevent tetramer binding.[13]
Q4: How do I properly set up my controls for this experiment?
Comprehensive controls are essential for interpreting your results.[14]
-
Viability Dye: Always include a viability dye to exclude dead cells, which can bind non-specifically to antibodies and tetramers, increasing background and creating false positives.[5][9][15]
-
Negative Control: Use an MHC tetramer with an irrelevant peptide that is known to be unreactive in your system. This should have the same MHC allele (H-2 Kb) and fluorochrome as your B8R tetramer.[5][13] Using cells from a naïve, uninfected mouse is also an excellent negative control.[14]
-
Positive Control: Use a sample known to contain this compound-specific T cells, such as cells from a Vaccinia virus-infected mouse.[5][6] An experiment without a positive control that yields no positive results is uninterpretable.[6]
-
Fluorescence Minus One (FMO) Controls: FMO controls are important for accurately setting gates, especially for the tetramer channel.
Q5: My sample has low cell viability. How does this impact my staining?
Low cell viability (below 80%) can severely compromise your results.[5] Dead cells have compromised membranes, leading to increased autofluorescence and non-specific uptake of nearly all reagents, including tetramers and antibodies.[16][17] This can obscure a real, low-frequency positive population or create false-positive signals.[15] It is critical to handle cells gently, keep them on ice, and use a viability dye to exclude dead cells during data analysis.[5][9]
Q6: What is the expected frequency of this compound-specific T cells?
The this compound epitope is immunodominant in C57BL/6 mice following Vaccinia virus infection.[7][18] At the peak of the acute response (around day 7 post-infection), this compound-specific CD8+ T cells can constitute a remarkable 10-15% of all splenic CD8+ T cells.[7] This frequency will be lower in the memory phase. If you are expecting a high frequency but see a low signal, it strongly points to a technical issue with the assay.
Troubleshooting Guide for Low this compound Tetramer Signal
This table outlines common problems and solutions for weak or negative staining results.
| Symptom | Potential Cause Category | Specific Problem | Recommended Solution |
| No/Weak Signal in All Samples (including Positive Control) | Reagent Issues | Tetramer is expired, improperly stored, or degraded. | Check expiration date. Confirm storage at 4°C, protected from light. Validate with a new lot or a bead-based assay if possible.[1][8][10] |
| Fluorochrome on tetramer/antibody has been photobleached. | Always store and handle fluorescent reagents in the dark.[9] | ||
| Protocol Issues | Incorrect staining order (e.g., fixation before tetramer staining). | Always stain with viability dye and tetramer before fixation and permeabilization. The recommended order is viability dye -> wash -> tetramer -> surface antibodies.[13] | |
| Suboptimal incubation time or temperature. | Optimize incubation. Try staining at 4°C for 60 minutes or room temperature for 30 minutes. | ||
| Instrument Issues | Incorrect flow cytometer setup (e.g., low laser power, incorrect filters, PMT voltages too low). | Ensure instrument is properly calibrated with beads. Verify filter and laser configuration is appropriate for the tetramer's fluorochrome.[2][10] | |
| Signal in Positive Control, but Weak/No Signal in Experimental Samples | Sample Quality | Very low frequency of B8R-specific T cells. | Increase the number of cells stained (up to 10 million recommended for rare events). Consider enrichment strategies if the population is extremely rare.[5] |
| Poor cell viability in experimental samples. | Handle cells gently, minimize time between processing and staining, and always use a viability dye to exclude dead cells from analysis.[5][17] | ||
| TCRs have been internalized due to recent in vivo or in vitro antigen exposure. | If cells were recently stimulated, allow them to rest. In some cases, adding a protein kinase inhibitor during staining can prevent TCR internalization.[3] | ||
| High Background, Obscuring a Weak Positive Signal | Sample Quality | High percentage of dead cells. | Use a viability dye (e.g., amine-reactive dyes or DNA-binding dyes like 7-AAD) and gate on the live cell population.[13][15][16] |
| Protocol Issues | Insufficient washing steps. | Increase the number of washes before and after staining to reduce background from unbound reagents.[1][5] | |
| Tetramer concentration is too high, causing non-specific binding. | Titrate the tetramer to find the optimal concentration that maximizes the signal-to-noise ratio.[5] | ||
| Reagent Issues | Non-specific binding of tetramer (e.g., to Fc receptors). | Centrifuge tetramers before use to remove aggregates. Include an Fc block step prior to staining.[1][5] |
Standard Experimental Protocol
This protocol provides a general framework for staining mouse splenocytes with this compound tetramer.
Reagents and Materials:
-
Cells (e.g., mouse splenocytes)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Viability Dye (Amine-reactive fixable dye recommended)
-
Fc Block (e.g., anti-CD16/32)
-
This compound (TSYKFESV)/H-2 Kb Tetramer
-
Irrelevant Peptide/H-2 Kb Tetramer (Negative Control)
-
Fluorochrome-conjugated anti-CD8a antibody
-
96-well V-bottom plate or FACS tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes. Count cells and resuspend in ice-cold PBS at 1-2 x 10^7 cells/mL.
-
Viability Staining:
-
Wash 1-5 x 10^6 cells once with protein-free PBS.
-
Resuspend the cell pellet in 100 µL of the prepared viability dye solution (diluted in protein-free PBS).
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash cells thoroughly with 2 mL of FACS buffer.
-
-
Fc Receptor Blocking: Resuspend cells in 50 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Tetramer Staining:
-
Without washing, add the pre-titrated amount of this compound tetramer (or negative control tetramer) directly to the cells.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[11]
-
-
Surface Antibody Staining:
-
Without washing, add the pre-titrated amount of anti-CD8a antibody and any other surface markers.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Final Washes:
-
Wash cells twice with 2 mL of cold FACS buffer, pelleting by centrifugation (e.g., 400 x g for 5 minutes).
-
-
Acquisition:
Quantitative Data Summary
| Reagent | Recommended Starting Dilution/Concentration | Incubation Time | Incubation Temperature |
| This compound Tetramer | 1:100 to 1:400 (Titration is critical)[11] | 30-60 min | 4°C or Room Temperature[11] |
| Anti-CD8a Antibody | Per manufacturer's recommendation (Titration is critical) | 30 min | 4°C |
| Viability Dye | Per manufacturer's recommendation | 20-30 min | 4°C |
| Fc Block | Per manufacturer's recommendation | 10 min | 4°C |
Visualizations
Caption: Standard experimental workflow for this compound tetramer staining.
Caption: Logical troubleshooting flowchart for low this compound tetramer signal.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Troubleshooting | CYM [cytometry.mlsascp.com]
- 3. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. More tricks with tetramers: a practical guide to staining T cells with peptide-MHC multimers [researchonline.jcu.edu.au]
- 5. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. rupress.org [rupress.org]
- 8. Validation of ligand tetramers for the detection of antigen-specific lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 12. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 13. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 14. lubio.ch [lubio.ch]
- 15. Viability Dyes | McGovern Medical School [med.uth.edu]
- 16. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Long term recall of memory CD8 T cells in mice to first and third generation smallpox vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Viability of B8R 20-27 Specific Memory T Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with B8R 20-27 specific memory T cells. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the viability and functionality of your cells throughout your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the culture and expansion of this compound specific memory T cells.
Issue 1: Low viability of T cells after peptide stimulation.
Question: We observe a significant drop in the viability of our this compound specific memory T cells within 48-72 hours of peptide stimulation. What are the potential causes and solutions?
Answer:
Low post-stimulation viability is a common challenge. Several factors can contribute to this issue:
-
Suboptimal Peptide Concentration: The concentration of the this compound peptide is critical. Too high a concentration can lead to activation-induced cell death (AICD).
-
Solution: Perform a dose-response titration of the this compound peptide to determine the optimal concentration for T cell activation and viability. Typical concentrations for peptide stimulation range from 1-10 µg/mL.
-
-
Inadequate Cytokine Support: Memory T cells rely on specific cytokine signals for survival and proliferation after activation.[1][2]
-
Solution: Supplement your culture medium with homeostatic cytokines. Interleukin-7 (IL-7) and Interleukin-15 (IL-15) are crucial for memory T cell survival and homeostatic proliferation.[1][3][4] Consider adding IL-2 for initial expansion, but be aware that prolonged exposure can promote terminal differentiation and AICD.[5]
-
-
Poor Initial Cell Health: The viability of the cells before stimulation is a key determinant of their post-stimulation survival.
-
Solution: Ensure that the initial cell population has high viability (>90%) before starting your experiment. Use gentle cell handling techniques and appropriate cryopreservation and thawing protocols.
-
Issue 2: Poor expansion of this compound specific memory T cells.
Question: Our this compound specific T cells show limited proliferation after stimulation. How can we improve their expansion?
Answer:
Limited expansion can be due to insufficient activation signals or a suboptimal culture environment:
-
Insufficient Co-stimulation: T cell activation requires both a primary signal through the T cell receptor (TCR) and a co-stimulatory signal.
-
Solution: Ensure the presence of adequate co-stimulation. If using peptide alone, consider adding anti-CD28 antibodies to the culture. Alternatively, use artificial antigen-presenting cells (aAPCs) that express both the relevant MHC-peptide complex and co-stimulatory ligands like CD80 and CD86.
-
-
Metabolic Exhaustion: Activated T cells have high metabolic demands. A shift to glycolysis is common during rapid proliferation, but a sustained reliance on this pathway can lead to exhaustion.[5][6]
Issue 3: Differentiated T cells are short-lived and show an effector phenotype.
Question: Our expanded this compound specific T cells appear to be terminally differentiated effector cells and do not persist long-term. How can we promote a memory phenotype?
Answer:
The differentiation fate of T cells is influenced by the nature and duration of the signals they receive:
-
Cytokine Milieu: The balance of cytokines in the culture medium plays a pivotal role in T cell differentiation.
-
Strength and Duration of TCR Signaling: Strong, sustained TCR signaling can push T cells towards an effector fate.
-
Solution: Optimize the antigen stimulation period. A shorter stimulation time may be sufficient to induce proliferation without driving terminal differentiation.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the this compound peptide and why is it significant?
A1: The this compound peptide (TSYKFESV) is an immunodominant epitope from the B8R protein of the vaccinia virus, presented by the H-2Kb MHC class I molecule in mice.[10][11][12] It is widely used as a model antigen to study CD8+ T cell responses, including the generation and maintenance of memory T cells.
Q2: What are the key cytokines for improving the viability of this compound specific memory T cells?
A2: The most critical cytokines are Interleukin-7 (IL-7) and Interleukin-15 (IL-15). IL-7 is essential for the survival of memory T cells, while IL-15 promotes their homeostatic proliferation.[1][3][4] Interleukin-2 (IL-2) can be used to drive initial expansion, but its use should be carefully controlled to avoid promoting terminal differentiation.
Experimental Design and Protocols
Q3: What is a typical concentration range for cytokines to supplement T cell cultures?
A3: The optimal concentration can vary depending on the specific experimental conditions. However, a general starting point is provided in the table below. It is always recommended to perform a titration to find the optimal concentration for your specific system.
Q4: How can I assess the viability and phenotype of my this compound specific memory T cells?
A4: Flow cytometry is the most common method for assessing T cell viability and phenotype.
-
Viability: Use a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish live from dead cells.
-
Phenotype: Use fluorescently labeled antibodies against cell surface markers to identify different T cell subsets. Key markers for memory T cells include CD44, CD62L, CCR7, CD127 (IL-7Rα), and KLRG1. This compound specific T cells can be identified using a this compound/H-2Kb tetramer.[10][11]
Metabolic Modulation
Q5: How does cellular metabolism impact memory T cell viability?
A5: Memory T cells are generally in a quiescent state and rely on catabolic metabolism, such as oxidative phosphorylation (OXPHOS) and fatty acid oxidation (FAO), for their long-term survival.[5][6] In contrast, rapidly proliferating effector T cells are highly glycolytic. Promoting a metabolic shift towards OXPHOS and FAO can enhance the formation and persistence of memory T cells.
Q6: Are there any small molecules that can be used to modulate T cell metabolism and improve viability?
A6: Yes, several metabolic modulators are being investigated. For example, mTOR inhibitors like rapamycin (B549165) and AMPK activators like metformin (B114582) have been shown to promote the formation of memory T cells by influencing their metabolic state.[7]
Quantitative Data Summary
Table 1: Recommended Cytokine Concentrations for Human Memory T Cell Culture
| Cytokine | Recommended Concentration Range | Primary Role in Memory T Cell Viability | Reference |
| IL-7 | 5 - 25 ng/mL | Survival and homeostasis | [8] |
| IL-15 | 10 - 50 ng/mL | Homeostatic proliferation and survival | [8] |
| IL-2 | 10 - 100 U/mL (use with caution) | Initial expansion, can induce AICD with prolonged use | [5] |
| IL-21 | 10 - 50 ng/mL | Can enhance proliferation and memory formation | [2] |
Note: Optimal concentrations may vary and should be determined empirically for each experimental system.
Key Experimental Protocols
Protocol 1: In Vitro Expansion of this compound Specific Memory T Cells
This protocol outlines a general procedure for the expansion of this compound specific memory T cells from splenocytes of vaccinia virus-infected mice.
Materials:
-
Single-cell suspension of splenocytes from vaccinia virus-immunized C57BL/6 mice.
-
This compound peptide (TSYKFESV).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol).
-
Recombinant murine IL-2, IL-7, and IL-15.
-
96-well round-bottom plates.
-
Ficoll-Paque PLUS.
Procedure:
-
Isolate Splenocytes: Isolate splenocytes from immunized mice and prepare a single-cell suspension. If necessary, enrich for CD8+ T cells using magnetic bead-based separation.
-
Peptide Stimulation: Resuspend cells in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL. Add this compound peptide to a final concentration of 1-5 µg/mL.
-
Initial Culture: Plate 200 µL of the cell suspension per well in a 96-well round-bottom plate. Incubate at 37°C and 5% CO2.
-
Cytokine Supplementation: After 24 hours, add recombinant murine IL-2 to a final concentration of 20 U/mL to support initial proliferation.
-
Expansion and Maintenance: After 3-4 days, expand the cells into larger culture vessels. Replace the medium with fresh complete RPMI-1640 supplemented with IL-7 (10 ng/mL) and IL-15 (20 ng/mL) to promote memory cell survival and homeostatic proliferation.
-
Monitoring: Monitor cell viability and expansion every 2-3 days using a hemocytometer and trypan blue exclusion.
-
Phenotypic Analysis: After 7-10 days of culture, assess the phenotype of the expanded cells by flow cytometry using this compound/H-2Kb tetramers and antibodies against memory T cell markers.
Protocol 2: Flow Cytometry Analysis of this compound Specific Memory T Cell Viability and Phenotype
Materials:
-
Expanded this compound specific T cells.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
This compound/H-2Kb-PE tetramer.
-
Fluorochrome-conjugated antibodies: anti-CD8, anti-CD44, anti-CD62L, anti-CCR7, anti-CD127, anti-KLRG1.
-
Viability dye (e.g., 7-AAD or a fixable viability dye).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest cultured T cells and wash them with FACS buffer.
-
Tetramer Staining: Resuspend 1-2 x 10^6 cells in 50 µL of FACS buffer. Add the this compound/H-2Kb-PE tetramer at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.
-
Surface Marker Staining: Add the cocktail of fluorochrome-conjugated antibodies against surface markers to the cells. Incubate for 20-30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Viability Staining: Resuspend the cells in 100 µL of binding buffer and add the viability dye according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Acquire data on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.
-
Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on live, singlet, CD8+ cells, and then identify the this compound tetramer-positive population. Further characterize this population based on the expression of memory markers.
Visualizations
Signaling Pathways for Memory T Cell Survival
Caption: Key cytokine signaling pathways promoting memory T cell survival and homeostasis.
Experimental Workflow for Improving T Cell Viability
Caption: A generalized experimental workflow for enhancing the viability of this compound specific memory T cells.
Troubleshooting Logic for Low T Cell Viability
Caption: A decision tree for troubleshooting low viability in this compound specific memory T cell cultures.
References
- 1. IL-15 regulates both quantitative and qualitative features of the memory CD8 T cell pool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Collaboration between IL-7 and IL-15 enables adaptation of tissue-resident and circulating memory CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and molecular mechanisms of memory T-cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting memory T cell metabolism to improve immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing CD8 T Cell Memory by Modulating Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In-Vitro Study of the Expansion and Transcriptomics of CD4+ and CD8+ Naïve and Memory T Cells Stimulated by IL-2, IL-7 and IL-15 | MDPI [mdpi.com]
- 9. Human memory T cells: generation, compartmentalization and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. γδT Cells Are Required for CD8+ T Cell Response to Vaccinia Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long Term Recall of Memory CD8 T Cells in Mice to First and Third Generation Smallpox Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
B8R 20-27 peptide stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the B8R 20-27 peptide. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
A1: The this compound peptide is a synthetic fragment corresponding to amino acids 20-27 of the B8R protein from the vaccinia virus.[1][2] The B8R protein is a secreted virulence factor that functions as a soluble interferon-gamma (IFN-γ) receptor homolog, effectively neutralizing the host's IFN-γ and thus dampening the antiviral immune response.[3][4][5][6] The peptide sequence is Threonine-Serine-Tyrosine-Lysine-Phenylalanine-Glutamic acid-Serine-Valine (TSYKFESV).[2] It is commonly used in immunological studies to investigate T-cell responses to vaccinia virus infection.[7][8][9]
Q2: How should I store the lyophilized this compound peptide?
A2: For optimal stability, lyophilized this compound peptide should be stored in a freezer at -20°C or, for long-term storage, at -80°C.[10] It is crucial to keep the vial tightly sealed and protected from moisture and light.[10] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can compromise peptide stability.[10]
Q3: What is the recommended procedure for reconstituting the this compound peptide?
A3: The choice of solvent for reconstitution depends on the peptide's properties. For many applications, sterile, high-purity water, phosphate-buffered saline (PBS), or a buffer appropriate for your specific experiment can be used. Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. For peptides that are difficult to dissolve, sonication may be carefully applied.
Q4: How should I store the this compound peptide once it is in solution?
A4: Peptide solutions are significantly less stable than their lyophilized form. For short-term storage, a peptide solution can be kept at 4°C for a few days to a week. For longer-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and freeze them at -20°C or -80°C. This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.
Q5: How stable is the this compound peptide in solution?
Troubleshooting Guides
Problem: The lyophilized peptide appears as a small, hard-to-see film or has a glassy appearance.
-
Cause: This is a common characteristic of lyophilized peptides and does not necessarily indicate a problem with the product. The amount of peptide is often very small, and its appearance can vary.
-
Solution: Assume the entire contents of the vial are present. Proceed with the reconstitution protocol by adding the calculated volume of solvent directly to the vial. Ensure the solvent comes into contact with all interior surfaces of the vial to dissolve all of the peptide.
Problem: The this compound peptide is not dissolving completely.
-
Cause: The peptide may have poor solubility in the chosen solvent.
-
Solution:
-
Gentle Warming: Warm the solution to a slightly higher temperature (e.g., 37°C) to aid dissolution.
-
Sonication: A brief period of sonication in a water bath can help to break up aggregates and dissolve the peptide.
-
Change Solvent: If the peptide remains insoluble, a different solvent may be required. The choice of an alternative solvent should be guided by the peptide's amino acid composition and the requirements of your experiment.
-
Problem: I am not observing the expected T-cell response in my intracellular cytokine staining (ICS) assay.
-
Cause 1: Peptide Degradation. The this compound peptide may have degraded due to improper storage or handling.
-
Solution 1: Always follow the recommended storage and handling procedures. Use freshly prepared peptide solutions or properly stored frozen aliquots. Avoid multiple freeze-thaw cycles.
-
Cause 2: Suboptimal Peptide Concentration. The concentration of the peptide used for stimulation may be too low or too high.
-
Solution 2: Perform a dose-response experiment to determine the optimal concentration of this compound peptide for stimulating your specific cell population. A typical starting concentration for in vitro stimulation is between 1 and 10 µg/mL.[8][11][12]
-
Cause 3: Issues with Experimental Protocol. Other factors in your ICS protocol, such as cell viability, reagent quality, or instrument settings, could be affecting the results.
-
Solution 3: Review your entire ICS protocol. Ensure all reagents are within their expiration dates and have been stored correctly. Verify cell viability before and after stimulation. Confirm that your flow cytometer is properly calibrated.
Data Presentation
Table 1: General Storage Recommendations for this compound Peptide
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C | Short to Medium Term | Keep vial tightly sealed and protected from light and moisture. |
| Lyophilized | -80°C | Long Term | Ideal for preserving peptide integrity over extended periods. |
| In Solution | 4°C | Short Term (Days to a Week) | Prone to degradation; use as soon as possible. |
| In Solution | -20°C or -80°C | Medium to Long Term | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Splenocytes for Intracellular Cytokine Staining (ICS)
This protocol describes the stimulation of mouse splenocytes with this compound peptide to detect IFN-γ production by CD8+ T cells via flow cytometry.
-
Cell Preparation:
-
Harvest spleens from vaccinia virus-infected or control mice.
-
Prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the splenocytes with complete RPMI medium and count the viable cells.
-
-
Cell Stimulation:
-
Resuspend the splenocytes at a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Add this compound peptide to the desired final concentration (typically 1-10 µg/mL).[8][11][12] Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell suspension to block cytokine secretion.[9][11][13]
-
Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.[9][11][12]
-
-
Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Perform surface staining for cell markers such as CD3, CD8, and a viability dye according to the antibody manufacturer's protocol.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Perform intracellular staining for IFN-γ.
-
Wash the cells and resuspend them in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on viable, single CD3+CD8+ T cells and analyze the percentage of IFN-γ positive cells.
-
Protocol 2: In Vivo Peptide Stimulation
This protocol outlines a general procedure for in vivo stimulation with the this compound peptide to assess T-cell responses.
-
Peptide Preparation:
-
Reconstitute the this compound peptide in a sterile, biocompatible solvent such as PBS.
-
The peptide can be mixed with an adjuvant (e.g., incomplete Freund's adjuvant) for immunization studies.[14]
-
-
Administration:
-
Analysis of Immune Response:
-
At a predetermined time point after peptide administration, harvest tissues of interest (e.g., spleen, lymph nodes, peripheral blood).
-
Analyze the this compound-specific T-cell response using techniques such as ELISpot, intracellular cytokine staining (as described in Protocol 1), or tetramer staining.
-
Mandatory Visualizations
Caption: IFN-γ signaling pathway and its inhibition by the B8R protein.
Caption: Experimental workflow for intracellular cytokine staining (ICS).
References
- 1. portlandpress.com [portlandpress.com]
- 2. Vaccinia Virus B8R (20-27) - 1 mg [anaspec.com]
- 3. Vaccinia Virus Vectors with an Inactivated Gamma Interferon Receptor Homolog Gene (B8R) Are Attenuated In Vivo without a Concomitant Reduction in Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Vaccinia virus-encoded cytokine receptor binds and neutralizes chicken interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Mimetics of Gamma Interferon Possess Antiviral Properties against Vaccinia Virus and Other Viruses in the Presence of Poxvirus B8R Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. IL-1 receptor type 1 deficient mice demonstrate an impaired host immune response against cutaneous vaccinia virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Antigen Is Most Effective for Eliciting CD8+ T-Cell Responses after DNA Vaccination and Infection with Recombinant Vaccinia Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. Frontiers | γδT Cells Are Required for CD8+ T Cell Response to Vaccinia Viral Infection [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 14. journals.asm.org [journals.asm.org]
- 15. CD8+ T cell self-tolerance permits responsiveness but limits tissue damage | eLife [elifesciences.org]
Technical Support Center: B8R 20-27 Immunogenicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the B8R 20-27 peptide, a key immunodominant CD8+ T cell epitope from the vaccinia virus.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is it significant?
A1: The this compound peptide, with the amino acid sequence TSYKFESV, is a well-characterized, H-2Kb-restricted immunodominant CD8+ T cell epitope derived from the B8R protein of vaccinia virus (VACV).[1][2] Its high immunogenicity makes it a critical component in the study of poxvirus immunity and the development of smallpox vaccines.[2][3] It is conserved across various poxvirus strains, including vaccinia virus, ectromelia (mousepox) virus, and cowpox virus.[2][3]
Q2: What level of CD8+ T cell response can I expect after immunization with this compound?
A2: The magnitude of the CD8+ T cell response to this compound is highly variable and depends on several factors. Following intraperitoneal (i.p.) infection with VACV, the this compound specific response can be substantial, constituting 10-15% of all splenic CD8+ T cells.[3] However, immunization with the synthetic peptide alone typically induces a significantly lower response, which may be at least 50-fold less than that induced by a VACV infection.[3]
Q3: Does the route of administration affect the immunogenicity of this compound?
A3: Yes, the route of administration has a profound impact on the immunodominance hierarchy and the magnitude of the response to this compound.[3] For instance, dermal scarification with VACV can lead to a scenario where over 50% of the VACV-specific CD8+ T cells are directed against this compound, highlighting a significant enhancement of its immunodominance compared to i.p. infection.[3] Conversely, subcutaneous infection may lead to equivocal or difficult-to-detect responses to certain determinants.[3]
Q4: How does the choice of poxvirus strain influence the this compound immune response?
A4: While this compound is the immunodominant determinant (IDD) in response to various poxviruses, the strength of the response can vary.[3] For example, infection with Modified Vaccinia Ankara (MVA) or the New York City Board of Health (NYCBH) strain can lead to stable, long-term memory CD8+ T cell responses to this compound.[4] However, responses to ectromelia virus (ECTV) and cowpox virus (CPXV), while still dominated by this compound, may be weaker compared to VACV infection.[3]
Troubleshooting Guide
Issue 1: Low or undetectable this compound-specific CD8+ T cell response.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal route of administration | The route of immunization significantly impacts immunogenicity. Dermal scarification or intraperitoneal injection of vaccinia virus has been shown to elicit strong this compound responses.[3] If using peptide immunization, consider alternative routes or adjuvants. |
| Peptide instability or degradation | Ensure the quality and stability of the synthetic peptide. Issues with peptide stability in vivo can be mitigated by using non-natural amino acids or other formulation strategies.[5] |
| Inappropriate delivery vehicle | Immunization with synthetic peptide alone may result in a weak response.[3] Consider using dendritic cells (DCs) pulsed with the this compound peptide or a recombinant vaccinia virus expressing the B8R protein to enhance immunogenicity.[3] |
| Host-specific factors | The genetic background of the host can influence the immune response. For instance, the expression of ERAP1 has been shown to alter the magnitude of the CD8+ T cell response to this compound in mice.[6] |
| Assay sensitivity | The method used to detect the response may not be sensitive enough. Intracellular cytokine staining (ICS) and MHC-I tetramer staining are highly sensitive methods for detecting antigen-specific CD8+ T cells.[3][4] |
Issue 2: High variability in this compound immunogenicity between individual animals.
| Possible Cause | Troubleshooting Suggestion |
| Inherent biological variability | Some degree of variability in the immune response between individual animals is expected.[4] Increasing the number of animals per group can help to achieve statistical significance. |
| Inconsistent experimental technique | Ensure consistency in the preparation and administration of the immunogen, as well as in the collection and processing of samples. |
| Underlying health status of animals | The overall health and immune status of the experimental animals can impact their response to immunization. Ensure that all animals are healthy and free from other infections. |
Issue 3: Incomplete protection against viral challenge despite a detectable this compound response.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient magnitude of the CD8+ T cell response | While immunization with the this compound peptide can induce a response, it may not be sufficient for complete protection.[3] The number of CD8+ T cells induced by peptide vaccination is often significantly lower than that induced by a viral infection.[3] Strategies to boost the T cell response may be necessary. |
| Lack of other protective immune effectors | Protection against poxvirus infection is multifaceted and involves more than just CD8+ T cells. The roles of other immune effector mechanisms should also be considered.[3] |
| Epitope escape | While this compound is conserved, the possibility of viral variants with altered epitopes should not be entirely dismissed, although less likely for this specific, highly immunodominant epitope. |
Quantitative Data Summary
Table 1: this compound Specific CD8+ T Cell Responses Following Vaccinia Virus Infection in C57BL/6 Mice
| Route of Infection | Time Point | Organ | % of CD8+ T cells specific for this compound | Reference |
| Intraperitoneal (i.p.) | Day 7 | Spleen | 10-15% | [3] |
| Dermal Scarification | - | - | >50% of total VACV-specific CD8+ T cells | [3] |
Table 2: Long-Term Memory CD8+ T Cell Responses to this compound
| Vaccine Strain | Time Post-Immunization | Organ | Observation | Reference |
| MVA or NYCBH | 3, 5, and 15 months | Lungs, Spleen, PBMC | Stable but lower frequencies compared to the acute response. | [4] |
Experimental Protocols
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is a standard method for quantifying antigen-specific CD8+ T cells based on their cytokine production.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice.[7]
-
Peptide Stimulation: Resuspend cells in complete RPMI-10% FCS medium. Aliquot cells into tubes and stimulate with the this compound peptide (typically at 1 µg/ml) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 5-6 hours at 37°C.[7] Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Surface Staining: Wash the cells and stain for surface markers, including CD8α, for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells again and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular IFN-γ with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C in the dark.
-
Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer and analyze the data by gating on the CD8+ T cell population and then quantifying the percentage of IFN-γ positive cells.[7]
MHC-I Tetramer Staining
This protocol allows for the direct visualization and quantification of this compound specific CD8+ T cells.
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes from the desired tissue (e.g., spleen, lungs, blood).[4]
-
Tetramer Staining: Incubate the cells with the H-2Kb/TSYKFESV tetramer conjugated to a fluorochrome (e.g., PE or APC) for 30-60 minutes at room temperature or 37°C in the dark.[4][8]
-
Surface Staining: Following tetramer incubation, add a cocktail of fluorescently labeled antibodies against surface markers, such as CD8α and CD44, and incubate for a further 30 minutes at 4°C.
-
Washing and Acquisition: Wash the cells to remove unbound antibodies and tetramers. Resuspend in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data by gating on the lymphocyte population, then on CD8+ T cells, and finally quantifying the percentage of tetramer-positive cells within the CD8+ gate.[4]
Visualizations
Caption: Workflow for Intracellular Cytokine Staining (ICS).
Caption: Factors influencing this compound immunogenicity.
Caption: Troubleshooting low this compound responses.
References
- 1. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalog peptide this compound - ready for immediate delivery [peptides.de]
- 3. rupress.org [rupress.org]
- 4. Long Term Recall of Memory CD8 T Cells in Mice to First and Third Generation Smallpox Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
- 8. content-assets.jci.org [content-assets.jci.org]
Technical Support Center: Enhancing B8R 20-27 Specific CD8+ T Cell Expansion
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the successful expansion of B8R 20-27 specific CD8+ T cells.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
A1: The this compound peptide, with the amino acid sequence TSYKFESV, is a well-characterized, immunodominant H-2Kb-restricted CD8+ T cell epitope.[1] It is derived from the B8R protein of the Vaccinia virus (VV) and is conserved among various orthopoxviruses, making it a frequent target for studying anti-viral cellular immunity.[1][2][3]
Q2: What is a typical starting cell population for expansion experiments?
A2: Expansion can be initiated from various cell sources, including peripheral blood mononuclear cells (PBMCs), whole blood, or splenocytes from immunized mice.[4][5][6] The initial frequency of this compound specific CD8+ T cells in these populations is typically low and requires in vitro stimulation for significant expansion.[5]
Q3: Which cytokines are essential for optimal expansion?
A3: A combination of cytokines is crucial for driving robust T cell proliferation and maintaining cell viability. The most critical cytokines are:
-
Interleukin-2 (IL-2): A potent T cell growth factor. High concentrations can drive significant expansion, while lower doses are often used to minimize non-specific activation.[4][7]
-
Interleukin-15 (IL-15): Highly effective at supporting the expansion of both naive and memory antigen-specific CD8+ T cells.[4] A concentration of 5 ng/mL can be as potent as high-dose IL-2.[4]
-
Interleukin-7 (IL-7): Important for T cell survival and homeostatic proliferation. It is often used in combination with IL-2 or IL-15 to support the generation and maintenance of memory T cells.[4][8]
Q4: How important is co-stimulation for CD8+ T cell expansion?
A4: Co-stimulation is critical. While the T cell receptor (TCR) engaging with the B8R peptide-MHC complex provides "Signal 1," a second co-stimulatory signal ("Signal 2") is necessary for robust activation, proliferation, and prevention of anergy.[9][10] The most important co-stimulatory pathway is the interaction between CD28 on the T cell and CD80/CD86 on the antigen-presenting cell (APC).[11] Other molecules like 4-1BB (CD137) and ICOS can also provide potent co-stimulatory signals to enhance expansion.[9][12]
Q5: What is the expected phenotype of successfully expanded cells?
A5: The goal is often to generate CD8+ T cells with an early/intermediate memory phenotype, as these cells exhibit better persistence and functionality in vivo.[13] Long-term culture can sometimes lead to terminally differentiated effector cells, which may have reduced long-term efficacy.[13] Expanded cells should be assessed for memory markers (e.g., CD62L, IL-7Rα/CD127) and effector function (e.g., production of IFN-γ and TNF-α).
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Low or no expansion of this compound specific T cells. | 1. Suboptimal Peptide Concentration: Too low fails to activate, too high can cause activation-induced cell death (AICD). 2. Inefficient Antigen Presentation: Poor quality or insufficient number of APCs (e.g., dendritic cells, feeder cells). 3. Inadequate Cytokine Support: Incorrect cytokine combination or suboptimal concentrations. 4. Low Precursor Frequency: Very low number of B8R-specific T cells in the starting population. | 1. Titrate Peptide Concentration: Test a range of concentrations for peptide pulsing (e.g., 1-10 µM).[5] 2. Optimize APCs: Use mature dendritic cells for initial priming.[8] Ensure an optimal T cell to feeder cell ratio (e.g., 1:10 to 1:100). 3. Optimize Cytokine Cocktail: Use a combination of IL-2 and IL-15. Consider adding IL-7 three days post-stimulation.[4][8] See Table 1 for recommended concentrations. 4. Enrich Starting Population: If possible, use cells from a recently boosted animal or consider pre-enrichment protocols. |
| High levels of T cell death in culture. | 1. Activation-Induced Cell Death (AICD): Prolonged high-dose antigen stimulation. 2. Nutrient Depletion/Waste Accumulation: Overgrowth of cells in the culture. 3. Lack of Survival Signals: Insufficient levels of homeostatic cytokines like IL-7 and IL-15.[14] | 1. Limit Antigen Exposure: After the initial stimulation, expand cells in the presence of cytokines without continuous peptide stimulation. 2. Maintain Cell Density: Split cultures regularly to maintain optimal cell density (e.g., 0.5-2 x 10^6 cells/mL). Replenish with fresh medium containing cytokines every 2-3 days. 3. Ensure Adequate Cytokine Support: Maintain consistent levels of IL-7 and IL-15 in the culture medium throughout the expansion period.[8] |
| Expanded T cells show poor functionality (e.g., low IFN-γ production). | 1. T Cell Exhaustion: Chronic stimulation during long-term culture. 2. Terminal Differentiation: Expansion protocol favors the generation of short-lived effector cells over memory precursors.[13] | 1. Shorten Culture Duration: Aim for shorter expansion protocols (e.g., 9-14 days).[4] 2. Promote Memory Phenotype: Use IL-7 and IL-15, which are known to support memory cell development.[14] Consider protocols that use non-specific expansion (e.g., with anti-CD3/CD28 beads) after an initial antigen-specific stimulation to generate cells with a less differentiated phenotype.[13] |
| High background of non-specific T cell expansion. | 1. Polyclonal Activation: High concentrations of IL-2 can cause non-specific expansion of lymphokine-activated killer (LAK) cells.[4] 2. Contamination: Mycoplasma or endotoxin (B1171834) contamination can lead to non-specific immune activation. | 1. Use IL-15 instead of high-dose IL-2: IL-15 provides a potent growth signal with potentially less non-specific activation.[4] 2. Ensure Aseptic Technique: Routinely test cell lines and reagents for contamination. Use endotoxin-free reagents. |
Quantitative Data Summary
Table 1: Recommended Cytokine Concentrations for CD8+ T Cell Expansion
| Cytokine | Recommended Concentration | Notes | Reference(s) |
| IL-2 | 10 - 50 U/mL (Low Dose) 1000 U/mL (High Dose) | Low doses are often used to avoid LAK activity. High doses can yield significant expansion but may increase non-specific proliferation. | [4] |
| IL-15 | 5 ng/mL | Potently supports the expansion of both naive and experienced antigen-specific CD8+ T cells. Can be as effective as high-dose IL-2. | [4] |
| IL-7 | 1 - 10 ng/mL | Supports naive T cell regeneration and proliferation. Often used in combination with IL-2 or IL-15. | [4][8] |
| IL-12 | Variable | A dominant cytokine driving T cell priming. Can be considered for inclusion during the initial stimulation phase. | [15][16] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Expansion of this compound Specific CD8+ T Cells from Splenocytes
This protocol is a generalized procedure based on common methodologies. Optimization is highly recommended.
-
Prepare Splenocytes: Isolate splenocytes from a Vaccinia virus-immunized C57BL/6 mouse using standard procedures to create a single-cell suspension.
-
Prepare Feeder Cells: Take one-third of the splenocytes, irradiate them (e.g., 30 Gy), or treat with Mitomycin C. These will serve as antigen-presenting "feeder" cells.[7]
-
Peptide Pulsing: Resuspend the feeder cells in serum-free media. Add this compound peptide (TSYKFESV) to a final concentration of 1-10 µM. Incubate for 90-120 minutes at 37°C.[5]
-
Co-culture: Wash the peptide-pulsed feeder cells to remove excess peptide. Combine the remaining two-thirds of splenocytes (responder cells) with the pulsed feeder cells in a 96-well plate at a responder-to-feeder ratio between 1:1 and 10:1.
-
Culture Initiation: Culture the cells in complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.
-
Cytokine Addition: After 2-3 days, add the desired cytokine cocktail to the culture. A recommended starting combination is IL-15 (5 ng/mL) and IL-7 (5 ng/mL).[4][8]
-
Expansion Phase: Maintain the culture for 9-14 days. Every 2-3 days, assess cell density and split the cultures as needed, adding fresh medium containing the same concentration of cytokines.
-
Assessment: At the end of the culture period, harvest the cells and quantify the frequency of this compound specific CD8+ T cells using H-2Kb/TSYKFESV tetramer or dextramer staining. Assess functionality using intracellular cytokine staining (ICS) after a brief (5-6 hour) restimulation with the this compound peptide.
Protocol 2: Intracellular Cytokine Staining (ICS) for Functionality
-
Restimulation: Resuspend the expanded T cells at 1-2 x 10^6 cells/well in a 96-well plate. Stimulate with this compound peptide (1-2 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 5-6 hours at 37°C.[17][18] Include an unstimulated (negative) control and a positive control (e.g., PMA/Ionomycin).
-
Surface Staining: Wash the cells and stain for surface markers, including CD3, CD8, and memory markers (e.g., CD44, CD62L), for 30 minutes at 4°C.
-
Fix and Permeabilize: Wash the cells to remove excess antibodies. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of cytokine-positive cells within the CD8+ T cell gate.
Visualizations
Caption: Workflow for the in vitro expansion and analysis of this compound specific CD8+ T cells.
Caption: The three-signal model for robust CD8+ T cell activation and expansion.
Caption: A decision tree for troubleshooting poor this compound specific CD8+ T cell expansion.
References
- 1. Catalog peptide this compound - ready for immediate delivery [peptides.de]
- 2. rupress.org [rupress.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Optimum in vitro expansion of human antigen-specific CD8+ T cells for adoptive transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Antigen-specific activation and cytokine-facilitated expansion of naive, human CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. T helper cell - Wikipedia [en.wikipedia.org]
- 11. COSTIMULATION SIGNALS FOR MEMORY CD8+ T CELLS DURING VIRAL INFECTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting 4-1BB (CD137) to enhance CD8 T cell responses with poxviruses and viral antigens [frontiersin.org]
- 13. Ex vivo expansion protocol for human tumor specific T cells for adoptive T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytokine-Mediated Regulation of CD8 T-Cell Responses During Acute and Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiple Inflammatory Cytokines Converge to Regulate CD8+ T cell Expansion and Function During Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Frontiers | γδT Cells Are Required for CD8+ T Cell Response to Vaccinia Viral Infection [frontiersin.org]
Technical Support Center: Refining Gating Strategies for B8R 20-27 Positive T Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately identifying and characterizing B8R 20-27 positive T cells using flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is the this compound epitope and why is it important?
A1: The this compound (TSYKFESV) is an immunodominant CD8+ T cell epitope derived from the B8R protein of the vaccinia virus.[1][2] It is often used as a model antigen in immunology research to study T cell responses to viral infections and vaccination.[3][4] In C57BL/6 mice, the response to this single epitope can be substantial, representing a significant portion of the total vaccinia virus-specific CD8+ T cell population.[2]
Q2: What are the key cell surface markers for identifying this compound positive T cells?
A2: The primary method for identifying this compound specific T cells is through the use of an MHC Class I tetramer (or a similar multimer like a pentamer) loaded with the this compound peptide.[3][5] This is used in conjunction with antibodies against standard T cell lineage markers. A typical antibody panel would include:
-
CD3: A pan-T cell marker.
-
CD8: To identify cytotoxic T lymphocytes.
-
Viability Dye: To exclude dead cells, which can non-specifically bind antibodies and tetramers.[6]
-
Memory/Effector Markers (optional but recommended):
-
CD44: Upregulated on antigen-experienced (effector and memory) T cells.
-
CD62L: A lymph node homing receptor, used to differentiate between central memory (CD62L high) and effector memory (CD62L low) T cells.[7][8]
-
KLRG1: A marker for short-lived effector cells.[3]
-
CD127 (IL-7Rα): Downregulated on short-lived effector cells and upregulated on memory precursor effector cells.[3][9]
-
Q3: What is the expected frequency of this compound positive T cells?
A3: The frequency of this compound positive T cells can vary significantly depending on the context of the immune response (e.g., primary infection, vaccination, memory phase) and the tissue being analyzed. The following table summarizes some reported frequencies.
| Condition | Tissue | Frequency of this compound+ cells (of total CD8+ T cells) | Citation(s) |
| 7 days post-intraperitoneal vaccinia infection | Spleen | 10-15% | [2] |
| 8 days post-intraperitoneal vaccinia infection | PEL | 10-20% | [7] |
| 40 days post-vaccinia infection (memory phase) | Skin | Variable, maintained stable population | [10] |
| 15 months post-vaccination (MVA or NYCBH) | Spleen | Stable, detectable population | [4] |
| 3 immunizations with MVA-pHyb-OVA | Blood | >20% of total vaccine response | [11] |
Q4: Can I perform intracellular cytokine staining (ICS) in combination with B8R tetramer staining?
A4: Yes, it is possible to combine tetramer staining with ICS to assess the functionality of this compound specific T cells.[3][12] This allows for the simultaneous identification of antigen-specific cells and their ability to produce cytokines like IFN-γ and TNF-α upon restimulation. However, it is crucial to follow a specific staining order, typically performing the tetramer staining before cell fixation and permeabilization for ICS.[6]
Experimental Protocols
Protocol 1: this compound Tetramer Staining
This protocol outlines the steps for staining murine splenocytes to identify this compound specific CD8+ T cells.
Materials:
-
Single-cell suspension of murine splenocytes
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fc Block (e.g., anti-CD16/32)
-
This compound/H-2Kb Tetramer (fluorochrome-conjugated)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8, anti-CD44, anti-CD62L)
-
Viability Dye
-
96-well U-bottom plate or FACS tubes
-
Centrifuge
Procedure:
-
Prepare a single-cell suspension of splenocytes and adjust the cell concentration to 1-2 x 10^7 cells/mL in FACS buffer.
-
Add 1-2 x 10^6 cells to each well of a 96-well plate or a FACS tube.
-
Wash cells with FACS buffer and centrifuge at 300-400 x g for 5 minutes. Decant the supernatant.
-
Resuspend cells in FACS buffer containing Fc Block and incubate for 10-15 minutes at 4°C.
-
Without washing, add the this compound tetramer at a pre-titrated concentration.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light. The optimal temperature and time should be determined for each specific tetramer.[13]
-
Wash the cells once with FACS buffer.
-
Resuspend the cell pellet in a cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD44, CD62L) and a viability dye.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis. If not analyzing immediately, cells can be fixed in 1% paraformaldehyde.
Protocol 2: Combined B8R Tetramer and Intracellular Cytokine Staining
This protocol allows for the functional characterization of this compound specific T cells.
Materials:
-
All materials from Protocol 1
-
Complete RPMI medium
-
This compound peptide (1 µg/mL)
-
Brefeldin A (protein transport inhibitor)
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
-
Fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α)
Procedure:
-
Prepare a single-cell suspension of splenocytes in complete RPMI medium.
-
Stimulate approximately 10^6 splenocytes with 1 µg/mL of this compound peptide in the presence of Brefeldin A for 5-6 hours at 37°C.[3] Include appropriate negative (no peptide) and positive (e.g., PMA/Ionomycin) controls.
-
After stimulation, wash the cells and proceed with the B8R tetramer and surface marker staining (steps 2-9 from Protocol 1).
-
After surface staining and washing, resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with Permeabilization Wash Buffer.
-
Resuspend the fixed and permeabilized cells in Permeabilization Wash Buffer containing the anti-cytokine antibodies.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization Wash Buffer.
-
Resuspend the cells in FACS buffer for analysis.
Troubleshooting Guide
Issue 1: High background or non-specific tetramer staining.
-
Question: I am seeing a high percentage of tetramer-positive cells in my negative control sample, or a smear of staining instead of a distinct population. What could be the cause?
-
Answer:
-
Dead Cells: Dead cells are a common cause of non-specific binding.[6] Always include a viability dye in your panel to exclude dead cells from your analysis.
-
Insufficient Washing: Inadequate washing can leave residual unbound tetramer and antibodies. Increase the number of wash steps.[14]
-
Tetramer Aggregates: Tetramers can form aggregates over time. Centrifuge the tetramer reagent at high speed (e.g., >10,000 x g) for 5-10 minutes before use to pellet any aggregates.[14]
-
Fc Receptor Binding: Ensure you are using an Fc block to prevent non-specific binding of antibodies and tetramers to Fc receptors on cells like macrophages and B cells.[6]
-
Improper Tetramer Titration: Using too much tetramer can lead to increased background. Always titrate your tetramer to determine the optimal concentration that provides the best signal-to-noise ratio.[13]
-
Issue 2: Weak or no tetramer staining in positive samples.
-
Question: I expect to see a this compound positive population, but the staining is very weak or absent. What should I check?
-
Answer:
-
Incorrect Staining Temperature/Time: Staining at 4°C may reduce signal intensity for some tetramers. Try incubating at room temperature for 30-60 minutes.[13] However, be aware that some surface markers, like CD62L, are sensitive to higher temperatures.
-
Sequential Staining: For some antibody panels, simultaneous incubation of tetramers and antibodies can cause steric hindrance. Try a sequential staining approach: stain with the tetramer first, wash, and then stain with the surface marker antibodies.[6]
-
Low Frequency of Target Cells: The frequency of antigen-specific T cells can be very low, especially in the memory phase or in certain tissues.[14] You may need to acquire a larger number of events to detect a rare population.
-
Tetramer Stability: Ensure the tetramer has been stored correctly (typically at 4°C, protected from light) and has not expired. Avoid repeated freeze-thaw cycles.
-
Issue 3: Poor resolution between cell populations.
-
Question: My dot plots show poor separation between the this compound positive and negative populations, making it difficult to set a gate. How can I improve this?
-
Answer:
-
Compensation: Improper compensation is a major cause of poor resolution. Use single-stained compensation controls for every fluorochrome in your panel to correctly set your compensation matrix.
-
Fluorescence Minus One (FMO) Controls: FMO controls are essential for setting accurate gates, especially for rare populations or when there is significant spectral overlap.[15] An FMO control for your tetramer would include all antibodies in your panel except for the tetramer.
-
Antibody and Tetramer Titration: Using optimal concentrations of all reagents will improve the signal-to-noise ratio and population separation.
-
Instrument Settings: Ensure your flow cytometer's laser and detector settings are optimized for the fluorochromes you are using.
-
Issue 4: No cytokine signal in the ICS assay.
-
Question: My B8R tetramer staining is working, but I don't see any IFN-γ or TNF-α production after peptide stimulation. What could be the problem?
-
Answer:
-
Ineffective Stimulation:
-
Confirm the viability and concentration of your this compound peptide.
-
Ensure the stimulation time (typically 5-6 hours) and temperature (37°C) are appropriate.
-
Include a positive control (e.g., PMA/Ionomycin) to verify that the cells are capable of producing cytokines and that your ICS protocol is working.[16]
-
-
Protein Transport Inhibitor:
-
Ensure Brefeldin A (or another appropriate inhibitor) was added during the stimulation to trap cytokines intracellularly.
-
Use the correct concentration of the inhibitor, as too much can be toxic to the cells.
-
-
Cell Viability: Low cell viability after the stimulation and staining procedure can lead to a loss of signal. Check viability at each stage.
-
Visualizations
References
- 1. Vaccinia virus-specific CD8+ T cell responses target a group of epitopes without a strong immunodominance hierarchy in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Long Term Recall of Memory CD8 T Cells in Mice to First and Third Generation Smallpox Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | γδT Cells Are Required for CD8+ T Cell Response to Vaccinia Viral Infection [frontiersin.org]
- 6. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. Concurrent Generation of Effector and Central Memory CD8 T Cells during Vaccinia Virus Infection | PLOS One [journals.plos.org]
- 8. Concurrent Generation of Effector and Central Memory CD8 T Cells during Vaccinia Virus Infection | PLOS One [journals.plos.org]
- 9. Frontiers | Transcription Factor Bcl11b Controls Effector and Memory CD8 T cell Fate Decision and Function during Poxvirus Infection [frontiersin.org]
- 10. Targeted Expansion of Tissue-Resident CD8+ T Cells to Boost Cellular Immunity in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Human T-Cell Responses to Vaccinia Virus Envelope Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 14. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 15. rupress.org [rupress.org]
- 16. anilocus.com [anilocus.com]
Validation & Comparative
A Comparative Guide to Vaccinia Virus Immunodominant Epitopes: B8R 20-27 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the well-characterized vaccinia virus (VACV) immunodominant CD8+ T cell epitope, B8R 20-27, with other notable immunodominant and subdominant epitopes. The aim is to offer an objective analysis of their respective immunogenicities and protective efficacies, supported by experimental data, to aid in the rational design of next-generation vaccines and immunotherapies.
Introduction to Vaccinia Virus Epitopes
Vaccinia virus, a large, complex poxvirus, elicits a broad and multi-specific immune response. Within this response, certain epitopes are preferentially recognized by the host's immune system, a phenomenon known as immunodominance. The H-2Kb-restricted epitope this compound (TSYKFESV) is the most prominent immunodominant epitope in C57BL/6 mice, consistently inducing a robust CD8+ T cell response.[1][2] However, the immunodominance hierarchy is not absolute and can be influenced by the strain of the virus and the route of infection.[1] Understanding the characteristics of this compound in comparison to other epitopes, such as K3L 6-15, A47L 138-146, A42R 88-96, and A19L 47-55, is crucial for optimizing vaccine strategies.
Comparative Analysis of Immunogenicity
The immunogenicity of vaccinia virus epitopes is typically quantified by measuring the magnitude of the epitope-specific CD8+ T cell response, often through intracellular cytokine staining (ICS) for interferon-gamma (IFN-γ). The following tables summarize the immunodominance hierarchy of this compound and other key epitopes in C57BL/6 mice following infection with two different VACV strains, the virulent Western Reserve (WR) strain and the attenuated Modified Vaccinia Ankara (MVA) strain.
Table 1: Immunodominance Hierarchy of VACV Epitopes in C57BL/6 Mice (WR Strain)
| Epitope | Amino Acid Sequence | Gene | H-2 Restriction | Mean % of IFN-γ+ CD8+ T Cells (Day 7 post-i.p. infection) |
| This compound | TSYKFESV | B8R | Kb | 10-15% [1] |
| K3L 6-15 | YSLDNAGDVI | K3L | Db | ~2.5%[1] |
| A47L 138-146 | VGPSNSPTF | A47L | Db | ~1.5%[1] |
| A42R 88-96 | FSYHFVNI | A42R | Kb | ~1.0%[1] |
| A19L 47-55 | VSLDYINTM | A19L | Kb | ~0.5%[1] |
Data sourced from Tscharke et al., 2005.[1]
Table 2: Immunodominance Hierarchy of VACV Epitopes in C57BL/6 Mice (MVA Strain)
| Epitope | Amino Acid Sequence | Gene | H-2 Restriction | Mean % of IFN-γ+ CD8+ T Cells (Day 7 post-i.p. infection) |
| This compound | TSYKFESV | B8R | Kb | ~5% [1] |
| A19L 47-55 | VSLDYINTM | A19L | Kb | ~2%[1] |
| K3L 6-15 | YSLDNAGDVI | K3L | Db | <1%[1] |
| A47L 138-146 | VGPSNSPTF | A47L | Db | Background levels[1] |
| A42R 88-96 | FSYHFVNI | A42R | Kb | Background levels[1] |
Data sourced from Tscharke et al., 2005.[1]
These data clearly illustrate the immunodominance of this compound in both WR and MVA infections, although the overall magnitude of the response is lower with the MVA strain. Notably, the hierarchy of the subdominant epitopes is significantly altered with MVA, with A19L 47-55 becoming the second most immunogenic epitope.
Comparative Analysis of Protective Efficacy
The ultimate measure of a vaccine candidate's potential is its ability to confer protection against a lethal challenge. The following table presents data on the protective efficacy of peptide immunization with this compound and other epitopes in a lethal intranasal VACV challenge model in C57BL/6 mice.
Table 3: Protective Efficacy of VACV Epitopes in a Lethal Challenge Model
| Epitope | Gene | Percent Survival |
| This compound | B8R | 89% [3] |
| A19L 47-55 | A19L | 100%[4] |
| K3L 6-15 | K3L | 60% |
| A47L 138-146 | A47L | 40% |
| A42R 88-96 | A42R | 20% |
Data for this compound, K3L 6-15, A47L 138-146, and A42R 88-96 sourced from Moutaftsi et al., 2009.[3] Data for A19L 47-55 sourced from a study on TAP-independent epitopes.[4]
Interestingly, while this compound is the most immunodominant epitope, it does not confer the highest level of protection in this model when administered as a single peptide vaccine. The subdominant epitope A19L 47-55, for instance, demonstrated complete protection. This highlights that immunodominance does not always directly correlate with protective efficacy.
Experimental Protocols
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol outlines the key steps for measuring epitope-specific CD8+ T cell responses in splenocytes from VACV-infected mice.
1. Splenocyte Preparation:
-
Aseptically harvest spleens from immunized or control C57BL/6 mice 7 days post-infection.
-
Prepare a single-cell suspension by mechanical disruption of the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes with complete RPMI-1640 medium and count viable cells.
2. In Vitro Stimulation:
-
Plate 1-2 x 10^6 splenocytes per well in a 96-well round-bottom plate.
-
Add synthetic peptides (e.g., this compound, K3L 6-15, etc.) to the respective wells at a final concentration of 1-10 µg/mL.
-
Include a positive control (e.g., PMA and Ionomycin) and a negative control (medium alone).
-
Add a protein transport inhibitor, such as Brefeldin A or Monensin, to all wells to block cytokine secretion.
-
Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.
3. Surface Staining:
-
Wash the cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Stain for cell surface markers by incubating with fluorescently conjugated antibodies against CD8 and other markers of interest (e.g., CD44, CD62L) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
4. Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin (B1150181) or a commercial permeabilization wash buffer) and incubate for 10 minutes at room temperature.
5. Intracellular Staining:
-
Add a fluorescently conjugated anti-IFN-γ antibody diluted in permeabilization buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer and once with FACS buffer.
6. Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the CD8+ T cell population and analyze the percentage of cells expressing IFN-γ.
Visualizations
T-Cell Epitope Screening Workflow
Caption: Workflow for identifying immunogenic T-cell epitopes.
TCR Signaling Pathway upon Epitope Recognition
Caption: Simplified TCR signaling cascade upon epitope recognition.
Conclusion
The immunodominant epitope this compound is a potent inducer of CD8+ T cell responses to vaccinia virus. However, this comparative guide demonstrates that the landscape of vaccinia virus immunogenicity and protection is nuanced. The immunodominance hierarchy can shift depending on the viral strain, and critically, the most immunodominant epitopes are not always the most protective. Subdominant epitopes, such as A19L 47-55, can elicit highly effective protective immunity. These findings underscore the importance of a comprehensive evaluation of a broad range of epitopes in the development of T cell-based vaccines, moving beyond a sole focus on the most immunodominant candidates. This approach will be instrumental in designing more effective vaccines against complex pathogens.
References
- 1. Protection against Lethal Vaccinia Virus Challenge in HLA-A2 Transgenic Mice by Immunization with a Single CD8+ T-Cell Peptide Epitope of Vaccinia and Variola Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correlates of protection efficacy induced by vaccinia virus-specific CD8+ T cell epitopes in the murine intranasal challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology [jci.org]
B8R 20-27: A Potential Surrogate Marker for Poxvirus Vaccine Efficacy
For Immediate Release
In the landscape of vaccine development, particularly for orthopoxviruses like smallpox and monkeypox, the identification of reliable surrogate markers for vaccine efficacy is a critical endeavor. Such markers can streamline the evaluation of new vaccine candidates and expedite their development. This guide provides a comparative analysis of the B8R 20-27 epitope-specific CD8+ T-cell response as a potential surrogate marker for the efficacy of vaccinia virus-based vaccines, juxtaposed with the traditional marker of neutralizing antibodies.
The this compound peptide, an immunodominant CD8+ T-cell epitope from the B8R protein of the vaccinia virus, has emerged as a significant indicator of cellular immunogenicity.[1][2] Studies in murine models have demonstrated that the presence of this compound-specific T-cells is associated with protective immunity against lethal orthopoxvirus challenge.[2][3] This cellular immune response is considered a key component in the clearance of primary viral infections and the establishment of a protective immune state.[3][4]
However, the gold standard for assessing poxvirus vaccine efficacy has historically been the measurement of neutralizing antibody titers.[5][6] A neutralizing antibody titer of 1:32 or greater has been suggested as a potential correlate of protection against smallpox.[5] While neutralizing antibodies are crucial for preventing viral entry into cells, T-cell mediated immunity is vital for clearing established infections.
This guide presents a detailed comparison of these two markers, summarizing available quantitative data, outlining experimental protocols for their measurement, and providing visual representations of the underlying immunological pathways and experimental workflows.
Comparative Analysis of Surrogate Markers
| Feature | This compound Specific CD8+ T-cell Response | Neutralizing Antibodies |
| Immune Component | Cellular Immunity (T-cell mediated) | Humoral Immunity (Antibody mediated) |
| Mechanism of Protection | Clearance of virally infected cells | Prevention of viral entry into host cells |
| Measurement Assays | ELISpot, Intracellular Cytokine Staining (ICS) | Plaque Reduction Neutralization Test (PRNT) |
| Evidence as a Correlate of Protection | Strong evidence in murine models where peptide immunization confers protection.[3] Correlates with protection in emergency immunization scenarios in mice.[2] | Historical correlate of protection for smallpox vaccines.[5][6] Titers of ≥1:16 protected rabbits from skin necrosis after cowpox virus challenge.[7] |
| Advantages | Reflects the ability to clear established infection, crucial for therapeutic and post-exposure scenarios. Highly sensitive assays available for detection.[8] | Well-established and standardized assay (PRNT). Directly measures the ability to block viral infection. |
| Limitations | Validation as a definitive surrogate for vaccine efficacy in humans is not fully established. Immunodominance hierarchies can differ between species.[9] | May not fully capture the complexity of the protective immune response, particularly the role of cellular immunity. |
Experimental Protocols
Measurement of this compound Specific CD8+ T-cell Response
1. Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[8]
-
Plate Coating: A 96-well PVDF plate is coated with a capture antibody specific for interferon-gamma (IFN-γ).
-
Cell Addition and Stimulation: Peripheral blood mononuclear cells (PBMCs) or splenocytes are added to the wells and stimulated with the this compound peptide (TSYKFESV).
-
Incubation: Cells are incubated to allow for cytokine secretion.
-
Detection: Secreted IFN-γ is detected using a biotinylated detection antibody, followed by an enzyme-linked conjugate (e.g., streptavidin-alkaline phosphatase) and a substrate that forms a colored spot at the site of cytokine secretion.
-
Analysis: Each spot represents a single IFN-γ-secreting cell, and the spots are counted to determine the frequency of antigen-specific T-cells.
2. Intracellular Cytokine Staining (ICS) for IFN-γ
ICS allows for the multiparametric characterization of cytokine-producing cells by flow cytometry.[10][11][12]
-
Cell Stimulation: Cells are stimulated in vitro with the this compound peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) to cause intracellular accumulation of cytokines.
-
Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are stained with a fluorescently-labeled antibody specific for IFN-γ.
-
Flow Cytometry Analysis: The percentage of IFN-γ positive cells within the CD8+ T-cell population is determined using a flow cytometer.
Measurement of Neutralizing Antibodies
Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold standard for measuring the titer of functional, virus-neutralizing antibodies.[6]
-
Serum Dilution: Serial dilutions of the test serum are prepared.
-
Virus-Antibody Incubation: Each serum dilution is incubated with a standardized amount of vaccinia virus.
-
Infection of Cell Monolayer: The serum-virus mixtures are added to a monolayer of susceptible cells (e.g., Vero cells).
-
Plaque Formation: The cells are overlaid with a semi-solid medium that restricts virus spread, leading to the formation of localized lesions (plaques) where cells have been infected and lysed.
-
Quantification: Plaques are visualized (e.g., by crystal violet staining) and counted. The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that reduces the number of plaques by a specified percentage (e.g., 50% or 90%) compared to a control with no serum.
Visualizing the Pathways and Processes
References
- 1. Long Term Recall of Memory CD8 T Cells in Mice to First and Third Generation Smallpox Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Correlates of protection efficacy induced by vaccinia virus-specific CD8+ T cell epitopes in the murine intranasal challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Determination of the minimal level of neutralizing antibodies elicited following vaccination able to protect rabbits against virulent cowpox virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTL ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vaccinia virus-specific CD8+ T cell responses target a group of epitopes without a strong immunodominance hierarchy in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 11. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
- 12. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unraveling the B8R 20-27 T Cell Response: A Comparative Guide for Researchers in Different Mouse Genetic Backgrounds
For Immediate Publication
A Comprehensive Analysis of the Immunodominant B8R 20-27 Epitope Across Various Murine Models, Providing Essential Data for Vaccine and Immunotherapy Development.
This guide offers a comparative analysis of the CD8+ T cell response to the vaccinia virus (VV) epitope this compound in different genetic backgrounds of mice. Understanding the nuances of this immunodominant response is critical for researchers in immunology, vaccine development, and infectious disease. This document synthesizes key experimental findings, presents quantitative data in accessible tables, details relevant experimental protocols, and visualizes complex biological and experimental processes.
Comparative Analysis of this compound T Cell Response
The magnitude and characteristics of the T cell response to the this compound epitope (TSYKFESV) are significantly influenced by the genetic background of the mouse strain. This is primarily due to variations in Major Histocompatibility Complex (MHC) molecules, which present the epitope to T cells, as well as differences in other genes involved in the immune response.
In C57BL/6 mice (H-2b haplotype), the this compound epitope elicits a remarkably strong and immunodominant CD8+ T cell response following vaccinia virus infection.[1][2] This response can constitute a significant fraction of the total VV-specific CD8+ T cell population, with some studies reporting that 10-15% of all splenic CD8+ T cells are specific for this single epitope at the peak of the acute response (around day 7 post-infection).[1]
However, this immunodominance hierarchy can be altered in other genetic contexts. For instance, in F1 hybrids of MHC-congenic mice, the immunogenicity of some VV peptides, including those from the H-2b haplotype, can be dramatically reduced.[3] This suggests that the presence of different MHC alleles can influence the T cell repertoire and the competitive landscape of epitope presentation.
Furthermore, the route of infection and the specific strain of vaccinia virus used can also impact the this compound response. Dermal scarification with VV has been shown to lead to an even more pronounced this compound response compared to intraperitoneal infection, with over 50% of the total VV-specific CD8+ T cells targeting this epitope.[1] In contrast, immunization with Modified Vaccinia Ankara (MVA), an attenuated strain, results in an altered immunodominance hierarchy where the response to this compound, while still dominant, is accompanied by stronger responses to other, subdominant epitopes compared to infection with the Western Reserve strain of VV.[1]
Quantitative Data Summary
The following table summarizes the quantitative data on the this compound CD8+ T cell response in different mouse strains and experimental conditions, as extracted from the cited literature.
| Mouse Strain | H-2 Haplotype | Experimental Condition | % of this compound Specific CD8+ T Cells in Spleen (Peak Response) | Key Findings | Reference |
| C57BL/6 | H-2b | Intraperitoneal VV infection | 10-15% | This compound is highly immunodominant. | [1] |
| C57BL/6 | H-2b | Dermal scarification with VV | >50% of total VV-specific response | Route of infection enhances immunodominance. | [1] |
| C57BL/6 | H-2b | MVA immunization | Maintained immunodominance, but altered hierarchy | Attenuated virus strain modifies the relative strength of responses to other epitopes. | [1][4] |
| (C57Bl/10 x B10.D2) F1 | H-2b x H-2d | Intraperitoneal VV infection | Response to some H-2b restricted peptides can be reduced by >90% | MHC diversity in F1 generation can lead to loss of response to certain epitopes. | [3] |
| ERAP1-/- (on C57BL/6 background) | H-2b | Recombinant VV infection | Significantly increased compared to wild-type | ERAP1 plays a role in trimming the this compound precursor peptide, and its absence enhances the response. | [5] |
| FAT10-/- (on C57BL/6 background) | H-2b | Recombinant VV infection encoding ovalbumin | No significant difference compared to wild-type | FAT10 is not essential for the generation of the this compound epitope. | [6] |
| MHC Class II-/- (on C57BL/6 background) | H-2b | Intraperitoneal VV infection | Attenuated primary CD8+ T cell response | CD4+ T cell help is important for a robust primary CD8+ T cell response to this compound following intraperitoneal infection. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
Vaccinia Virus Infection
Mice are typically infected with the Western Reserve (WR) strain of vaccinia virus or Modified Vaccinia Ankara (MVA). For intraperitoneal (i.p.) infection, a common dose is 2 x 10^6 Plaque Forming Units (PFU) per mouse.[2] For dermal scarification, the virus is applied to a lightly scratched area of the skin.
Intracellular Cytokine Staining (ICS) for IFN-γ
To quantify the antigen-specific CD8+ T cell response, splenocytes are harvested at various time points post-infection. The cells are then re-stimulated ex vivo with the this compound peptide (TSYKFESV) for several hours in the presence of a protein transport inhibitor, such as Brefeldin A.[2][8] Following stimulation, the cells are stained for surface markers (e.g., CD8, CD44) and then permeabilized and stained for intracellular IFN-γ. The percentage of IFN-γ-producing CD8+ T cells is then determined by flow cytometry.
MHC-I Tetramer Staining
MHC class I tetramers are used to directly visualize and quantify antigen-specific T cells. The this compound/K^b tetramer, conjugated to a fluorochrome, is incubated with splenocytes or peripheral blood mononuclear cells.[7][9] This allows for the direct identification and enumeration of CD8+ T cells that have T cell receptors capable of binding to this specific peptide-MHC complex.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the central signaling pathway and a typical experimental workflow.
Caption: T Cell Activation by the this compound Epitope.
Caption: Experimental Workflow for this compound T Cell Analysis.
This guide provides a foundational understanding of the this compound T cell response in various murine genetic backgrounds. The presented data and protocols are intended to aid researchers in designing and interpreting their experiments in the context of vaccine development and the fundamental study of T cell immunology.
References
- 1. rupress.org [rupress.org]
- 2. Stable Antigen Is Most Effective for Eliciting CD8+ T-Cell Responses after DNA Vaccination and Infection with Recombinant Vaccinia Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered CD8+ T cell immunodominance after vaccinia virus infection and the naïve repertoire in inbred and F1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long Term Recall of Memory CD8 T Cells in Mice to First and Third Generation Smallpox Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | The ubiquitin-like modifier FAT10 is not essential for MHC-I antigen presentation [frontiersin.org]
- 7. CD4+ T-cell dependence of primary CD8+ T-cell response against vaccinia virus depends upon route of infection and viral dose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Soluble Version of Nipah Virus Glycoprotein G Delivered by Vaccinia Virus MVA Activates Specific CD8 and CD4 T Cells in Mice | MDPI [mdpi.com]
- 9. Frontiers | γδT Cells Are Required for CD8+ T Cell Response to Vaccinia Viral Infection [frontiersin.org]
Comparative Analysis of Immune Responses to the Poxvirus Epitope B8R 20-27
An objective guide for researchers, scientists, and drug development professionals on the varying immunogenicity of the B8R 20-27 epitope across different poxvirus strains, supported by experimental data.
The this compound epitope, with the amino acid sequence TSYKFESV, is a well-characterized, H-2Kb-restricted immunodominant CD8+ T cell determinant conserved across several orthopoxviruses.[1] This epitope is derived from the B8R protein, a viral homolog of the interferon-gamma (IFN-γ) receptor that acts as a virulence factor by sequestering host IFN-γ and dampening the antiviral immune response.[2][3][4] Understanding the nuances of the immune response to this key epitope across different poxvirus strains is critical for the rational design of smallpox vaccines and therapeutics. This guide provides a comparative overview of the immune responses elicited by this compound in the context of various poxviruses, supported by experimental findings.
Quantitative Comparison of this compound Specific CD8+ T Cell Responses
The magnitude and immunodominance of the CD8+ T cell response to the this compound epitope vary significantly depending on the infecting poxvirus strain and the route of administration. The following table summarizes key quantitative data from studies in C57BL/6 mice, a common model for poxvirus research.
| Poxvirus Strain | Route of Infection | Metric | Response Magnitude | Reference |
| Vaccinia Virus (VACV) | Intraperitoneal (i.p.) | % of splenic CD8+ T cells producing IFN-γ | 10-15% | [5] |
| Dermal Scarification | % of splenic CD8+ T cells specific for this compound | >50% | [6] | |
| Ectromelia Virus (ECTV) | Footpad | % of splenic CD8+ T cells producing IFN-γ | ~4.1% (of total IFN-γ+ CD8 T cells) | [2] |
| Cowpox Virus (CPXV) | Subcutaneous | IFN-γ ELISpot | Weaker response compared to VACV | [6] |
| Modified Vaccinia Ankara (MVA) | Intramuscular (i.m.) | % of this compound specific CD8+ T cells in blood (Day 6) | Detectable, slightly reduced in IFNAR-/- mice | [7] |
| Intramuscular (i.m.) | IFN-γ ELISpot (Splenocytes, Day 8) | Dose-dependent response | [7] |
Experimental Methodologies
The data presented in this guide are derived from a variety of immunological assays. Below are detailed protocols for the key experiments cited.
Intracellular Cytokine Staining (ICS) for IFN-γ
-
Objective: To quantify the frequency of antigen-specific CD8+ T cells that produce IFN-γ upon stimulation.
-
Protocol:
-
Splenocytes from infected or control mice are harvested at the desired time point post-infection.
-
Red blood cells are lysed, and the remaining cells are washed and resuspended in complete RPMI-1640 medium.
-
Cells are stimulated for 5-6 hours at 37°C in the presence of Brefeldin A (to inhibit cytokine secretion) with one of the following:
-
This compound peptide (TSYKFESV) at a concentration of 1-10 µM.
-
Virus-infected stimulator cells (e.g., DC2.4 cells).
-
A positive control (e.g., PMA and ionomycin).
-
A negative control (e.g., an irrelevant peptide or medium alone).
-
-
Following stimulation, cells are washed and stained with fluorescently labeled antibodies against surface markers such as CD8 and CD44.
-
Cells are then fixed and permeabilized using a commercial kit (e.g., Cytofix/Cytoperm).
-
Intracellular staining is performed using a fluorescently labeled antibody against IFN-γ.
-
Cells are analyzed by flow cytometry, gating on the CD8+ T cell population to determine the percentage of cells positive for IFN-γ.[2][5]
-
Enzyme-Linked Immunospot (ELISpot) Assay
-
Objective: To enumerate antigen-specific, cytokine-secreting T cells at a single-cell level.
-
Protocol:
-
ELISpot plates are coated with an anti-IFN-γ capture antibody overnight at 4°C.
-
Plates are washed and blocked with sterile PBS containing 1% BSA.
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) are added to the wells in duplicate or triplicate.
-
Cells are stimulated with the this compound peptide (typically at various concentrations) or control peptides.
-
Plates are incubated for 18-24 hours at 37°C in a CO2 incubator.
-
Cells are removed, and the plates are washed thoroughly.
-
A biotinylated anti-IFN-γ detection antibody is added and incubated for 2 hours at room temperature.
-
After washing, streptavidin-alkaline phosphatase is added and incubated for 1 hour.
-
The substrate (e.g., BCIP/NBT) is added, leading to the formation of colored spots at the sites of cytokine secretion.
-
The reaction is stopped by washing with water, and the spots are counted using an automated ELISpot reader.[7]
-
In Vivo Cytotoxicity (CTL) Assay
-
Objective: To measure the cytotoxic activity of this compound-specific CD8+ T cells in vivo.
-
Protocol:
-
Splenocytes from naive mice are divided into two populations.
-
One population is pulsed with the this compound peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh). This serves as the target population.
-
The second population is not pulsed with peptide (or pulsed with an irrelevant peptide) and is labeled with a low concentration of the same dye (e.g., CFSElow). This serves as the control population.
-
The two populations are mixed in a 1:1 ratio and adoptively transferred into previously infected recipient mice and control uninfected mice.
-
After 4-18 hours, splenocytes from the recipient mice are harvested and analyzed by flow cytometry.
-
The percentage of specific lysis is calculated using the formula: [1 - (ratio of CFSElow to CFSEhigh in infected mice / ratio in uninfected mice)] x 100.[2]
-
Visualizing Experimental Workflows and Logical Relationships
To further elucidate the experimental processes and the interplay of factors influencing the immune response to this compound, the following diagrams are provided.
Caption: Workflow for assessing this compound specific T cell responses.
Caption: Mechanism of B8R-mediated immune evasion.
Concluding Remarks
The this compound epitope is a crucial target of the CD8+ T cell response against multiple orthopoxviruses. However, the strength and focus of this response are not uniform. Vaccinia virus, particularly when administered via skin scarification, elicits a highly dominant this compound specific response. In contrast, viruses like ECTV and CPXV induce a comparatively weaker response to this epitope, suggesting the presence of other immunodominant determinants in these viruses.[6] The attenuated MVA strain is still capable of inducing a this compound specific response, which is a critical consideration for its use as a vaccine vector.[7]
The inherent immune evasion function of the B8R protein, from which this epitope is derived, adds another layer of complexity. The secretion of this IFN-γ binding protein by the virus can dampen the overall immune response, potentially influencing the generation and function of this compound specific T cells.[2]
For researchers and developers in the field of poxvirus immunology and vaccine design, these comparative data underscore the importance of considering the specific viral context when evaluating immune responses. A multi-epitope approach, targeting both conserved and strain-specific determinants, may be necessary to elicit broad and robust protection against a range of orthopoxviruses. Further research is warranted to fully elucidate the factors that govern the immunodominance hierarchy of T cell epitopes in different poxvirus infections.
References
- 1. Catalog peptide this compound - ready for immediate delivery [peptides.de]
- 2. journals.asm.org [journals.asm.org]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. Peptide Mimetics of Gamma Interferon Possess Antiviral Properties against Vaccinia Virus and Other Viruses in the Presence of Poxvirus B8R Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of poxvirus CD8+ T cell determinants to enable rational design and characterization of smallpox vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. journals.asm.org [journals.asm.org]
Unveiling the Cross-Reactivity of Vaccinia Virus B8R 20-27 Specific T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactive potential of T cells specific for the vaccinia virus (VV) B8R 20-27 epitope (sequence: TSYKFESV) with other viral peptides. The this compound epitope is an immunodominant H-2Kb-restricted CD8+ T cell determinant in mice infected with vaccinia virus, a key component of the smallpox vaccine.[1] Understanding the cross-reactivity of T cells targeting this epitope is crucial for vaccine development, particularly for predicting off-target effects and harnessing heterologous immunity against other viral pathogens.
Performance Comparison: Cross-Reactivity Profile
| Viral Peptide | Virus of Origin | Peptide Sequence | Homology to this compound | T Cell Activation Level (Relative to this compound) | Supporting Evidence |
| This compound | Vaccinia Virus | TSYKFESV | 100% | High | Immunodominant epitope[1][2] |
| Ectromelia Virus (Mousepox) IFN-γR homolog | Ectromelia Virus | TSYKFESV | 100% | High | Experimental (in vivo protection)[2] |
| Cowpox Virus IFN-γR homolog | Cowpox Virus | TSYKFESV | 100% | High | Sequence homology |
| Monkeypox Virus (2022 strain) homolog | Monkeypox Virus | TSYKFESV | 100% | Predicted High | High genetic conservation[3] |
| Influenza A Virus M1 58-66 | Influenza A Virus | GILGFVFTL | Low | Low to None | Predicted (low sequence similarity) |
| Human Herpesvirus 1 (HHV-1) UL47 210-218 | Human Herpesvirus 1 | SLYKFESV | High (87.5%) | Moderate | Hypothetical (High sequence similarity) |
| Lymphocytic Choriomeningitis Virus (LCMV) NP 205-212 | Lymphocytic Choriomeningitis Virus | YTVKYPNL | Low | Low to None | Predicted (low sequence similarity) |
Note: The T cell activation levels for peptides other than the cognate this compound and its direct orthopoxvirus homologs are largely predictive and require experimental validation. The level of T cell activation is dependent on factors beyond primary sequence homology, including the peptide's binding affinity to the MHC molecule and the structural conformation of the peptide-MHC complex.
Experimental Protocols
To experimentally validate the cross-reactivity of this compound specific T cells, a series of well-established immunological assays can be employed.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to quantify cytokine-secreting cells at a single-cell level. In the context of T cell cross-reactivity, it is used to measure the frequency of this compound specific T cells that produce cytokines (e.g., IFN-γ) upon stimulation with other viral peptides.
Methodology:
-
Plate Coating: 96-well PVDF membrane plates are coated with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Splenocytes or peripheral blood mononuclear cells (PBMCs) from vaccinia virus-immunized mice are isolated and plated in the antibody-coated wells.
-
Peptide Stimulation: The cells are stimulated with the this compound peptide (positive control), a panel of test viral peptides, or a negative control (no peptide) for 18-24 hours at 37°C.
-
Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming spots at the locations of cytokine-secreting cells.
-
Analysis: The spots are counted using an automated ELISpot reader, and the frequency of antigen-specific T cells is calculated.
Intracellular Cytokine Staining (ICS) with Flow Cytometry
ICS allows for the multiparametric characterization of T cells, identifying the phenotype of the responding cells (e.g., CD8+) and the cytokines they produce upon stimulation.
Methodology:
-
Cell Stimulation: Isolated splenocytes or PBMCs are stimulated with the this compound peptide, test peptides, or controls in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers such as CD3, CD8, and CD4.
-
Fixation and Permeabilization: Cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines like IFN-γ, TNF-α, and IL-2.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to determine the percentage of CD8+ T cells that are producing specific cytokines in response to each peptide.
In Vivo Cytotoxicity Assay
This assay directly measures the ability of peptide-specific T cells to kill target cells in a living organism, providing a functional readout of cross-reactivity.
Methodology:
-
Target Cell Preparation: A population of splenocytes from a naive mouse is split into two. One half is pulsed with the this compound peptide (target cells) and labeled with a high concentration of a fluorescent dye (e.g., CFSE). The other half is pulsed with an irrelevant peptide (control cells) and labeled with a low concentration of the same dye.
-
Adoptive Transfer: The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously into vaccinia virus-immunized mice.
-
In Vivo Killing: After 18-24 hours, the recipient mice are euthanized, and their spleens are harvested.
-
Analysis: The ratio of the two labeled populations in the spleen is analyzed by flow cytometry. A reduction in the ratio of target cells to control cells indicates specific in vivo killing by cross-reactive T cells.
Visualizing the Mechanisms
Experimental Workflow for Assessing T Cell Cross-Reactivity
Caption: Workflow for evaluating this compound T cell cross-reactivity.
T Cell Receptor Signaling Pathway
Caption: TCR signaling cascade upon peptide-MHC recognition.
References
- 1. Vaccinia virus-specific CD8+ T cell responses target a group of epitopes without a strong immunodominance hierarchy in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Vaccinia-Virus-Based Vaccines Are Expected to Elicit Highly Cross-Reactive Immunity to the 2022 Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: B8R 20-27 Peptide Versus Whole Protein Immunization for T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective vaccines and immunotherapies, the choice between using a specific peptide epitope or the entire protein as the immunogen is a critical decision. This guide provides an objective comparison of T cell activation following immunization with the B8R 20-27 peptide versus the whole B8R protein, a key antigen from the vaccinia virus. This comparison is supported by experimental data to aid researchers in selecting the optimal strategy for their specific research and development goals.
Executive Summary
Immunization with the whole B8R protein, typically administered through infection with vaccinia virus, elicits a significantly more robust and potent CD8+ T cell response compared to immunization with the synthetic this compound peptide alone. While the this compound peptide is the immunodominant epitope in C57BL/6 mice and can activate CD8+ T cells, the magnitude of this response is considerably lower than that induced by the whole protein in the context of a viral infection.[1] The whole protein provides the advantage of being processed and presented by antigen-presenting cells (APCs) in a more natural context, potentially leading to a more comprehensive and durable immune response.
Data Presentation: Quantitative Comparison of T Cell Activation
The following tables summarize the quantitative differences in T cell activation between the two immunization strategies. The data for "Whole Protein Immunization" is derived from studies using vaccinia virus infection, which naturally expresses the B8R protein.
| Parameter | This compound Peptide Immunization | Whole Protein (Vaccinia Virus) Immunization | Reference |
| Peak this compound-specific CD8+ T Cell Frequency (in spleen) | Significantly lower, at least 50-fold less than virus infection. | 10-15% of total splenic CD8+ T cells. | [1] |
| IFN-γ Producing this compound-specific CD8+ T Cells (ELISpot) | Detectable, but at low levels. | High frequency of IFN-γ producing cells. | [2] |
| In Vivo Cytotoxicity | Incomplete protection in challenge models. | High level of specific target cell lysis and robust protection. | [1] |
| Induction of TNF-α | Can induce TNF-α production in pre-existing memory T cells. | Strong induction of TNF-α producing CD8+ T cells. | [3] |
Note: The B8R protein is a secreted decoy receptor for interferon-gamma (IFN-γ), a key cytokine in antiviral immunity.[4][5][6][7] However, this function is species-specific and does not significantly affect murine IFN-γ.[4][5][6] Studies using vaccinia virus with a deleted B8R gene showed no reduction in immunogenicity in mice, suggesting the immunomodulatory role of the secreted protein is minimal in this model system.[4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is used to quantify the frequency of antigen-specific T cells that produce IFN-γ upon stimulation.
-
Cell Preparation: Single-cell suspensions are prepared from the spleens of immunized mice. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in complete RPMI medium.
-
In Vitro Stimulation: Splenocytes are stimulated with the this compound peptide (TSYKFESV) at a concentration of 1-2 µg/mL for 5-6 hours at 37°C. A protein transport inhibitor, such as Brefeldin A (5 µg/mL), is added during the last 4-5 hours of incubation to trap cytokines intracellularly.
-
Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Cells are washed, then fixed and permeabilized using a commercial fixation/permeabilization buffer according to the manufacturer's instructions. This step allows intracellular antibodies to access their targets.
-
Intracellular Staining: Cells are stained with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Cells are washed and acquired on a flow cytometer. The data is analyzed to determine the percentage of CD8+ T cells that are positive for IFN-γ.[8][9]
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
The ELISpot assay is a highly sensitive method to enumerate antigen-specific, cytokine-secreting T cells.
-
Plate Coating: An ELISpot plate is coated with a capture antibody specific for IFN-γ overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C to prevent non-specific binding.
-
Cell Incubation: Splenocytes from immunized mice are added to the wells in the presence or absence of the this compound peptide and incubated for 18-24 hours at 37°C in a CO2 incubator.
-
Detection Antibody: The cells are removed, and a biotinylated detection antibody specific for IFN-γ is added to the wells and incubated for 2 hours at room temperature.
-
Enzyme Conjugate: After washing, streptavidin-alkaline phosphatase is added and incubated for 1 hour at room temperature.
-
Spot Development: The plate is washed, and a substrate solution (e.g., BCIP/NBT) is added, which forms a colored precipitate at the site of cytokine secretion.
-
Analysis: The resulting spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISpot reader.[2]
In Vivo Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells in a living animal.
-
Target Cell Preparation: A population of splenocytes from a naive, syngeneic mouse is split into two. One half is pulsed with the this compound peptide, and the other half is left unpulsed (control).
-
Fluorescent Labeling: The peptide-pulsed target cells are labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh), and the unpulsed control cells are labeled with a low concentration of the same dye (e.g., CFSElow).
-
Adoptive Transfer: The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously into the immunized mice and control (unimmunized) mice.
-
Analysis: After 18-24 hours, splenocytes are harvested from the recipient mice and analyzed by flow cytometry. The ratio of CFSEhigh to CFSElow cells is determined.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100. A higher percentage indicates greater in vivo cytotoxic activity.
Signaling Pathways and Experimental Workflows
T Cell Activation Pathways
The fundamental mechanisms of T cell activation differ for peptide and whole protein antigens.
References
- 1. rupress.org [rupress.org]
- 2. journals.asm.org [journals.asm.org]
- 3. JCI - Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology [jci.org]
- 4. Vaccinia Virus Vectors with an Inactivated Gamma Interferon Receptor Homolog Gene (B8R) Are Attenuated In Vivo without a Concomitant Reduction in Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccinia virus vectors with an inactivated gamma interferon receptor homolog gene (B8R) are attenuated In vivo without a concomitant reduction in immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. invivogen.com [invivogen.com]
- 8. Cellular and humoral immune responses in mice immunized with Vaccinia virus expressing the SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Comparative Immunogenicity of MVA and VACV: A Focus on the B8R 20-27 Epitope
Published: December 9, 2025
This guide provides a comparative analysis of the immunogenicity of Modified Vaccinia Ankara (MVA) and its parent, the replication-competent Vaccinia Virus (VACV). The comparison centers on the well-characterized and immunodominant CD8+ T cell epitope, B8R 20-27, which serves as a critical benchmark for assessing cell-mediated immunity in preclinical models.
Introduction: MVA and VACV Viral Vectors
Vaccinia Virus (VACV) is a large, enveloped DNA virus from the poxvirus family, famously used as the live-virus vaccine that led to the eradication of smallpox.[1][2] Its high immunogenicity, ability to accommodate large genetic insertions, and extensive history of use have made it a foundational platform for viral vector development.[3][4]
Modified Vaccinia Ankara (MVA) is a highly attenuated derivative of VACV, developed through over 500 serial passages in chicken embryo fibroblasts.[5] This process resulted in significant genomic deletions, rendering MVA replication-deficient in most mammalian cells, including human cells.[6][7][8] Despite its attenuation, MVA retains impressive immunogenicity, capable of inducing robust humoral and cellular immune responses, which, coupled with its enhanced safety profile, has positioned it as a leading vector for vaccines against infectious diseases and cancer.[2][5][7][9]
A key tool in evaluating and comparing the cell-mediated immunogenicity of these vectors in C57BL/6 mice is the CD8+ T cell response to the H-2 Kb-restricted epitope this compound (TSYKFESV).[1][10][11] The B8R protein is an early viral gene product, and its 20-27 peptide sequence is the immunodominant epitope in this mouse model, making it an excellent proxy for the overall vector-specific T cell response.[1][12]
Quantitative Data: T Cell and Antibody Responses
The immunogenicity of MVA and VACV can be quantitatively assessed by measuring the frequency and function of antigen-specific T cells and the titers of vector-specific antibodies.
Table 1: Comparative CD8+ T Cell Response to this compound Epitope
The following table summarizes data from studies directly comparing the frequency of CD8+ T cells specific for the this compound epitope following immunization with MVA or replication-competent VACV strains.
| Vector | Dose (PFU) | Route | Mouse Strain | Time Point | Assay | This compound Specific CD8+ T Cell Frequency (% of total CD8+) | Key Finding | Reference |
| MVA | 2 x 10⁶ | i.m. | C57BL/6 | 15 months | Tetramer | Stable, long-term memory comparable to NYCBH | Both vaccines induce remarkably stable and long-lasting T cell memory. | [13] |
| VACV (NYCBH) | 1 x 10⁶ | t.s. | C57BL/6 | 15 months | Tetramer | Stable, long-term memory comparable to MVA | A single dose of replicating virus is sufficient for long-term memory. | [13] |
| MVA | 10⁶ | i.p. | C57BL/6 | Day 7 | ICS | ~1.9% | MVA maintains B8R immunodominance but alters the hierarchy of subdominant epitopes compared to VACV-WR. | [7][12] |
| VACV (WR) | 10⁶ | i.p. | C57BL/6 | Day 7 | ICS | ~2.6% | B8R is the immunodominant epitope. | [7][12] |
| MVA | 10⁵ | i.v. | C57BL/6 | Day 6 | Tetramer | Detectable | Low doses of MVA are sufficient to elicit detectable B8R-specific CD8+ T cells rapidly. | [10] |
| MVA-minigene | 10⁷ | i.v. | C57BL/6 | Day 7 | ICS | ~1.5% | Expressing this compound as a minigene from MVA significantly enhances its immunogenicity over the full-length protein. | [14][15] |
| VACV (WR)-minigene | 10⁶ | i.v. | C57BL/6 | Day 7 | ICS | ~1.2% | No significant immunogenicity advantage for the minigene construct in the context of the replication-competent WR strain. | [14][15] |
Abbreviations: PFU (Plaque Forming Units); i.m. (intramuscular); t.s. (tail scarification); i.p. (intraperitoneal); i.v. (intravenous); NYCBH (New York City Board of Health strain); WR (Western Reserve strain); ICS (Intracellular Cytokine Staining).
Table 2: Comparative Humoral (Antibody) Response
While this compound is a T cell epitope, the overall humoral response is a critical component of vaccine efficacy.
| Vector | Dose | Regimen | Time Point | Assay | Result | Key Finding | Reference |
| MVA | 2 x 10⁶ PFU | Prime-Boost | 6 months | ELISA | Higher total IgG titers than NYCBH | MVA prime-boost regimens can induce higher antibody levels than a single immunization with a replicating vaccine. | [13] |
| VACV (NYCBH) | 1 x 10⁶ PFU | Single Dose | 6 months | ELISA | Lower total IgG titers than MVA | Replicating virus induces a strong but comparatively lower antibody response after a single dose. | [13] |
| MVA | N/A | Two Doses | Post-vaccination | Proteome Microarray | Antibody profile broadly comparable to Dryvax | Despite attenuation, MVA induces a similarly diverse antibody response against viral proteins as the conventional Dryvax vaccine. | [16] |
| VACV (Dryvax) | N/A | Single Dose | Post-vaccination | Proteome Microarray | Antibody profile broadly comparable to MVA | The conventional smallpox vaccine shows a similar pattern of antibody recognition to MVA. | [16] |
Experimental Protocols
The data presented above were generated using standard immunological assays. Detailed methodologies are provided below.
Intracellular Cytokine Staining (ICS) for IFN-γ
This assay quantifies the frequency of antigen-specific T cells based on their ability to produce cytokines upon re-stimulation.
-
Cell Isolation: Spleens are harvested from immunized mice, and single-cell suspensions (splenocytes) are prepared.
-
Peptide Re-stimulation: Splenocytes are incubated for 5-6 hours with the this compound peptide (TSYKFESV) at a concentration of approximately 1 µM. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is included to cause cytokines to accumulate within the cell.
-
Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers, typically CD3 (to identify T cells) and CD8 (to identify the cytotoxic T cell subset).
-
Fixation and Permeabilization: Cells are treated with reagents to fix them and permeabilize their membranes, allowing antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are stained with a fluorescently-labeled antibody against Interferon-gamma (IFN-γ).
-
Flow Cytometry: Samples are analyzed on a flow cytometer. The percentage of CD8+ T cells that are also positive for IFN-γ is determined, representing the frequency of this compound-specific effector cells.[7][17]
MHC Class I Tetramer/Dextramer Staining
This method allows for the direct visualization and enumeration of antigen-specific T cells, regardless of their functional state.
-
Cell Preparation: Single-cell suspensions from blood (PBMCs) or spleen are prepared.
-
Tetramer Staining: Cells are incubated with a fluorescently-labeled MHC Class I tetramer or dextramer complex. This complex consists of four (tetramer) or more (dextramer) H-2Kb molecules, each loaded with the this compound peptide.[18][19]
-
Surface Staining: Co-staining with antibodies against CD8 and other surface markers is performed to identify the T cell population of interest.
-
Flow Cytometry: Samples are analyzed by flow cytometry. The percentage of CD8+ T cells that bind to the this compound tetramer is quantified.[13]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to measure the concentration of VACV-specific antibodies in the serum of immunized animals.
-
Plate Coating: 96-well plates are coated with purified VACV or MVA antigens and incubated overnight.
-
Blocking: Non-specific binding sites are blocked using a solution such as bovine serum albumin (BSA).
-
Serum Incubation: Serial dilutions of serum from immunized mice are added to the wells and incubated.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes mouse IgG is added.
-
Detection: A substrate (e.g., TMB) is added, which is converted by HRP into a colored product. The reaction is stopped, and the optical density is read on a plate reader. The antibody titer is determined as the highest dilution that gives a signal above the background.[13]
Visualizations: Workflows and Pathways
Diagram 1: Experimental Workflow for T Cell Immunogenicity Analysis
Caption: Workflow for assessing this compound specific T cell responses post-vaccination.
Diagram 2: MHC Class I Antigen Presentation of B8R Epitope
Caption: Processing of the viral B8R protein for presentation to CD8+ T cells.
Diagram 3: Logical Comparison of MVA vs. VACV Immunogenicity
Caption: Core differences in the properties and use of MVA and VACV vectors.
Conclusion and Outlook
The comparative analysis reveals that while both MVA and replication-competent VACV effectively induce CD8+ T cell responses against the immunodominant this compound epitope, their immunological profiles are distinct.
-
VACV acts as a potent, single-dose vaccine, establishing durable T cell memory and protective immunity, but its capacity for replication is associated with higher reactogenicity.[13]
-
MVA offers a superior safety profile due to its replication deficiency.[2][8] It is highly immunogenic, particularly when used in prime-boost regimens, where it can elicit T cell and antibody responses comparable or even superior to those induced by replicating strains.[5][13] The immunodominance of the this compound epitope is maintained with MVA, though the broader hierarchy of responses to other viral antigens can be altered compared to VACV.[12]
For drug development professionals, the choice between an MVA or VACV-based platform depends on the target application. MVA is the vector of choice for indications where safety is paramount, such as in immunocompromised populations or for repeated vaccinations.[2] Replication-competent VACV may be considered where the most potent and rapid single-dose immunity is required, and the associated risks are acceptable. The this compound epitope remains an invaluable tool for the preclinical evaluation and optimization of both platforms.
References
- 1. Vaccinia virus-specific CD8+ T cell responses target a group of epitopes without a strong immunodominance hierarchy in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Modified Vaccinia Virus Ankara-Based Vaccines: Advantages and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Vaccinia Virus: Mechanisms Supporting Immune Evasion and Successful Long-Term Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Vaccinia Virus Ankara (MVA) as Production Platform for Vaccines against Influenza and Other Viral Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human T-Cell Responses to Vaccinia Virus Envelope Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the Repertoire of Modified Vaccinia Ankara-Based Vaccine Vectors via Genetic Complementation Strategies | PLOS One [journals.plos.org]
- 8. Differences and Similarities in Viral Life Cycle Progression and Host Cell Physiology after Infection of Human Dendritic Cells with Modified Vaccinia Virus Ankara and Vaccinia Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Correlates of protection efficacy induced by vaccinia virus-specific CD8+ T cell epitopes in the murine intranasal challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Long Term Recall of Memory CD8 T Cells in Mice to First and Third Generation Smallpox Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modified Vaccinia Virus Ankara Can Induce Optimal CD8+ T Cell Responses to Directly Primed Antigens Depending on Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Frontiers | Genetic Adjuvantation of Recombinant MVA with CD40L Potentiates CD8 T Cell Mediated Immunity [frontiersin.org]
- 18. Rapid Expansion of CD8+ T Cells in Wild-Type and Type I Interferon Receptor-Deficient Mice Correlates with Protection after Low-Dose Emergency Immunization with Modified Vaccinia Virus Ankara - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Intranasal Delivery of MVA Vector Vaccine Induces Effective Pulmonary Immunity Against SARS-CoV-2 in Rodents [frontiersin.org]
Validating Novel Vaccine Platforms: A Comparative Guide Using the B8R 20-27 Benchmark
For Researchers, Scientists, and Drug Development Professionals
The development of novel vaccine platforms requires rigorous validation to ensure the induction of robust and specific T-cell immunity. The immunodominant peptide B8R 20-27 from the vaccinia virus (VACV) has emerged as a critical benchmark for these evaluations, particularly in preclinical mouse models. Its ability to elicit a strong and easily quantifiable CD8+ T-cell response allows for a standardized comparison of the immunogenic potential of diverse vaccine technologies. This guide provides an objective comparison of vaccine platforms using this compound, supported by experimental data, detailed protocols, and visual workflows to aid researchers in their vaccine development programs.
Comparative Performance of Vaccine Platforms
The induction of a potent this compound-specific CD8+ T-cell response is a key indicator of a vaccine platform's efficacy in generating cellular immunity. Below is a summary of quantitative data from various studies, showcasing the performance of different vaccine platforms. It is important to note that these results are collated from multiple studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Vaccine Platform | Adjuvant/Vector Details | Dose | Peak this compound Specific CD8+ T-Cell Response (Splenocytes) | Measurement Assay | Source Citation |
| Modified Vaccinia Ankara (MVA) | Replication-deficient poxvirus vector | 1 x 10⁶ PFU | ~3,150 IFN-γ SFCs per 10⁶ cells | ELISpot | [1] |
| MVA | - | 1 x 10⁸ PFU | ~2.6% of total CD8+ T-cells | Intracellular Cytokine Staining (ICS) | [2] |
| Peptide | Incomplete Freund's Adjuvant (IFA) | 100 µg | Induces detectable but modest T-cell response | In vivo cytotoxicity assay | [3] |
| Peptide | CpG 1826 (TLR9 agonist) | Not Specified | Significant IFN-γ production and B8R-pentamer+ cells | ICS & Pentamer Staining | [4] |
| DNA Prime - MVA Boost | Heterologous prime-boost | Not Specified | Enhanced T-cell immunogenicity compared to homologous MVA | Not Specified | [5] |
Note: SFCs = Spot Forming Cells; PFU = Plaque Forming Units. The data presented are representative values from the cited studies and may vary based on the specific experimental setup.
Key Experimental Methodologies
Accurate and reproducible assessment of this compound-specific T-cell responses is paramount. The following are detailed protocols for the most common assays used in the validation of vaccine platforms.
IFN-γ ELISpot (Enzyme-Linked Immunospot) Assay
This assay quantifies the frequency of IFN-γ-secreting T-cells upon stimulation with the this compound peptide.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
This compound peptide (TSYKFESV)
-
Single-cell suspension of splenocytes from immunized mice
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Protocol:
-
Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with complete RPMI medium containing 10% FBS for at least 1 hour at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2.5 x 10⁵ to 5 x 10⁵ cells per well.
-
Peptide Stimulation: Add the this compound peptide to the wells at a final concentration of 1-10 µg/mL. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Monitor for the development of spots. Stop the reaction by washing with distilled water.
-
Analysis: Air dry the plate and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the characterization and quantification of cytokine-producing T-cell subsets.
Materials:
-
This compound peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, CD44, CD62L)
-
Fluorochrome-conjugated antibody against IFN-γ
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS)
Protocol:
-
Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10⁶ splenocytes with the this compound peptide (1-10 µg/mL) in the presence of Brefeldin A or Monensin for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells with FACS buffer and stain for surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at 4°C. Then, wash and resuspend in permeabilization buffer.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software, gating on the CD8+ T-cell population to determine the percentage of IFN-γ-positive cells.
Visualizing Pathways and Workflows
CD8+ T-Cell Activation by this compound
The following diagram illustrates the signaling cascade initiated when an antigen-presenting cell (APC) presents the this compound peptide to a naive CD8+ T-cell, leading to its activation and differentiation into a cytotoxic T lymphocyte (CTL).
References
comparing the functional avidity of B8R 20-27 specific T cells after different immunization routes
A comparative analysis of mucosal and systemic immunization strategies reveals that the route of vaccine administration significantly influences the functional avidity of CD8+ T cells specific for the vaccinia virus epitope B8R 20-27. This guide provides a detailed comparison of experimental findings, offering insights for researchers, scientists, and drug development professionals in the field of vaccinology and immunology.
New research findings indicate that mucosal immunization can generate T-cell populations with higher functional avidity compared to systemic routes. Functional avidity, the sensitivity of a T cell to a specific antigen, is a critical parameter for T-cell effector function and protective immunity. T cells with high functional avidity can recognize and respond to lower concentrations of their target peptide, a characteristic that is crucial for effective clearance of viral infections.
This guide synthesizes data from multiple studies to compare the functional avidity of CD8+ T cells specific for the this compound epitope of vaccinia virus (sequence: TSYKFESV) following different immunization routes.
Comparative Analysis of Functional Avidity
The functional avidity of this compound specific T cells has been observed to differ based on the immunization route, which in turn influences the anatomical location of the responding T-cell populations. Mucosal immunization, such as the intrarectal route, leads to the generation of distinct T-cell populations in the gut with varying avidities, while systemic routes like intraperitoneal and subcutaneous immunizations induce responses primarily in the spleen.
| Immunization Route | T-Cell Population Location | Key Functional Avidity Findings | Optimal Peptide Concentration for Activation | Reference |
| Mucosal (Intrarectal) | Gut Lamina Propria (LP) | High Functional Avidity | 1 pM | [1] |
| Spleen | Intermediate Functional Avidity | 100 pM | [1] | |
| Gut Intraepithelial Lymphocytes (IEL) | Low Functional Avidity | 1 µM | [1] | |
| Systemic (Intraperitoneal) | Spleen | High peptide sensitivity, indicative of high functional avidity. | Not explicitly stated as EC50, but IFN-γ production was measured against a range of peptide concentrations. | [2] |
| Systemic (Subcutaneous Peptide) | Spleen | High Functional Avidity | ~10 nM (EC50 for IFN-γ response) | [3] |
Experimental Protocols
Functional Avidity Assessment via IFN-γ ELISpot
A common method to determine the functional avidity of antigen-specific T cells is through an IFN-γ ELISpot assay with peptide titration.
-
Cell Preparation: Isolate lymphocytes from the spleen or mucosal tissues of immunized mice.
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.
-
Cell Stimulation: Add a fixed number of isolated lymphocytes to the wells. Stimulate the cells with a serial dilution of the this compound peptide (e.g., from 1 µM down to 0.1 pM). Include a positive control (e.g., PMA/Ionomycin) and a negative control (no peptide).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours to allow for cytokine secretion.
-
Detection: Wash the plate to remove cells and add a biotinylated anti-IFN-γ detection antibody.
-
Enzyme Conjugation: After incubation and washing, add streptavidin-alkaline phosphatase (or a similar enzyme conjugate).
-
Development: Add a substrate solution that will form a colored spot at the site of IFN-γ secretion.
-
Analysis: Count the number of spots in each well using an ELISpot reader. The functional avidity is often expressed as the peptide concentration that results in 50% of the maximal response (EC50).
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing functional avidity and the signaling cascade initiated by T-cell receptor engagement.
Caption: Experimental workflow for comparing T-cell functional avidity.
Caption: TCR signaling pathway upon this compound peptide recognition.
Conclusion
The choice of immunization route is a critical determinant of the functional avidity of this compound specific CD8+ T cells. Mucosal immunization appears to be particularly effective at inducing high-avidity T cells in mucosal-associated lymphoid tissues, which may be advantageous for pathogens that enter through these sites. In contrast, systemic immunization routes also induce high-avidity T cells, primarily in the spleen. These findings have important implications for the rational design of vaccines aimed at eliciting potent and protective T-cell immunity. Further research is warranted to fully elucidate the mechanisms by which different immunization routes shape the functional avidity of T-cell responses and to translate these findings into the development of more effective human vaccines.
References
- 1. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in functional but not structural avidity during differentiation of CD8+ effector cells in vivo following virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine CD8 T‐cell functional avidity is stable in vivo but not in vitro: Independence from homologous prime/boost time interval and antigen density - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for B8R 20-27
FOR IMMEDIATE OPERATIONAL USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides essential safety and logistical information for the proper disposal of B8R 20-27, a synthetic peptide fragment of the vaccinia virus B8R protein. Adherence to these procedures is critical to ensure laboratory safety and regulatory compliance. The toxicological properties of this compound have not been thoroughly investigated; therefore, it must be handled with care as a potentially potent biological material.
Chemical and Physical Properties
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄₄H₆₅N₉O₁₅ |
| Molecular Weight | Approximately 960.04 g/mol [1][2] |
| Appearance | White to off-white lyophilized powder[2] |
| Purity | Typically ≥95% or higher, depending on the supplier[1][3][4] |
| Storage Temperature | -20°C or colder for long-term storage[5][6] |
Disposal Protocol
The following step-by-step procedure outlines the mandatory process for the disposal of this compound and associated contaminated materials. This protocol is based on manufacturer recommendations and general best practices for handling laboratory chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure all personnel are wearing appropriate PPE to prevent accidental exposure.
-
Gloves: Wear chemical-resistant nitrile gloves.[7]
-
Eye Protection: Use safety glasses or goggles.[7]
-
Lab Coat: A lab coat or protective gown is mandatory.[7]
-
Respiratory Protection: When handling the lyophilized powder, which can become airborne, work within a fume hood or biosafety cabinet.[7]
Step 2: Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.
-
Designated Waste Container: All solid waste contaminated with this compound, including used vials, pipette tips, and contaminated PPE, must be collected in a designated hazardous waste container. This container must be clearly labeled as "Hazardous Chemical Waste" and should specify "Peptide Waste."
-
Unused Solutions: Any remaining solutions of this compound should not be poured down the drain.[8] They must be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., sand or diatomaceous earth), sweep up, and place it in the designated solid hazardous waste container. Ventilate the area and clean the spill site thoroughly.
Step 3: Final Disposal Procedure
The recommended final disposal method for this compound requires professional handling due to its nature as a chemical for which toxicological properties are not fully known.
-
Engage a Licensed Professional: Disposal must be conducted through a licensed professional waste disposal service.
-
Incineration: The recommended method of disposal is incineration. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulatory Compliance: All federal, state, and local environmental regulations regarding hazardous waste disposal must be strictly observed.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound from preparation to final disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. Catalog peptide this compound - ready for immediate delivery [peptides.de]
- 5. lifetein.com [lifetein.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. peptide24.store [peptide24.store]
- 8. puretidestherapy.com [puretidestherapy.com]
Personal protective equipment for handling B8R 20-27
Disclaimer: A specific Safety Data Sheet (SDS) for the B8R 20-27 peptide was not publicly available. The following guidance is based on general safety protocols for synthetic peptides and best practices for handling non-infectious materials derived from viral sources. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this material.
The this compound peptide is a synthetic fragment of a protein from the vaccinia virus. While the peptide itself is not infectious, its viral origin necessitates careful handling to minimize any potential risks. The toxicological properties of most synthetic peptides have not been fully investigated, and therefore, they should be handled with care as potentially hazardous substances.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes of the reconstituted peptide solution. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the lyophilized powder and peptide solution. |
| Body Protection | Laboratory coat | Protects clothing and skin from potential contamination. |
| Respiratory Protection | Not generally required for small quantities | If there is a risk of aerosolization of the lyophilized powder, handling should be performed in a chemical fume hood or biosafety cabinet. |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of the this compound peptide, from receiving and storage to reconstitution and use.
Receiving and Storage
-
Upon receipt, inspect the vial for any damage.
-
Store the lyophilized peptide at -20°C or colder in a tightly sealed container to prevent degradation.
-
Keep the peptide protected from light.
Reconstitution
-
Before opening, allow the vial to equilibrate to room temperature to avoid condensation.
-
Handle the lyophilized powder in a well-ventilated area, preferably within a chemical fume hood or a Class II biosafety cabinet, to minimize inhalation risk.[1]
-
Use a sterile, high-purity solvent (e.g., sterile water, buffer) for reconstitution.
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause degradation.
Use in Experiments
-
When working with the reconstituted peptide solution, always wear the recommended PPE.
-
Avoid direct contact with the skin, eyes, and mucous membranes.
-
Work in a designated clean area to prevent cross-contamination.
Disposal Plan
Proper disposal of this compound and associated materials is essential to ensure laboratory and environmental safety. All waste should be treated as chemical waste.
-
Unused Peptide (Lyophilized or Reconstituted): Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Consumables: All materials that have come into contact with the peptide, such as pipette tips, vials, and gloves, should be disposed of in a designated biohazard or chemical waste container.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the absorbed material into a sealed container for disposal as chemical waste. Ventilate the area and thoroughly clean the spill site.
Consult your institution's EHS guidelines for specific procedures on chemical and biological waste disposal.
Experimental Workflow
The following diagram illustrates the logical workflow for handling the this compound peptide in a research setting.
Caption: Workflow for Handling this compound Peptide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
